molecular formula C8H10F3NO3 B143274 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid CAS No. 126501-70-0

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Cat. No.: B143274
CAS No.: 126501-70-0
M. Wt: 225.16 g/mol
InChI Key: USCGUOIGFONADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H10F3NO3 and its molecular weight is 225.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCGUOIGFONADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404180
Record name 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126501-70-0
Record name 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

This compound is a white solid compound.[1] Its core structure consists of a piperidine ring N-acylated with a trifluoroacetyl group and substituted with a carboxylic acid at the 4-position. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its utility in the synthesis of novel therapeutic agents.[2]

Physicochemical Data
PropertyValueSource
CAS Number 126501-70-0[1][3]
Molecular Formula C8H10F3NO3[1][4][5]
Molecular Weight 225.17 g/mol [1][4][5]
Melting Point 117 °C[1]
Boiling Point (Predicted) 386.6 ± 42.0 °C at 760 mmHg[1][3][4]
Density (Predicted) 1.430 ± 0.06 g/cm3 [1]
Flash Point 187.6°C[3]
Storage Sealed in a dry, room temperature environment.[1][4]
Synonyms

Common synonyms for this compound include:

  • 1-(Trifluoroacetyl)-4-piperidinecarboxylic acid[4]

  • N-trifluoroacetyl isonipecotic acid[4][6]

  • 4-Piperidinecarboxylic acid, 1-(2,2,2-trifluoroacetyl)-[4]

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the acylation of piperidine-4-carboxylic acid.

Synthesis of this compound.[1]

Materials:

  • Piperidine-4-carboxylic acid

  • Dichloromethane (DCM)

  • Trifluoromethanesulfonic anhydride

  • Water

  • Silica gel for column chromatography

Protocol:

  • A solution of piperidine-4-carboxylic acid (4 g, 30.97 mmol) in dichloromethane (20 mL) is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • Trifluoromethanesulfonic anhydride (7.8 g) is added slowly and dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C overnight.

  • Upon completion of the reaction, it is diluted with water.

  • The organic layer is separated and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the final product as a white solid (70% yield).[1]

SynthesisWorkflow reagents Piperidine-4-carboxylic acid + Trifluoromethanesulfonic anhydride in Dichloromethane reaction Reaction at 0°C overnight reagents->reaction 1. Acylation workup Aqueous Workup (Dilution with water, separation of organic layer) reaction->workup 2. Quenching purification Purification (Silica gel column chromatography) workup->purification 3. Isolation product 1-(2,2,2-trifluoroacetyl)piperidine- 4-carboxylic acid purification->product 4. Final Product

Synthesis workflow for this compound.

Spectroscopic Data

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong carbonyl (C=O) stretching absorption for the amide around 1650-1680 cm⁻¹ and for the carboxylic acid around 1710 cm⁻¹.[7][8] Additionally, a broad O-H stretch from the carboxylic acid would be observed between 2500 and 3300 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Protons on the carbon adjacent to the carbonyl group are expected to resonate around 2 δ.[7][9] The protons on the piperidine ring would show complex splitting patterns in the aliphatic region. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR : The carbonyl carbons of the amide and carboxylic acid would appear in the range of 160-180 δ.[7][8] The carbons of the piperidine ring would be observed in the aliphatic region.

Reactivity and Applications

The reactivity of this compound is primarily dictated by the carboxylic acid and the trifluoroacetylated amine functionalities.

The trifluoroacetyl group is a stable protecting group for the piperidine nitrogen. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.

Applications in Drug Discovery

Piperidine derivatives are prevalent in many pharmaceuticals. This compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic activities.[2][10] For instance, piperidine-containing compounds have been investigated as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[10] The trifluoroacetyl group can modulate properties like lipophilicity and metabolic stability, which are crucial in drug design.

ReactivityDiagram cluster_reactions Potential Reactions start 1-(2,2,2-trifluoroacetyl)piperidine- 4-carboxylic acid esterification Esterification (with alcohol) start->esterification amidation Amide Coupling (with amine) start->amidation reduction Reduction (of carboxylic acid) start->reduction ester Ester Derivative esterification->ester amide Amide Derivative amidation->amide alcohol Alcohol Derivative reduction->alcohol

General reactivity of the carboxylic acid moiety.

Safety Information

While a detailed Material Safety Data Sheet (MSDS) should be consulted, general safety precautions for handling fine chemicals should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists. This guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

In-Depth Technical Guide: 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 126501-70-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, a key synthetic intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, synthesis, and potential applications.

Compound Identification and Properties

This compound is a piperidine derivative characterized by a trifluoroacetyl group attached to the piperidine nitrogen. This modification significantly influences the compound's chemical reactivity and physical properties.

Synonyms:

  • 1-(Trifluoroacetyl)-4-piperidinecarboxylic acid[1]

  • N-trifluoroacetyl isonipecotic acid[1]

  • 4-Piperidinecarboxylic acid, 1-(2,2,2-trifluoroacetyl)-[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 126501-70-0[1][2]
Molecular Formula C8H10F3NO3[1][2]
Molecular Weight 225.17 g/mol [1][2]
Melting Point 117 °C[2]
Boiling Point (Predicted) 386.6 ± 42.0 °C at 760 mmHg[1][2]
Density (Predicted) 1.430 ± 0.06 g/cm³[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acylation of piperidine-4-carboxylic acid (isonipecotic acid). A common method utilizes trifluoromethanesulfonic anhydride as the acylating agent.

Synthesis Workflow

Synthesis_of_1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic_acid reagent1 Piperidine-4-carboxylic acid reaction_step Reaction at 0°C (Stirred Overnight) reagent1->reaction_step reagent2 Trifluoromethanesulfonic anhydride reagent2->reaction_step solvent Dichloromethane solvent->reaction_step workup Workup: - Dilution with Water - Separation of Organic Layer - Concentration reaction_step->workup purification Purification: Silica Gel Column Chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a reported synthesis method.[2]

Materials:

  • Piperidine-4-carboxylic acid

  • Trifluoromethanesulfonic anhydride

  • Dichloromethane (DCM)

  • Water

  • Silica gel for column chromatography

  • Hexane

  • Ethyl ether

Procedure:

  • Dissolve piperidine-4-carboxylic acid (e.g., 4 g, 30.97 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (e.g., 7.8 g) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C overnight.

  • After the reaction is complete (monitored by TLC), dilute the reaction solution with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl ether in hexane).

  • The final product is obtained as a white solid with a reported yield of 70%.[2]

Applications in Research and Drug Development

Currently, there is limited publicly available information on the specific biological activities or direct pharmacological applications of this compound. Its primary utility appears to be as a versatile building block in medicinal chemistry and organic synthesis.

The trifluoroacetyl group serves as a protective group for the piperidine nitrogen, which can be removed under specific conditions. This allows for the selective modification of the carboxylic acid moiety. The presence of the trifluoromethyl group can also be desirable in final drug candidates due to its potential to enhance metabolic stability, binding affinity, and bioavailability.

While no specific signaling pathways involving this compound have been elucidated, piperidine derivatives, in general, are known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. Therefore, derivatives of this compound could be synthesized and screened for various biological activities.

Safety and Handling

No specific safety and handling data for this compound was found in the public domain. As with any chemical reagent, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A material safety data sheet (MSDS) should be consulted from the supplier before use.

References

physical properties of N-trifluoroacetyl isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-trifluoroacetyl isonipecotic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-trifluoroacetyl isonipecotic acid, a fluorinated derivative of isonipecotic acid. The introduction of the trifluoroacetyl group significantly alters the physicochemical characteristics of the parent molecule, rendering it more lipophilic and volatile, which can be advantageous in various applications, including as a building block in medicinal chemistry and for analytical purposes.[1] This document outlines its key physical properties, detailed experimental protocols for its synthesis and characterization, and relevant spectral data.

Core Physical and Chemical Properties

N-trifluoroacetyl isonipecotic acid, also known as 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, is a white to faint pink-beige powder.[2] Its fundamental properties are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

PropertyValueSource
CAS Number 126501-70-0[3][4]
Molecular Formula C8H10F3NO3[3][4]
Molar Mass 225.17 g/mol [3][4]
Melting Point 117 °C[1]
Boiling Point 386.6 ± 42.0 °C (Predicted)[1]
Density 1.430 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.27 ± 0.20 (Predicted)[1]
Solubility Soluble in water. Limited solubility in non-polar solvents.[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of N-trifluoroacetyl isonipecotic acid.

Synthesis of N-trifluoroacetyl isonipecotic acid

The synthesis of N-trifluoroacetyl isonipecotic acid is typically achieved through the N-acylation of isonipecotic acid (piperidine-4-carboxylic acid) using a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride.[1]

Materials:

  • Isonipecotic acid (piperidine-4-carboxylic acid)

  • Trifluoroacetic anhydride

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of isonipecotic acid (e.g., 4 g, 30.97 mmol) is prepared in dichloromethane (20 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Trifluoroacetic anhydride (e.g., 7.8 g) is added slowly and dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C and allowed to proceed overnight.

  • Upon completion of the reaction, the mixture is diluted with water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to yield the crude product.[3]

Purification: The crude N-trifluoroacetyl isonipecotic acid can be purified by recrystallization. The choice of solvent depends on the impurities but a common approach for similar compounds involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then adding a cold solvent in which it is less soluble (e.g., hexane) to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Characterization Protocols

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min). The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, commonly with electrospray ionization (ESI) in either positive or negative ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of N-trifluoroacetyl isonipecotic acid.

SynthesisWorkflow Synthesis of N-trifluoroacetyl isonipecotic acid reagents Isonipecotic Acid + Trifluoroacetic Anhydride in Dichloromethane reaction Reaction at 0 °C (Stir Overnight) reagents->reaction workup Aqueous Workup (Separation of Organic Layer) reaction->workup drying Drying (Anhydrous Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization) concentration->purification product N-trifluoroacetyl isonipecotic acid (Pure Product) purification->product

Caption: Workflow for the synthesis of N-trifluoroacetyl isonipecotic acid.

References

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, a molecule of interest in various research and development applications.

Molecular Data Summary

A clear presentation of quantitative data is essential for easy reference and comparison. The table below summarizes the key molecular information for this compound.

ParameterValue
Molecular Formula C₈H₁₀F₃NO₃[1][2]
Molecular Weight 225.17 g/mol [1][2]
CAS Number 126501-70-0[1]

Atomic Composition and Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The table below details the atomic composition of this compound and the calculation of its molecular weight.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC812.011[3][4]96.088
HydrogenH101.008[5][6][7]10.080
FluorineF318.998[8][9][10][11]56.994
NitrogenN114.007[12][13][14][15]14.007
OxygenO315.999[16][17][18][19]47.997
Total 225.166

Experimental Protocols

General Synthesis of N-Trifluoroacetyl Piperidine Derivatives:

A common method for the introduction of a trifluoroacetyl group to a piperidine ring involves the reaction of the parent piperidine compound with a trifluoroacetylating agent.

Materials:

  • Piperidine-4-carboxylic acid

  • Trifluoroacetic anhydride

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve piperidine-4-carboxylic acid in the anhydrous aprotic solvent in a round-bottom flask under an inert gas atmosphere.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (typically several hours to overnight).

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the final this compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized chemical compound like this compound.

Workflow cluster_struct Structural Analysis cluster_purity Purity Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR IR Spectroscopy Structure_Verification->IR Biological_Screening Biological Screening Purity_Assessment->Biological_Screening HPLC HPLC Purity_Assessment->HPLC LCMS LC-MS Purity_Assessment->LCMS Data_Analysis Data Analysis and Reporting Biological_Screening->Data_Analysis

Caption: Workflow for Synthesis and Analysis.

This guide provides a foundational understanding of this compound. For further in-depth research, it is recommended to consult specialized chemical databases and peer-reviewed scientific literature.

References

An In-depth Technical Guide to 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable intermediate in the synthesis of novel pharmaceutical compounds.

Chemical Structure and Properties

This compound is a derivative of piperidine-4-carboxylic acid, featuring a trifluoroacetyl group attached to the piperidine nitrogen. This trifluoromethyl group significantly influences the compound's chemical properties, including its reactivity and potential biological activity in larger molecules.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 126501-70-0[1][2][3]
Molecular Formula C8H10F3NO3[1][2][4]
Molecular Weight 225.17 g/mol [1][2][4]
Melting Point 117 °C[1]
Boiling Point (Predicted) 386.6 ± 42.0 °C at 760 mmHg[1][5]
Density (Predicted) 1.430 ± 0.06 g/cm³[1]
Purity ≥95% - 98%[2][6][7]
Appearance White solid[1]
Storage Sealed in a dry place at room temperature[1][2]

Synonyms: This compound is also known by several other names, including:

  • 1-(Trifluoroacetyl)-4-piperidinecarboxylic acid[2][6]

  • N-trifluoroacetyl isonipecotic acid[2][5]

  • 4-Piperidinecarboxylic acid, 1-(2,2,2-trifluoroacetyl)-[2][6]

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the acylation of piperidine-4-carboxylic acid. Below are detailed methodologies based on cited experimental procedures.

Synthesis via Trifluoromethanesulfonic Anhydride

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Piperidine-4-carboxylic acid

  • Dichloromethane (DCM)

  • Trifluoromethanesulfonic anhydride

  • Water

  • Silica gel for column chromatography

Procedure:

  • Dissolve piperidine-4-carboxylic acid (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C overnight.

  • Upon reaction completion, dilute the mixture with water.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product as a white solid.[1]

Synthesis via Trifluoroacetic Anhydride

An alternative method utilizes trifluoroacetic anhydride, which can be advantageous in certain contexts.

Materials:

  • 4-Piperidine carboxylic acid

  • Toluene

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Water

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 4-piperidine carboxylic acid and toluene.

  • Slowly add trifluoroacetic anhydride at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath and slowly add pyridine.

  • After the addition is complete, warm the mixture to 50 °C and react for 48 hours.

  • Cool the reaction solution to 0 °C and add water.

  • Warm the mixture to 45 °C and stir for 2 hours.

  • After layering, extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium carbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Further purification can be achieved through column chromatography.[8]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

workflow start Start: Piperidine-4-carboxylic Acid dissolve Dissolve in Solvent (e.g., DCM or Toluene) start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Acylating Agent (Trifluoromethanesulfonic Anhydride or TFAA) cool->add_reagent react Stir Overnight / Heat add_reagent->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Final Product: 1-(2,2,2-trifluoroacetyl)piperidine- 4-carboxylic acid purify->end

Caption: General workflow for the synthesis of the title compound.

Applications in Drug Development

Carboxylic acid moieties are prevalent in a significant portion of commercialized pharmaceuticals, contributing to factors like solubility and target binding.[9] Piperidine and its derivatives are also common scaffolds in medicinal chemistry. The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, including potent dual PPARα/γ agonists, which have been investigated for their therapeutic potential.[10] The trifluoroacetyl group can act as a stable and relatively neutral linker, providing a specific three-dimensional orientation for optimal binding to target enzymes.[9]

References

Stability of N-Trifluoroacetyl Piperidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and metabolic stability of N-trifluoroacetyl (TFA) piperidine derivatives. These compounds are of significant interest in medicinal chemistry and drug development, where the piperidine moiety is a common scaffold and the trifluoroacetyl group can be used as a protecting group or to modulate physicochemical and pharmacokinetic properties. Understanding the stability of these derivatives is crucial for their effective application, from synthesis and purification to formulation and in vivo studies.

Core Concepts: Chemical and Metabolic Stability

The stability of a pharmaceutical compound is a critical determinant of its safety, efficacy, and shelf-life. For N-trifluoroacetyl piperidine derivatives, stability considerations can be broadly categorized into two areas:

  • Chemical Stability: This refers to the molecule's resistance to degradation under various chemical conditions, such as pH, temperature, and light. The N-trifluoroacetyl group, a trifluoroacetamide, is known for its distinct stability profile, being remarkably stable under acidic conditions while susceptible to cleavage under basic conditions.

  • Metabolic Stability: This pertains to the compound's resistance to biotransformation by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. The trifluoromethyl (CF₃) moiety is a well-established "metabolic blocker," significantly enhancing a molecule's resistance to oxidative metabolism due to the high bond energy of the carbon-fluorine (C-F) bond.

Chemical Stability Profile

The N-trifluoroacetyl group serves as a robust protecting group for the piperidine nitrogen under acidic conditions.[1][2] This stability is attributed to the electron-withdrawing nature of the trifluoromethyl group, which reduces the basicity of the amide nitrogen and makes the carbonyl carbon less susceptible to protonation and subsequent nucleophilic attack.

Conversely, the trifluoroacetyl group is readily cleaved under mild basic conditions.[1][2][3] The presence of the three fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by hydroxide ions or other bases, leading to the hydrolysis of the amide bond.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug candidate.[4][5] These studies involve exposing the compound to stress conditions such as heat, light, and a range of pH values.

Table 1: Illustrative Forced Degradation Conditions and Expected Stability of N-Trifluoroacetyl Piperidine Derivatives

Stress ConditionReagent/ParametersExpected Stability of N-Trifluoroacetyl PiperidinePotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CHighMinimal degradation of the N-TFA bond. Degradation may occur at other sites on the molecule.
Basic Hydrolysis 0.1 M NaOH, RTLowPiperidine derivative (de-acetylated), Trifluoroacetic acid.
Oxidative Stress 3% H₂O₂, RTModerate to HighN-oxides, hydroxylated piperidine ring derivatives. The TFA group itself is generally stable to oxidation.
Thermal Stress 80°C, 75% RHHighDependent on the overall molecular structure, but the N-TFA bond is thermally stable.
Photostability ICH Q1B guidelinesDependent on the chromophores present in the molecule.Photodegradation products will vary based on the molecular structure.

Metabolic Stability Profile

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, oxidative metabolism at that position can be effectively blocked. For N-trifluoroacetyl piperidine derivatives, the trifluoroacetyl group is expected to be metabolically stable, with the primary sites of metabolism likely being the piperidine ring itself.

Common metabolic pathways for piperidine-containing compounds include oxidation at the carbon atoms adjacent to the nitrogen, leading to the formation of various hydroxylated metabolites and lactams.[1] The presence of the electron-withdrawing trifluoroacetyl group may influence the regioselectivity of this metabolism.

Table 2: In Vitro Metabolic Stability Parameters (Illustrative Data)

CompoundSpeciest½ (min) in Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)
Piperidine Derivative (without TFA)Human1546.2
N-Trifluoroacetyl Piperidine DerivativeHuman> 60< 11.5
Piperidine Derivative (without TFA)Rat1069.3
N-Trifluoroacetyl Piperidine DerivativeRat4515.4

Note: The data presented in this table is for illustrative purposes to demonstrate the expected trend of increased metabolic stability upon N-trifluoroacetylation. Actual values will vary depending on the specific molecular structure.

Experimental Protocols

Protocol 1: Synthesis and Purification of N-Trifluoroacetyl Piperidine Derivatives

This protocol describes a general method for the N-trifluoroacetylation of a piperidine derivative.

Materials:

  • Piperidine derivative

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the piperidine derivative (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Protocol 2: Chemical Stability Testing (Forced Degradation)

This protocol outlines a general procedure for assessing the chemical stability of an N-trifluoroacetyl piperidine derivative under forced degradation conditions.

Materials:

  • N-trifluoroacetyl piperidine derivative

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare stock solutions of the N-trifluoroacetyl piperidine derivative in methanol or acetonitrile.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize aliquots with an equivalent amount of HCl at specified time points.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Control Sample: Prepare a control sample by diluting the stock solution with the analysis solvent and keep it under normal conditions.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS/MS method to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a typical procedure to evaluate the metabolic stability of an N-trifluoroacetyl piperidine derivative in vitro.

Materials:

  • N-trifluoroacetyl piperidine derivative

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol containing an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing liver microsomes and the N-trifluoroacetyl piperidine derivative in phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[1]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard. The 0-minute time point serves as the control and is prepared by adding the quenching solution before the NADPH regenerating system.[1]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.[1]

  • Sample Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (0.693 / t½) / (microsomal protein concentration).[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment cluster_analysis Analysis start Piperidine Derivative reaction N-Trifluoroacetylation (TFAA, TEA, DCM) start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified N-TFA Piperidine Derivative purification->product chemical_stability Chemical Stability Profile (pH, Oxidation, Heat) product->chemical_stability Forced Degradation metabolic_stability Metabolic Stability Profile (t½, CLint) product->metabolic_stability Microsomal Assay analysis LC-MS/MS Analysis chemical_stability->analysis metabolic_stability->analysis

Caption: Experimental workflow for the synthesis and stability assessment of N-trifluoroacetyl piperidine derivatives.

stability_logic cluster_chem Chemical Stability cluster_met Metabolic Stability compound N-Trifluoroacetyl Piperidine Derivative acid Acidic Conditions (e.g., 0.1 M HCl) compound->acid base Basic Conditions (e.g., 0.1 M NaOH) compound->base cyp CYP450 Enzymes (Liver Microsomes) compound->cyp stable Stable acid->stable High Stability labile Labile (Cleavage) base->labile Low Stability met_stable Metabolically Stable (TFA group) cyp->met_stable met_piperidine Metabolism on Piperidine Ring cyp->met_piperidine

References

role of trifluoroacetyl group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Trifluoroacetyl Group in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among these, the trifluoroacetyl (CF₃CO-) group holds a prominent position due to its unique combination of physicochemical properties. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoroacetyl group in drug design, focusing on its impact on metabolic stability, biological activity, and its applications as a versatile synthetic tool. The insights and data presented herein are intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

Core Physicochemical Properties

The utility of the trifluoroacetyl group stems from a unique confluence of electronic, steric, and lipophilic characteristics imparted by the trifluoromethyl (CF₃) moiety.

  • Potent Electron-Withdrawing Effects : The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect.[1] This significantly increases the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack and influencing the acidity of neighboring protons. For instance, trifluoroacetic acid (TFA) is approximately 34,000 times more acidic than acetic acid due to the stabilization of its conjugate base by the CF₃ group.[2]

  • Enhanced Lipophilicity : The trifluoromethyl group is significantly more lipophilic than a methyl group, with a Hansch lipophilicity parameter (π) of +0.88.[3] This property is frequently leveraged to enhance a molecule's ability to cross cellular membranes, which can improve bioavailability and target engagement.[3][4]

  • Metabolic Resistance : The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), in stark contrast to the more labile carbon-hydrogen (C-H) bond (~414 kJ/mol).[3] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5]

Table 1: Comparative Physicochemical Properties of Key Substituents
Substituentvan der Waals Radius (Å)Hansch Lipophilicity (π)Electronic Effect (Hammett σₚ)
-H1.200.000.00
-CH₃2.00+0.56-0.17
-Cl1.75+0.71+0.23
-CF₃ 2.44 +0.88 +0.54

Enhancing Metabolic Stability: A Key Strategic Application

A primary challenge in drug development is overcoming rapid metabolic degradation. The trifluoroacetyl group and its parent trifluoromethyl group are instrumental in addressing this issue.

Metabolic Blocking

A common strategy, often termed "metabolic switching," involves replacing a metabolically vulnerable site, such as a methyl or methoxy group, with a robust trifluoromethyl group.[5] This substitution effectively blocks the metabolic pathway at that position, preventing enzymatic degradation and thereby increasing the drug's half-life and overall exposure.[5]

Overcoming Reductive Metabolism in Ketones

While trifluoromethyl ketones (TFMKs) have been explored as potent enzyme inhibitors, they often suffer from rapid in vivo reduction of the ketone to a metabolically inactive alcohol by carbonyl reductases.[6][7] To circumvent this, a new class of compounds, trifluoropyruvamides (TFPAs), was designed. The incorporation of an adjacent electron-withdrawing amide group stabilizes the ketone's hydrate form, which is resistant to metabolic reduction.[6] This structural modification enhances metabolic stability while preserving the desired inhibitory activity.[6][7]

cluster_0 Metabolic Pathway of a Methyl-Containing Drug cluster_1 Metabolic Blocking with a CF₃ Group A Drug-CH₃ B CYP450 Oxidation A->B C Drug-CH₂OH (Metabolite) B->C D Rapid Clearance C->D E Drug-CF₃ F CYP450 Oxidation Blocked E->F G Increased Half-Life (Improved PK Profile) E->G

Caption: Metabolic blocking strategy using a trifluoromethyl group.

Table 2: Representative Impact of CF₃ Substitution on Metabolic Stability
ParameterDrug with -CH₃ GroupDrug with -CF₃ GroupRationale
In Vitro Half-life (t½) ShorterLongerThe C-F bond's resistance to CYP-mediated oxidation slows the rate of metabolism.[5]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerReduced metabolism by the liver results in lower intrinsic clearance.[5]
Number of Metabolites Often higherSignificantly reducedBlocking a primary metabolic pathway limits the formation of downstream metabolites.[5]

Modulating Biological Activity and Target Interactions

The trifluoroacetyl group is not merely a metabolic stabilizer; it actively participates in and modulates interactions with biological targets.

Enzyme Inhibition

The electrophilic carbonyl of the trifluoroacetyl group is a key feature in the design of potent enzyme inhibitors.

  • Reversible Covalent Inhibition : Trifluoromethyl ketones can act as transition-state analog inhibitors. For example, m-(N,N,N-Trimethylammonio)trifluoroacetophenone (TMTFA) is a femtomolar inhibitor of acetylcholinesterase.[8] Its reactive ketone group forms a covalent, yet reversible, hemiacetal with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[8]

  • Indirect Inhibition via Conformational Change : Trifluoroacetyl dipeptide anilides are potent reversible inhibitors of elastase.[9] NMR studies have shown that these inhibitors bind to a specific site near the S1 subsite, inducing a conformational change in the catalytic site that reduces the enzyme's activity without direct covalent modification of the catalytic triad.[9]

cluster_0 Inhibitor Binding cluster_1 Result Enzyme Enzyme (Active Site Serine-OH) Complex Enzyme-Inhibitor Complex (Hemiacetal Adduct) Inhibitor Inhibitor (R-CO-CF₃) Inhibitor->Enzyme Nucleophilic Attack Inhibition Potent Inhibition of Enzymatic Activity Complex->Inhibition Blocks Substrate Access

Caption: Covalent inhibition mechanism of a trifluoromethyl ketone.

Bioisosteric Replacement

The trifluoromethyl group serves as an effective bioisostere for other chemical groups, allowing for the optimization of drug properties. In the development of positive allosteric modulators for the CB1 cannabinoid receptor, a trifluoromethyl group successfully replaced an aliphatic nitro group.[10][11][12] This substitution not only replicated the necessary binding interactions but also resulted in compounds with greater potency and improved in vitro metabolic stability.[10][11][12]

Table 3: Examples of Trifluoroacetyl-Containing Compounds and Biological Activity
Compound ClassTargetMechanism/PotencyReference(s)
Trifluoroacetyl Dipeptide AnilidesElastaseReversible, indirect inhibition[9]
S-Trifluoroacetonyl-coenzyme ACitrate SynthetaseCompetitive inhibitor (Ki = 0.16 mM)[13]
TMTFAAcetylcholinesteraseTransition-state analog; femtomolar inhibitor[8]
Trifluoropyruvamides (TFPAs)Histone Deacetylases (HDACs)Potent zinc-binding group; low nanomolar IC₅₀ values[6][7]

Applications in Chemical Synthesis

Beyond its direct role in bioactive molecules, the trifluoroacetyl group is a versatile tool in synthetic organic chemistry.

Protecting Group Chemistry

The trifluoroacetyl group is an effective protecting group for primary and secondary amines, as well as guanidine functionalities.[14] It is readily installed using reagents like trifluoroacetic anhydride (TFAA). A key advantage is its orthogonality; it is stable under the acidic conditions used to remove Boc groups but is easily cleaved under mild basic conditions (e.g., K₂CO₃ in methanol/water), which do not affect Cbz or Fmoc groups.[14][15] This makes it highly valuable in multi-step peptide synthesis, both in solution and on solid phase.[14]

Start Peptide-NH₂ Protect Protection Step (TFAA, Base) Start->Protect Protected Peptide-NH-COCF₃ Protect->Protected Reaction Further Synthesis (e.g., Acidic Deprotection of other groups) Protected->Reaction Intermediate Modified Peptide-NH-COCF₃ Reaction->Intermediate Deprotect Deprotection Step (Mild Base, e.g., K₂CO₃/MeOH) Intermediate->Deprotect Final Final Peptide-NH₂ Deprotect->Final

References

importance of piperidine-4-carboxylic acid scaffold in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Piperidine-4-Carboxylic Acid Scaffold in Drug Design

Introduction

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered ring structure allows for the precise three-dimensional positioning of substituents, making it an ideal framework for interacting with biological targets. Among its many derivatives, the piperidine-4-carboxylic acid scaffold holds particular importance. The incorporation of a carboxylic acid group at the 4-position introduces a key polar interaction point—a hydrogen bond donor/acceptor and a potential salt bridge partner—while the piperidine ring itself serves as a rigid spacer that can restrict the conformational flexibility of a molecule. This combination of features has made it a privileged scaffold in the design of drugs targeting a wide array of proteins, from central nervous system (CNS) receptors to viral enzymes.

This technical guide explores the multifaceted importance of the piperidine-4-carboxylic acid core, detailing its physicochemical properties, its application in key therapeutic areas, and the structure-activity relationships that govern its efficacy. It provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile molecular building block.

Physicochemical Properties and Structural Features

The piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid, possesses a unique set of physicochemical properties that are central to its utility in drug design. As a cyclic amino acid, it is a zwitterionic compound with distinct acidic and basic centers.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂[2][3]
Molar Mass 129.16 g/mol [2][4]
Appearance White or off-white crystalline powder[3]
Melting Point >300 °C[5]
Aqueous Solubility Soluble in polar solvents like water[3]
XLogP3 -3[2]

The key structural features contributing to its importance are:

  • Conformational Rigidity: The saturated ring restricts bond rotation compared to a flexible aliphatic chain, reducing the entropic penalty upon binding to a target. This leads to higher affinity and selectivity.

  • Defined Vectorial Orientation: The carboxylic acid at the 4-position and the nitrogen at the 1-position are held in a specific spatial relationship, allowing for precise interactions with receptor binding pockets.

  • Chirality: Substitution at other positions on the ring can introduce chiral centers, enabling the development of stereospecific drugs.

Key Therapeutic Areas and Mechanisms of Action

The versatility of the piperidine-4-carboxylic acid scaffold is evident in its application across diverse therapeutic areas.

Neuroscience: GABAergic System Modulation

The scaffold serves as a conformationally constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[4] Isonipecotic acid itself is a moderately potent partial agonist at GABA-A receptors.[4] While its inability to cross the blood-brain barrier limits its direct therapeutic use, it has been a foundational structure for the development of CNS-active agents.[4]

Notably, the core concept has been extended to create potent drugs like Gabapentin. Although Gabapentin is technically a derivative of piperidine-4-acetic acid, its design is rooted in mimicking the GABA structure. Gabapentin does not act directly on GABA receptors but rather binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[6][7] This interaction reduces the release of excitatory neurotransmitters like glutamate, thereby dampening neuronal excitability, which is beneficial in treating epilepsy and neuropathic pain.[6][8][9]

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_syn GABA GABA_pre GABA GAD->GABA_pre VGAT vGAT GABA_pre->VGAT Vesicle Synaptic Vesicle Vesicle->GABA_syn Release VGAT->Vesicle GABA_A GABA-A Receptor (Ionotropic) GABA_syn->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) GABA_syn->GABA_B Binds Inhibition Neuronal Inhibition (Hyperpolarization) Cl_channel Cl- Influx GABA_A->Cl_channel GPCR_effect G-Protein Signaling (e.g., K+ efflux) GABA_B->GPCR_effect Cl_channel->Inhibition GPCR_effect->Inhibition

GABAergic Signaling Pathway.
Pain Management: Opioid Receptor Modulation

The piperidine scaffold is a classic feature of many potent opioid analgesics, including fentanyl and meperidine. The piperidine-4-carboxylic acid moiety and its derivatives (e.g., esters, amides) are used to design ligands that can selectively target mu (μ), delta (δ), and kappa (κ) opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades leading to analgesia.[10][11] The carboxylic acid group can form critical hydrogen bonds or ionic interactions within the receptor's binding site, enhancing affinity and modulating efficacy (agonist vs. antagonist activity).

The signaling cascade initiated by opioid receptor activation is a key mechanism for pain modulation.[12] It typically involves the inhibition of adenylyl cyclase by the Gαi subunit, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels by the Gβγ subunit, leading to neuronal hyperpolarization and reduced neurotransmitter release.[10][13]

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Opioid Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds G_Protein G-Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel K+ Channel G_beta_gamma->K_Channel Activates Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia & Reduced Neuronal Excitability cAMP->Analgesia Reduced Signaling K_efflux K+ Efflux K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia

Opioid Receptor Signaling Cascade.
Infectious Diseases: Antiviral Agents

The piperidine ring is a key structural element in several antiviral drugs. A prominent example is its indirect influence on the design of neuraminidase inhibitors for treating influenza. Neuraminidase is a viral surface enzyme essential for the release of newly formed virus particles from an infected host cell.[14][15] It functions by cleaving terminal sialic acid residues from cellular glycoproteins, to which the new virions would otherwise remain attached via their hemagglutinin proteins.[16][17]

Neuraminidase inhibitors are designed to mimic the natural substrate, sialic acid, and bind tightly to the enzyme's active site, blocking its function.[15][16] While Oseltamivir (Tamiflu) contains a cyclohexene ring, its design principles are closely related to scaffolds that can present functional groups in a similar three-dimensional arrangement to piperidine derivatives. The piperidine-4-carboxylic acid scaffold itself has been explored for designing novel antiviral agents against a range of viruses, including human cytomegalovirus (CMV) and coronaviruses.[18][19][20]

Neuraminidase_Inhibition cluster_workflow Influenza Virus Release & Inhibition HostCell Infected Host Cell BuddingVirus Budding Virion HostCell->BuddingVirus Budding SialicAcid Sialic Acid Receptor BuddingVirus->SialicAcid Attached via Hemagglutinin Neuraminidase Neuraminidase (NA) BuddingVirus->Neuraminidase Has ReleasedVirus Released Virion SialicAcid->ReleasedVirus Releases Neuraminidase->SialicAcid Cleaves BlockedRelease Release Blocked Neuraminidase->BlockedRelease Leads to Infection Spreads Infection ReleasedVirus->Infection NA_Inhibitor NA Inhibitor (e.g., Piperidine-based) NA_Inhibitor->Neuraminidase Binds & Inhibits

Mechanism of Neuraminidase Inhibition.

Quantitative Data on Bioactivity

The utility of the piperidine-4-carboxylic acid scaffold is quantified by the binding affinities and inhibitory concentrations of the compounds derived from it.

Table 1: Bioactivity of Piperidine-4-Carboxamide Derivatives Against Human Cytomegalovirus (CMV)

CompoundCMV Inhibition EC₅₀ (µM) (Luciferase Assay)CMV Inhibition EC₅₀ (µM) (Plaque Assay)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)Reference
1 (NCGC2955) 1.7 ± 0.61.99 ± 0.15>500>251[20]
7 0.21 ± 0.060.55 ± 0.06>500>909[18][20]
8 0.28 ± 0.060.42 ± 0.07>500>1190[20]
9 0.30 ± 0.050.35 ± 0.07>500>1428[18][20]

Table 2: Bioactivity of Piperidine Derivatives Against Coronaviruses

CompoundTarget VirusCell LineEC₅₀ (µM)Reference
NCGC2955 NL63Vero2.5 ± 0.15[19]
NCGC2955 OC43HFF1.5 ± 0.01[19]
NCGC2955 SARS-CoV-2Calu-30.2 ± 0.02[19]
153 SARS-CoV-2Calu-30.11 ± 0.04[19]

Experimental Protocols

General Synthesis: Catalytic Hydrogenation of Isonicotinic Acid

A common and efficient method for synthesizing the piperidine-4-carboxylic acid scaffold is the catalytic hydrogenation of its aromatic precursor, isonicotinic acid (4-pyridine carboxylic acid).[5]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Start Isonicotinic Acid (Pyridine Precursor) Reactor High-Pressure Reactor Start->Reactor Product Piperidine-4-Carboxylic Acid (Saturated Scaffold) Reactor->Product Hydrogenation Reagents Catalyst (e.g., Raney Nickel) + H₂ Gas Reagents->Reactor

General Synthesis Workflow.
  • Objective: To reduce the pyridine ring of isonicotinic acid to a piperidine ring.

  • Materials:

    • Isonicotinic acid

    • Catalyst (e.g., Raney Nickel, Platinum oxide)[5]

    • Solvent (e.g., Water, Ethanol)

    • Hydrogen gas (H₂)

    • High-pressure reactor (autoclave)

  • Methodology:

    • Charging the Reactor: The isonicotinic acid is dissolved or suspended in the chosen solvent inside a high-pressure reactor. The catalyst is then added.

    • Pressurization: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen gas to a specific pressure (this can be high, requiring specialized equipment).[5]

    • Reaction: The mixture is heated and stirred for several hours, allowing the catalytic hydrogenation to proceed. Reaction progress can be monitored by measuring hydrogen uptake.

    • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

    • Isolation: The solvent is removed under reduced pressure (e.g., rotary evaporation). The resulting crude product, piperidine-4-carboxylic acid, can be purified by recrystallization.[5]

    • Characterization: The final product is characterized using techniques like NMR spectroscopy and melting point analysis to confirm its identity and purity.[5]

Biological Evaluation: Opioid Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for an opioid receptor by measuring its ability to displace a known radiolabeled ligand.[21][22]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Ki) of a test compound at a specific opioid receptor (e.g., μ-opioid receptor).

  • Materials:

    • Receptor Source: Cell membranes prepared from a cell line expressing the recombinant human opioid receptor of interest.[22]

    • Radioligand: A high-affinity, selective radiolabeled ligand (e.g., [³H]-DAMGO for the μ-opioid receptor).[22]

    • Test Compound: The piperidine-4-carboxylic acid derivative to be tested, prepared in a series of dilutions.

    • Non-specific Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone) to define non-specific binding.[21][22]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[22]

    • Filtration System: A cell harvester with glass fiber filters.[22]

    • Detection: A scintillation counter.[22]

  • Methodology:

    • Assay Plate Setup: In a 96-well plate, set up triplicate wells for three conditions:

      • Total Binding: Contains receptor membranes, radioligand, and assay buffer.[21]

      • Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a high concentration of the non-specific control (Naloxone).[21]

      • Competitive Binding: Contains receptor membranes, radioligand, and varying concentrations of the test compound.[21]

    • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[21][22]

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[22]

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[22]

    • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[22]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[22]

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).[22]

    • Calculate Ki: Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Structure-Activity Relationship (SAR) Insights

SAR studies on the piperidine-4-carboxylic acid scaffold have yielded crucial insights for optimizing drug candidates.

  • Substitution on the Piperidine Nitrogen (N1): This position is a primary site for modification. Attaching different alkyl or arylalkyl groups can dramatically alter potency, selectivity, and pharmacokinetic properties. For example, in a series of anti-CMV agents, the nature of the substituent on the piperidine nitrogen was critical for activity.[18]

  • Modification of the Carboxylic Acid (C4): Converting the carboxylic acid to an ester or an amide is a common strategy to improve cell permeability and oral bioavailability, as the charged carboxylate can hinder membrane crossing. The specific amide or ester chosen can also introduce new interactions with the target protein.[23]

  • Substitution on the Ring: Adding substituents to the 2, 3, 5, or 6 positions of the piperidine ring can improve binding affinity by exploiting additional pockets in the target protein. It can also be used to fine-tune the compound's lipophilicity and metabolic stability. For instance, in dual PPARα/γ agonists, substitutions on the piperidine ring were explored to enhance potency.[24][25]

Conclusion

The piperidine-4-carboxylic acid scaffold is a remarkably successful and enduring framework in modern drug design. Its value stems from a powerful combination of conformational rigidity, which pre-organizes the molecule for target binding, and the presence of a strategically placed carboxylic acid that serves as a versatile interaction point. Its proven application in developing drugs for the central nervous system, pain management, and infectious diseases highlights its broad therapeutic potential. As medicinal chemists continue to explore new biological targets, the rational modification and functionalization of this privileged scaffold will undoubtedly lead to the discovery of novel and effective therapeutic agents for years to come.

References

The Discovery and Application of N-Trifluoroacetyl Piperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-trifluoroacetyl piperidine scaffold has emerged as a significant structural motif in medicinal chemistry and drug discovery. The incorporation of the trifluoroacetyl group onto the piperidine ring imparts unique physicochemical properties, influencing the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N-trifluoroacetyl piperidine compounds, with a focus on their potential therapeutic applications.

Physicochemical Properties and Synthesis

N-trifluoroacetyl piperidine is a colorless to light yellow oil with a molecular formula of C7H10F3NO and a molecular weight of 181.16 g/mol .[1][2] The trifluoroacetyl group, being highly electronegative, significantly influences the chemical properties of the piperidine ring.

General Synthesis of N-Trifluoroacetyl Piperidine Derivatives

A common method for the preparation of N-trifluoroacetyl piperidine compounds involves the reaction of a piperidine derivative with trifluoroacetic anhydride. This reaction is typically carried out in the presence of an organic base in a suitable solvent like dichloromethane or a high-boiling point solvent.[3]

A general synthetic scheme is presented below:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidine Piperidine Derivative Product N-Trifluoroacetyl Piperidine Derivative Piperidine->Product TFAA Trifluoroacetic Anhydride TFAA->Product Solvent Organic Base, Solvent Solvent->Product

Caption: General reaction scheme for the synthesis of N-trifluoroacetyl piperidine derivatives.

Experimental Protocols

Synthesis of 1,4-bis(trifluoroacetyl)piperidine

This protocol is adapted from a patented method for preparing trifluoroacetyl-substituted cyclic amines.[3]

Materials:

  • Piperidine-4-carboxylic acid

  • Trifluoroacetic anhydride

  • Toluene

  • Sodium carbonate (Na2CO3) solution (saturated)

  • Sodium chloride (NaCl) solution (saturated)

  • Sodium sulfate (Na2SO4)

  • Ethyl acetate

Procedure:

  • Dissolve piperidine-4-carboxylic acid in toluene.

  • Add trifluoroacetic anhydride to the solution.

  • Heat the reaction mixture and monitor its progress.

  • After the reaction is complete, cool the mixture and perform a liquid-liquid extraction with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium carbonate solution, water, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 1,4-bis(trifluoroacetyl)piperidine as a faint yellow oily substance.[3]

Biological Activities and Potential Applications

N-trifluoroacetyl piperidine derivatives have been investigated for a range of biological activities, primarily as intermediates in the synthesis of pharmacologically active molecules.[4]

Modulators of GABA Receptors

N-trifluoroacetyl piperidine serves as a key reactant in the synthesis of photoreactive probes designed to investigate the binding sites of noncompetitive antagonists of GABA (γ-aminobutyric acid) receptors.[5] These probes are instrumental in elucidating the structure and function of these important neurotransmitter receptors, which are implicated in various neurological disorders.

GABA_Pathway GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Neuron Neuron Chloride_Channel->Neuron Cl- influx into Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Neuron->Hyperpolarization NTFA_Probe N-Trifluoroacetyl Piperidine Probe NTFA_Probe->GABA_Receptor Binds to (Antagonist Site) Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invitro In Vitro Characterization Synthesis Synthesis of N-Trifluoroacetyl Piperidine Analogs Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay, Receptor Binding Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Secondary_Assays Secondary Assays (e.g., Cell-based Assays, Mechanism of Action Studies) Lead_Optimization->Secondary_Assays ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Secondary_Assays->ADMET

References

literature review of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic Acid

Introduction

This compound is a synthetically important heterocyclic compound belonging to the piperidine class. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. The incorporation of a trifluoroacetyl group at the nitrogen atom significantly modulates the electronic properties and lipophilicity of the molecule, making it a valuable building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and potential applications, tailored for researchers and professionals in drug development. While this specific molecule is primarily documented as a chemical intermediate, the broader context of trifluoroacetylated piperidines suggests its potential in developing agents for various therapeutic areas.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported by various chemical suppliers and databases. These properties are crucial for its handling, storage, and application in synthetic chemistry. A summary of this data is presented in the table below.

PropertyValueReferences
CAS Number 126501-70-0[3][4][5]
Molecular Formula C₈H₁₀F₃NO₃[3][4][5][6]
Molecular Weight 225.17 g/mol [3][5][6][7]
Appearance White solid[3]
Melting Point 117 °C[3]
Boiling Point 386.6 ± 42.0 °C (Predicted)[3][4][5]
Density 1.430 ± 0.06 g/cm³ (Predicted)[3][8]
Storage Sealed in dry, Room Temperature[3][5]

Synthesis and Experimental Protocols

The primary documented role of this compound is as a synthetic intermediate. Its preparation involves the N-acylation of the piperidine ring of piperidine-4-carboxylic acid.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A Piperidine-4-carboxylic acid C 1. Add reagent dropwise in Dichloromethane (DCM) A->C B Trifluoromethanesulfonic anhydride B->C D 2. Stir at 0 °C overnight E 3. Dilute with water D->E F 4. Separate organic layer E->F G 5. Purify via Silica Gel Chromatography F->G H 1-(2,2,2-trifluoroacetyl) piperidine-4-carboxylic acid G->H

Caption: Synthetic workflow for this compound.

Synthesis Data Summary
ParameterDetailsReference
Starting Material Piperidine-4-carboxylic acid[3]
Acylating Agent Trifluoromethanesulfonic anhydride[3]
Solvent Dichloromethane (DCM)[3]
Temperature 0 °C[3]
Reaction Time Overnight[3]
Purification Silica gel column chromatography[3]
Yield 70%[3]
Detailed Experimental Protocol

A representative experimental protocol for the synthesis is as follows: To a solution of piperidine-4-carboxylic acid (4 g, 30.97 mmol) in dichloromethane (20 mL), trifluoromethanesulfonic anhydride (7.8 g) was added slowly and dropwise at 0 °C.[3] The reaction mixture was stirred at 0 °C overnight.[3] Following the completion of the reaction, the solution was diluted with water. The organic layer was separated and concentrated. The resulting crude product was purified by silica gel column chromatography to yield the final compound as a white solid (70% yield).[3]

An alternative approach mentioned in patent literature involves using trifluoroacetic anhydride in toluene with pyridine as a base, highlighting a different reagent choice for the N-acylation step.[1]

Applications in Drug Discovery and Development

A direct literature search for the biological activity of this compound does not yield specific results. Its primary value lies in its role as a versatile chemical building block for creating more complex and pharmacologically active molecules. The trifluoroacetyl group acts as a protective group for the piperidine nitrogen and can influence the molecule's binding characteristics, while the carboxylic acid moiety serves as a handle for further chemical modifications, such as amide bond formation or esterification.

The piperidine scaffold itself is a key component in a wide range of therapeutic agents, including antimicrobials, inhibitors of dihydrofolate reductase, and carbonic anhydrase inhibitors.[2][9][10] Derivatives of piperidine have shown promise as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[11]

G cluster_reactions Functionalization Reactions cluster_derivatives Resulting Piperidine Derivatives cluster_targets Potential Therapeutic Applications A 1-(2,2,2-trifluoroacetyl) piperidine-4-carboxylic acid (Core Building Block) B Amide Coupling (with various amines) A->B C Esterification (with various alcohols) A->C D Other Carboxylic Acid Derivatizations A->D E Piperidine-4-carboxamides B->E F Piperidine-4-carboxylates C->F G Complex Heterocycles D->G H Carbonic Anhydrase Inhibitors E->H J Enzyme Inhibitors (e.g., Renin, DHFR) E->J I Antimicrobial Agents G->I G->J

Caption: Role as a versatile building block in medicinal chemistry.

Conclusion

References

The Trifluoroacetyl Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, renowned for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoroacetyl group stands out for its potent electron-withdrawing nature and its capacity to enhance metabolic stability and membrane permeability. When appended to a piperidine ring, a ubiquitous scaffold in pharmaceuticals, the resulting trifluoroacetylated piperidines exhibit a diverse and compelling range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this promising class of compounds.

Quantitative Biological Data

The following tables summarize the reported biological activities of various trifluoroacetylated and related fluorinated piperidine derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Enzyme Inhibitory Activity of Fluorinated Piperidine Derivatives

Compound ClassTarget EnzymeSpecific Compound ExampleIC50 Value (µM)Reference
Trifluoromethyl-substituted piperidinesMonoamine Oxidase-A (MAO-A)Compound 4l0.40 ± 0.05[1]
Trifluoromethyl-substituted piperidinesMonoamine Oxidase-B (MAO-B)Compound 4n1.01 ± 0.03[1]
Trifluoromethyl-substituted piperidinesElastaseCompound 4b0.41 ± 0.01[1]
Fluorine-substituted piperidinesα-GlucosidaseNot specifiedPotent, several-fold better than acarbose[1]
Fluorine-substituted piperidinesCholinesterases (AChE & BChE)Compound 54.37 ± 0.94 (AChE), 14.9 ± 1.11 (BChE)[1]
Piperidine-spirooxadiazole derivativesα7 Nicotinic Acetylcholine ReceptorLead compounds3.3 - 13.7[2]
Pyridazinobenzylpiperidine derivativesMonoamine Oxidase-B (MAO-B)Compound S50.203[3][4]

Table 2: Antiviral Activity of Trifluoroacetylated and Related Piperidine Derivatives

Compound ClassVirusSpecific Compound ExampleEC50 Value (µM)Reference
Piperidine-based derivativesInfluenza Virus (various strains)tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)as low as 0.05[5][6][7]
N-substituted piperidine derivativesInfluenza A/H1N1Compounds 8 and 11Comparable to oseltamivir[8]

Table 3: Anticancer Activity of Piperidine Derivatives

Compound ClassCell LineSpecific Compound ExampleGI50/IC50 Value (µM)Reference
Highly functionalized piperidinesU251, MCF7, NCI/ADR-RES, NCI-H460, HT29Compound 19 (most potent DPPH scavenger), Compound 10 (most effective •O2− scavenger)Varies[9]
Vindoline-piperazine conjugatesBreast cancer (MDA-MB-468)Conjugate with [4-(trifluoromethyl)benzyl]piperazine1.00[10]
Vindoline-piperazine conjugatesNon-small cell lung cancer (HOP-92)Conjugate with 1-bis(4-fluorophenyl)methyl piperazine1.35[10]
AcylsulfonylpiperazinesColon (HCT-116), Breast (MCF-7), Cervical (HeLa)R¹ = 4-trifluoromethylbenzyl series3.6 - 11.0[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of a key trifluoroacetylated piperidine intermediate and for the evaluation of in vitro anticancer activity.

Synthesis of 1-(Trifluoroacetyl)piperidine

This protocol describes a common method for the N-trifluoroacetylation of piperidine.

Materials:

  • Piperidine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Trifluoroacetic anhydride (TFAA)

  • Water

  • Saturated sodium bicarbonate solution

  • Dilute hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask containing a mixture of dichloromethane (45 µL) and triethylamine (12.2 mL, 88.2 mmol), add piperidine (5.8 mL, 58.8 mmol).[12]

  • Slowly add trifluoroacetic anhydride (11.5 mL, 81.8 mmol) to the mixture while stirring.[12]

  • Stir the resulting reaction mixture at room temperature for 3-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) (eluent: hexane with 20% ethyl acetate).[12]

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Extract the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and dilute HCl solution.[12]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 1-(trifluoroacetyl)piperidine as a pale yellow liquid.[12]

  • Characterize the final product using NMR and IR spectroscopy.[12]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoroacetylated piperidine compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the trifluoroacetylated piperidine compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]

Signaling Pathways and Mechanisms of Action

Trifluoroacetylated piperidines exert their biological effects through various mechanisms, often by interacting with specific enzymes or receptors involved in key signaling pathways.

Inhibition of γ-Secretase in Alzheimer's Disease

Certain piperidine derivatives have been identified as inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[14][15] γ-Secretase is responsible for the cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-β (Aβ) peptides that aggregate to form plaques in the brain.[14] Inhibition of γ-secretase can also affect the Notch signaling pathway, a critical pathway involved in cell fate determination. Some γ-secretase inhibitors have been shown to suppress Notch signaling, which in turn can block the PI3K/mTOR pathway, a central regulator of cell growth and survival.[16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Produces NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Releases Notch_receptor Notch Receptor Notch_receptor->gamma_secretase Cleavage PI3K PI3K NICD->PI3K Activates Gene_expression Gene Expression (Cell Fate) NICD->Gene_expression Translocates & Regulates mTOR mTOR PI3K->mTOR Activates Piperidine_Inhibitor Trifluoroacetylated Piperidine Inhibitor Piperidine_Inhibitor->gamma_secretase Inhibits

γ-Secretase and Notch Signaling Inhibition
Inhibition of α-Glucosidase for Diabetes Management

Fluorinated piperidines have also shown potential as α-glucosidase inhibitors.[1] α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption into the bloodstream is slowed, which helps to manage postprandial hyperglycemia in individuals with type 2 diabetes.

G cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_bloodstream Bloodstream Complex_Carbs Complex Carbohydrates alpha_Glucosidase α-Glucosidase Complex_Carbs->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Produces Glucose_absorption Glucose Absorption Piperidine_Inhibitor Trifluoroacetylated Piperidine Inhibitor Piperidine_Inhibitor->alpha_Glucosidase Inhibits Glucose->Glucose_absorption Absorbed

α-Glucosidase Inhibition Mechanism

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of trifluoroacetylated piperidines as potential therapeutic agents.

G Start Compound Library Design (Trifluoroacetylated Piperidines) Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Hit_Identification->Secondary_Screening Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive IC50_Determination IC50/EC50 Determination Secondary_Screening->IC50_Determination IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Drug Discovery Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development.

Physicochemical and Structural Data

A summary of the key physicochemical properties of the target compound is presented below for easy reference.

PropertyValueReference
CAS Number 126501-70-0[1][2][3]
Molecular Formula C8H10F3NO3[1][2][3]
Molecular Weight 225.17 g/mol [1][2][3]
Melting Point 117 °C[1][4]
Boiling Point (Predicted) 386.6 ± 42.0 °C[1][4][5]
Density (Predicted) 1.430 ± 0.06 g/cm³[1][4][5]
Synonyms N-trifluoroacetyl isonipecotic acid, 1-(Trifluoroacetyl)-4-piperidinecarboxylic acid[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with a suitable trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA).[1][6]

Reaction Scheme

The overall chemical transformation is depicted in the following scheme:

G cluster_reactants Reactants cluster_product Product R1 Piperidine-4-carboxylic acid P1 This compound R1->P1 Acylation R2 Trifluoroacetic Anhydride R2->P1

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, based on procedures found in the chemical literature.

Protocol 1: Synthesis in Dichloromethane

This protocol is adapted from a procedure described in the chemical literature and utilizes dichloromethane as the solvent.[1]

Materials:

  • Piperidine-4-carboxylic acid

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Water (for workup)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, stirring overnight.

  • Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization, for instance from a hexane/ethyl ether solvent system.[1][4]

Protocol 2: Synthesis in Toluene with Pyridine

This protocol is based on a patented procedure and employs toluene as the solvent with pyridine as a base.[6]

Materials:

  • Piperidine-4-carboxylic acid

  • Trifluoroacetic anhydride (TFAA)

  • Toluene

  • Pyridine

  • Water (for workup)

  • Ice bath

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask, add piperidine-4-carboxylic acid (1 equivalent) and toluene.

  • At room temperature, slowly add trifluoroacetic anhydride (approximately 2 equivalents) to the suspension.

  • After the addition is complete, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add pyridine (approximately 1.5 equivalents) dropwise to the cooled mixture.

  • After the addition of pyridine, warm the reaction mixture to 50 °C and stir for 48 hours.

  • Cool the reaction mixture back down to 0 °C and carefully add water to quench the reaction.

  • Warm the mixture to 45 °C and stir for an additional 2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over a suitable drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is illustrated below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start dissolve Dissolve Piperidine-4-carboxylic acid in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_tfaa Add Trifluoroacetic Anhydride cool->add_tfaa react React (Stir Overnight) add_tfaa->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product Final Product purify->product characterize Characterize (NMR, MS, MP) product->characterize

References

Application Note: Synthesis of 1-(trifluoroacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-trifluoroacetylation is a widely employed chemical modification used to protect amine functionalities during multi-step organic synthesis. The trifluoroacetyl group is valued for its stability under various reaction conditions and can be readily introduced using reagents like trifluoroacetic anhydride (TFAA).[1][2] This protocol details the N-trifluoroacetylation of piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The resulting product, 1-(trifluoroacetyl)piperidine-4-carboxylic acid (CAS 126501-70-0), serves as a key intermediate in the development of various pharmaceutical compounds.[3][4] The procedure outlined below provides a reliable method for synthesizing this compound with a good yield.

Principle of the Reaction

The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking a carbonyl carbon of trifluoroacetic anhydride. This is typically performed in the presence of a base, such as pyridine, which neutralizes the trifluoroacetic acid byproduct generated during the reaction.[5] The reaction is generally efficient and leads to the formation of a stable amide bond.

Experimental Protocol

This protocol provides a method for the synthesis and purification of 1-(trifluoroacetyl)piperidine-4-carboxylic acid.

Materials

  • Piperidine-4-carboxylic acid

  • Trifluoroacetic anhydride (TFAA)[5]

  • Pyridine[5]

  • Toluene, anhydrous[5]

  • Ethyl acetate

  • Deionized water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a 2L three-necked flask, add piperidine-4-carboxylic acid (70g) and toluene (200ml).[5]

  • Addition of TFAA: Under stirring at room temperature, slowly add trifluoroacetic anhydride (415ml) to the suspension via a dropping funnel.[5]

  • Addition of Base: After the addition of TFAA is complete, cool the reaction mixture to 0°C using an ice bath. Slowly add pyridine (350ml) dropwise, ensuring the temperature remains low.[5]

  • Reaction: Once the pyridine addition is complete, remove the ice bath and warm the mixture to 50°C. Allow the reaction to proceed at this temperature for 48 hours.[5]

  • Quenching: After 48 hours, cool the reaction solution back down to 0°C. Carefully add water (750ml) dropwise. After the addition, warm the mixture to 45°C and stir for an additional 2 hours.[5]

  • Extraction: Allow the mixture to cool to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.[5]

  • Washing: Wash the combined organic layers sequentially with water, saturated Na₂CO₃ solution, and finally with a saturated NaCl solution.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: The crude product can be purified by silica gel column chromatography to afford the pure 1-(trifluoroacetyl)piperidine-4-carboxylic acid.[6]

Data Presentation

The following table summarizes the physicochemical properties of the target compound.

PropertyValueReference
Chemical Name1-(trifluoroacetyl)piperidine-4-carboxylic acid[4]
CAS Number126501-70-0[3][4]
Molecular FormulaC₈H₁₀F₃NO₃[3][4]
Molecular Weight225.17 g/mol [3][4]
Melting Point117 °C[6][7]
Boiling Point386.6 ± 42.0 °C (Predicted)[6][7]
Density1.430 ± 0.06 g/cm³ (Predicted)[7]
pKa4.27 ± 0.20 (Predicted)[7]

Characterization

The identity and purity of the synthesized 1-(trifluoroacetyl)piperidine-4-carboxylic acid should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl and C-F bonds.

Visualized Workflow

The following diagram illustrates the key stages of the experimental protocol for the N-trifluoroacetylation of piperidine-4-carboxylic acid.

Workflow Experimental Workflow for N-Trifluoroacetylation cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_analysis Purification & Analysis Setup Reaction Setup: Piperidine-4-carboxylic acid in Toluene Reagent_Add Reagent Addition: 1. TFAA (Room Temp) 2. Pyridine (0°C) Setup->Reagent_Add Reaction Reaction: Heat to 50°C 48 hours Reagent_Add->Reaction Workup Work-up: Quench, Extract, Wash & Dry Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR, MS, IR Purification->Analysis

Caption: Workflow for the synthesis of 1-(trifluoroacetyl)piperidine-4-carboxylic acid.

References

Application Notes and Protocols for Piperidine Acylation using Trifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of trifluoroacetic anhydride (TFAA) for the N-acylation of piperidine, a crucial transformation in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The trifluoroacetyl group serves as a valuable protecting group for secondary amines like piperidine and can influence the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability.

Introduction

Trifluoroacetic anhydride is a highly reactive and volatile reagent used for the introduction of the trifluoroacetyl group onto nucleophiles such as alcohols, phenols, and amines. Its reaction with primary and secondary amines is typically rapid and efficient, proceeding via a nucleophilic acyl substitution mechanism. The use of a base, such as triethylamine or pyridine, is common to neutralize the trifluoroacetic acid byproduct formed during the reaction. However, under certain conditions, the reaction can also proceed without a base. This document outlines detailed protocols for this reaction, presents quantitative data to guide experimental design, and provides visualizations of the reaction mechanism and experimental workflow.

Data Presentation

The following tables summarize the key physical and chemical properties of the product, N-trifluoroacetylpiperidine, and provide an overview of typical reaction conditions and outcomes.

Table 1: Physicochemical Properties of N-Trifluoroacetylpiperidine

PropertyValueReference
CAS Number340-07-8
Molecular FormulaC₇H₁₀F₃NO
Molecular Weight181.16 g/mol
AppearanceColorless to light yellow liquid
Boiling Point77 °C at 2.0 kPa
Density1.226 g/mL

Table 2: Representative Experimental Conditions and Yields for N-Trifluoroacetylation of Piperidine

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1TriethylamineDichloromethaneRoom Temperature3-479.8
2NoneNeat40Not SpecifiedHigh
3PyridineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: N-Trifluoroacetylation of Piperidine using Triethylamine

This protocol is based on a reported procedure for the synthesis of N-trifluoroacetylpiperidine.

Materials:

  • Piperidine

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated sodium bicarbonate solution

  • Dilute hydrochloric acid solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask containing a magnetic stir bar, add piperidine (5.8 mL, 58.8 mmol).

  • Add a mixture of dichloromethane (45 µL) and triethylamine (12.2 mL, 88.2 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetic anhydride (11.5 mL, 81.8 mmol) to the stirred mixture via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and dilute hydrochloric acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting pale yellow liquid is N-trifluoroacetylpiperidine (8.5 g, 79.8% yield). Further purification can be performed by distillation if required.

Characterization Data:

  • ¹H NMR (CDCl₃): δ (ppm) ~3.6 (t, 4H), ~1.7 (m, 6H).

  • ¹³C NMR (CDCl₃): δ (ppm) ~156 (q, J ≈ 36 Hz, C=O), ~117 (q, J ≈ 286 Hz, CF₃), ~47 (CH₂), ~26 (CH₂), ~24 (CH₂).

  • FTIR (neat): ν (cm⁻¹) ~1690 (C=O stretch), ~1200-1100 (C-F stretch).

Mandatory Visualizations

Reaction Mechanism

The N-trifluoroacetylation of piperidine with trifluoroacetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a trifluoroacetate anion as a leaving group to yield the protonated N-trifluoroacetylpiperidine. A base, such as triethylamine, deprotonates this intermediate to give the final product and the corresponding triethylammonium trifluoroacetate salt.

reaction_mechanism piperidine Piperidine tetrahedral_intermediate Tetrahedral Intermediate piperidine->tetrahedral_intermediate Nucleophilic Attack tfaa Trifluoroacetic Anhydride tfaa->tetrahedral_intermediate plus1 + product N-Trifluoroacetyl- piperidine tetrahedral_intermediate->product Collapse trifluoroacetate Trifluoroacetate tetrahedral_intermediate->trifluoroacetate Leaving Group Departure product->product protonated_base Protonated Base trifluoroacetate->protonated_base plus2 + base Base (e.g., TEA) base->protonated_base Proton Abstraction plus3 +

Caption: Mechanism of piperidine acylation with TFAA.

Experimental Workflow

The following diagram illustrates the general workflow for the N-trifluoroacetylation of piperidine in a laboratory setting.

experimental_workflow start Start reagents Combine Piperidine, Base, and Solvent start->reagents addition Slowly Add Trifluoroacetic Anhydride reagents->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Aqueous Workup (Washings) monitoring->workup drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purification (Optional, e.g., Distillation) concentration->purification product N-Trifluoroacetylpiperidine purification->product

Caption: General experimental workflow for piperidine acylation.

Logical Relationship: Reagent Roles

This diagram clarifies the roles of the key reagents in the reaction.

logical_relationship reagents Reagents Piperidine Trifluoroacetic Anhydride Triethylamine roles Roles Nucleophile Acylating Agent Base (Acid Scavenger) reagents:f1->roles:f1 reagents:f2->roles:f2 reagents:f3->roles:f3 functions Functions Attacks carbonyl carbon Provides trifluoroacetyl group Neutralizes acidic byproduct roles:f1->functions:f1 roles:f2->functions:f2 roles:f3->functions:f3

Application Note and Protocol: Purification of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid using column chromatography. The described methodology is based on established principles for the separation of fluorinated carboxylic acids and piperidine derivatives, ensuring a robust and reproducible purification process.

Introduction

This compound is a key building block in medicinal chemistry and drug development. Its purity is crucial for the successful synthesis of downstream targets and for ensuring accurate biological evaluation. Column chromatography is a widely used and effective technique for the purification of such compounds.[1][2][3] This protocol outlines a reversed-phase flash chromatography method, which is well-suited for the separation of moderately polar compounds like the target molecule. The use of a C18-functionalized silica gel as the stationary phase and a buffered aqueous-organic mobile phase allows for efficient separation from common impurities.

Data Presentation

Successful purification by column chromatography is assessed by the separation of the target compound from impurities, which can be quantified by analytical techniques such as High-Performance Liquid Chromatography (HPLC). Below is a table summarizing typical data obtained from an analytical HPLC analysis of the crude and purified product.

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Product5.2 (Impurity 1)12.585.0
7.8 (Target) 85.0
9.1 (Impurity 2)2.5
Purified Product7.8 (Target) >99.0 >99.0

Note: This data is illustrative and may vary depending on the specific reaction conditions and impurity profile.

Experimental Protocol

This protocol details the necessary steps for the purification of this compound using reversed-phase flash column chromatography.

Materials and Equipment
  • Stationary Phase: C18-functionalized silica gel (40-63 µm particle size)

  • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid

  • Sample: Crude this compound

  • Flash chromatography system (or glass column for manual setup)

  • Fraction collector (or test tubes/flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (C18-functionalized)

  • UV lamp for TLC visualization

  • Analytical HPLC system for purity assessment

Column Preparation (Wet Packing)
  • Prepare a slurry of the C18-silica gel in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, forming a packed bed.

  • Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through the packed bed until the baseline is stable.

Sample Preparation and Loading
  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • If the compound has poor solubility, it can be adsorbed onto a small amount of C18-silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of C18-silica, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully load the prepared sample onto the top of the equilibrated column.

Elution and Fraction Collection
  • Begin the elution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Gradually increase the proportion of Mobile Phase B to elute the compounds from the column. A suggested gradient is outlined in the table below. The addition of an acid like formic acid to the mobile phase helps to keep the carboxylic acid in its protonated, less polar form, which can lead to better peak shapes.[4]

  • Collect fractions throughout the elution process.

  • Monitor the separation by TLC or by using an in-line UV detector.

StepMobile Phase A (%)Mobile Phase B (%)Column Volumes
1. Equilibration9553-5
2. Sample Loading & Wash9552
3. Gradient Elution95 -> 505 -> 5010
4. Gradient Elution50 -> 550 -> 955
5. Column Wash5953
Product Isolation
  • Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the mobile phase solvents using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Slurry_Prep Prepare C18-Silica Slurry Column_Packing Pack Chromatography Column Slurry_Prep->Column_Packing Equilibration Equilibrate Column Column_Packing->Equilibration Sample_Prep Prepare and Load Sample Equilibration->Sample_Prep Elution Gradient Elution Sample_Prep->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions (TLC/HPLC) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Isolated Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation: If the separation is not adequate, consider adjusting the gradient profile (making it shallower) or trying a different mobile phase system (e.g., using methanol instead of acetonitrile or a different acid additive like trifluoroacetic acid).

  • Tailing Peaks: Peak tailing of carboxylic acids can occur due to interactions with residual silanol groups on the silica. The addition of a small amount of acid to the mobile phase, as described in this protocol, should minimize this effect.[4]

  • Low Recovery: Ensure the crude material is fully dissolved and loaded onto the column. If the compound is adsorbing irreversibly to the stationary phase, a different stationary phase may be required.

By following this detailed protocol, researchers can achieve high-purity this compound suitable for demanding applications in research and development.

References

Application Notes and Protocols: 1H NMR Analysis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a piperidine derivative containing a trifluoroacetyl group. The piperidine ring is a common scaffold in medicinal chemistry, and understanding its conformational and electronic properties is crucial for drug design and development. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation and conformational analysis of such molecules. These application notes provide a detailed protocol for the 1H NMR analysis of this compound, along with expected chemical shift assignments.

Molecular Structure and Proton Numbering

The chemical structure and proton numbering for this compound are illustrated in the diagram below. The trifluoroacetyl group, being a strong electron-withdrawing group, is expected to significantly influence the chemical shifts of the adjacent piperidine protons (H-2 and H-6). Due to the conformational rigidity imparted by the amide bond, the axial and equatorial protons at positions 2, 3, 5, and 6 are expected to be chemically non-equivalent.

Caption: Molecular structure of this compound.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and known substituent effects in 1H NMR spectroscopy.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2ax, H-6ax3.8 - 4.2m2H-
H-2eq, H-6eq3.5 - 3.9m2H-
H-42.4 - 2.8m1H-
H-3ax, H-5ax1.9 - 2.3m2H-
H-3eq, H-5eq1.6 - 2.0m2H-
COOH10.0 - 13.0br s1H-

Experimental Protocol

This section details the methodology for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)

    • NMR tube (5 mm)

    • Pipettes and vials

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment (e.g., 'zg30')

    • Solvent: Select the deuterated solvent used for sample preparation.

    • Temperature: 298 K (25 °C)

    • Spectral Width: 0 - 16 ppm

    • Number of Scans: 16 - 64 (adjust based on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

    • Pulse Width (p1): Typically a 30° or 90° pulse, as calibrated for the specific probe.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set up the acquisition parameters as detailed above.

    • Acquire the 1H NMR spectrum.

3. Data Processing and Analysis

  • Software: NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs)

  • Procedure:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network and confirm proton assignments.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process.

G cluster_workflow Experimental and Data Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structural Elucidation (Assign Protons to Resonances) D->E

Caption: Workflow for 1H NMR Analysis.

Conclusion

This document provides a comprehensive guide for the 1H NMR analysis of this compound. The provided protocol and predicted data will aid researchers in the structural verification and further investigation of this and related compounds. Accurate interpretation of the 1H NMR spectrum is essential for understanding the conformational preferences and electronic environment of the molecule, which are critical parameters in the field of drug discovery and development.

Application Note: 13C NMR Characterization of N-trifluoroacetyl isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the characterization of N-trifluoroacetyl isonipecotic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Due to the absence of direct experimental data in publicly available literature, this note presents predicted 13C NMR chemical shifts derived from the analysis of isonipecotic acid and related N-acylated piperidine structures. The provided experimental protocol offers a robust methodology for acquiring high-quality 13C NMR spectra for this compound and similar derivatives, which are of significant interest in medicinal chemistry and drug development.

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a key building block in the synthesis of a wide range of pharmaceutical compounds. Its derivatives are explored for their potential as GABA (gamma-aminobutyric acid) analogues and in the development of various central nervous system (CNS) active agents. The N-trifluoroacetylation of isonipecotic acid yields a derivative with modified physicochemical properties, such as lipophilicity and metabolic stability, which can be advantageous in drug design.

13C NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of organic molecules. It provides valuable information about the carbon skeleton of a molecule. This application note details the predicted 13C NMR spectral data for N-trifluoroacetyl isonipecotic acid and provides a comprehensive protocol for its experimental determination.

Predicted 13C NMR Data

The prediction methodology involves:

  • Establishing the baseline chemical shifts from experimental data of isonipecotic acid (piperidine-4-carboxylic acid).

  • Determining the substituent chemical shifts (SCS) for an N-acetyl group by comparing the 13C NMR data of piperidine and N-acetylpiperidine.

  • Adjusting these SCS values to account for the strong electron-withdrawing nature of the trifluoromethyl (CF3) group in the N-trifluoroacetyl moiety, which is expected to cause a further downfield shift of the carbons in the piperidine ring, particularly the α-carbons (C2 and C6), and the amide carbonyl carbon. The trifluoromethyl carbon itself is expected to appear as a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted 13C NMR Chemical Shifts for N-trifluoroacetyl isonipecotic acid

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C=O (Amide)168 - 172Singlet
COOH175 - 179Singlet
CF3115 - 119Quartet (q)
C2, C644 - 48Triplet
C439 - 43Doublet
C3, C527 - 31Triplet

Note: Predictions are based on analysis of isonipecotic acid and N-acetylpiperidine data in a deuterated solvent like CDCl3 or MeOD. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol

This section outlines a detailed protocol for the acquisition of a 13C NMR spectrum of N-trifluoroacetyl isonipecotic acid.

1. Materials and Equipment

  • N-trifluoroacetyl isonipecotic acid (sample)

  • Deuterated solvent (e.g., Chloroform-d (CDCl3), Methanol-d4 (MeOD), or Dimethyl sulfoxide-d6 (DMSO-d6))

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of N-trifluoroacetyl isonipecotic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS to the solution to serve as an internal reference.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain a sharp and symmetrical lock signal.

  • Tune and match the probe for the 13C frequency.

  • Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters are provided in Table 2.

Table 2: Typical 13C NMR Acquisition Parameters

ParameterRecommended Value
Spectrometer Frequency≥ 100 MHz for 13C
Pulse ProgramStandard 1D 13C with proton decoupling (e.g., zgpg30)
Pulse Angle30-45 degrees
Acquisition Time1-2 seconds
Relaxation Delay (D1)2-5 seconds
Number of Scans1024 or higher (depending on sample concentration)
Spectral Width0 - 200 ppm
Temperature298 K (25 °C)

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required (note: for 13C NMR with proton decoupling, integrals are generally not quantitative).

  • Assign the peaks based on the predicted chemical shifts and knowledge of 13C NMR spectroscopy.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of N-trifluoroacetyl isonipecotic acid with the carbon atoms numbered for correlation with the 13C NMR data.

N_trifluoroacetyl_isonipecotic_acid cluster_piperidine cluster_substituents C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C9 COOH C4->C9 C6 C6 C5->C6 N1 N C6->N1 N1->C2 C7 C=O (Amide) N1->C7 C8 CF3 C7->C8 F1 F C8->F1 F2 F C8->F2 F3 F C8->F3 O1 O O2 OH

Caption: Molecular structure of N-trifluoroacetyl isonipecotic acid with carbon numbering.

Conclusion

This application note provides a framework for the 13C NMR characterization of N-trifluoroacetyl isonipecotic acid. The predicted chemical shifts offer a valuable reference for spectral assignment, while the detailed experimental protocol ensures the acquisition of high-quality data. This information is crucial for chemists and researchers working on the synthesis and analysis of novel isonipecotic acid derivatives for applications in drug discovery and development. It is recommended that experimental data be acquired to confirm and refine the predicted chemical shifts presented herein.

Application Note: Analysis of Piperidine Derivatives via Mass Spectrometry Following Trifluoroacetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of piperidine-containing compounds using gas chromatography-mass spectrometry (GC-MS) following derivatization with trifluoroacetic anhydride (TFAA). Piperidine and its derivatives are common structural motifs in pharmaceuticals and bioactive molecules.[1] Trifluoroacetylation is a robust derivatization technique that improves the volatility and chromatographic behavior of these compounds, while also directing fragmentation in mass spectrometry to yield structurally informative ions.[2][3] This application note details the fragmentation patterns of trifluoroacetylated piperidines, provides step-by-step experimental protocols for derivatization and GC-MS analysis, and presents the expected quantitative fragmentation data.

Introduction

The quantitative analysis of piperidine derivatives is essential in various stages of drug discovery and development. However, the inherent polarity of the piperidine nitrogen can lead to poor peak shape and tailing in gas chromatography. Chemical derivatization with TFAA effectively acylates the piperidine nitrogen, neutralizing its basicity and increasing the compound's volatility, making it amenable to GC-MS analysis.[1]

Under electron ionization (EI) mass spectrometry, N-trifluoroacetyl piperidine undergoes predictable fragmentation, primarily driven by the nitrogen atom and the trifluoroacetyl group. Understanding these fragmentation pathways is crucial for the structural elucidation and confident identification of piperidine-containing analytes.[4][5] The dominant fragmentation mechanism is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2][4]

Experimental Workflow

The overall experimental workflow for the analysis of trifluoroacetylated piperidines is depicted below. This process begins with the derivatization of the piperidine-containing sample, followed by GC-MS analysis and subsequent data interpretation.

Workflow Experimental Workflow for Trifluoroacetylated Piperidine Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Piperidine-Containing Sample Derivatization Trifluoroacetylation (TFAA) Sample->Derivatization React with TFAA GCMS GC-MS Analysis Derivatization->GCMS Inject Data Mass Spectrum Acquisition GCMS->Data Interpretation Fragmentation Analysis Data->Interpretation

Caption: A flowchart of the key steps in the analysis of trifluoroacetylated piperidines.

Protocols

Protocol 1: Trifluoroacetylation of Piperidine

This protocol describes the derivatization of a piperidine standard using trifluoroacetic anhydride.

Materials:

  • Piperidine

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)

  • Reaction vial with a screw cap

  • Heating block or water bath

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a 1 mg/mL solution of the piperidine-containing sample in the chosen anhydrous solvent.

  • Transfer 100 µL of the sample solution to a reaction vial.

  • Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. For dilute samples, a concentration step under a gentle stream of nitrogen may be necessary.

Protocol 2: GC-MS Analysis of N-Trifluoroacetyl Piperidine

This protocol outlines the parameters for the analysis of the derivatized sample by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[4]

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Solvent Delay: 3 minutes.

Fragmentation Pathway of N-Trifluoroacetyl Piperidine

The electron ionization mass spectrum of N-trifluoroacetyl piperidine is characterized by several key fragmentation pathways, with alpha-cleavage being the most prominent. The molecular ion is formed by the loss of an electron, typically from the nitrogen atom.

Fragmentation Proposed EI Fragmentation of N-Trifluoroacetyl Piperidine cluster_alpha Alpha-Cleavage cluster_ring Ring Opening & Further Fragmentation M N-Trifluoroacetyl Piperidine Molecular Ion (M+•) m/z 181 F1 Loss of C2H4 m/z 153 M->F1 - C2H4 F2 Loss of C4H8 m/z 127 M->F2 - C4H8 F4 [CF3CO]+ m/z 97 M->F4 - C5H10N• F3 [C4H8N]+ m/z 70 F2->F3 - CF3CO• F5 [CF3]+ m/z 69 F4->F5 - CO

Caption: Key fragmentation pathways of N-trifluoroacetyl piperidine under electron ionization.

Quantitative Fragmentation Data

The following table summarizes the expected major ions and their relative abundances in the electron ionization mass spectrum of N-trifluoroacetyl piperidine.

m/zProposed Fragment IonRelative AbundanceFragmentation Pathway
181[M]+•LowMolecular Ion
153[M - C2H4]+•ModerateAlpha-cleavage with hydrogen rearrangement
127[M - C4H8]+•HighAlpha-cleavage
97[CF3CO]+ModerateCleavage of the N-CO bond
70[C4H8N]+HighResult of alpha-cleavage and loss of trifluoroacetyl radical
69[CF3]+ModerateLoss of CO from the trifluoroacetyl cation

Discussion

The derivatization of piperidines with TFAA provides excellent volatility for GC-MS analysis. The resulting trifluoroacetamide is readily fragmented under electron ionization. The primary fragmentation pathway, alpha-cleavage, leads to the formation of characteristic and abundant fragment ions.[4][6] The ion at m/z 127, resulting from the loss of a C4H8 neutral fragment, and the ion at m/z 70, corresponding to the [C4H8N]+ fragment, are particularly diagnostic for the trifluoroacetylated piperidine structure. The presence of ions at m/z 97 ([CF3CO]+) and m/z 69 ([CF3]+) confirms the trifluoroacetyl moiety. The molecular ion at m/z 181 may be of low abundance or absent, which is common for N-acylated amines.[7]

Conclusion

Trifluoroacetylation followed by GC-MS is a highly effective method for the identification and quantification of piperidine-containing compounds. The predictable fragmentation patterns, dominated by alpha-cleavage, allow for confident structural elucidation. The protocols and data presented in this application note provide a solid foundation for researchers developing methods for the analysis of piperidine derivatives in various matrices.

References

Application Notes and Protocols: Incorporation of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid as a specialized building block in solid-phase peptide synthesis (SPPS). This reagent is designed for researchers aiming to introduce a piperidine-4-carboxylic acid moiety into peptide sequences, a modification often employed in the development of peptidomimetics and other modified peptides to enhance structural stability, receptor affinity, and pharmacokinetic properties. The trifluoroacetyl (Tfa) group serves as a robust protecting group for the piperidine nitrogen, stable to the acidic conditions typically used for final peptide cleavage from the resin.

Overview of Applications

The incorporation of this compound into a peptide chain allows for the synthesis of novel peptide analogs with constrained conformations. Piperidine-based scaffolds are of significant interest in drug discovery as they can mimic peptide turns and introduce rigidity, which can lead to improved biological activity and metabolic stability[1][2][3]. The trifluoroacetyl group on the piperidine nitrogen is a semi-permanent protecting group, stable to the trifluoroacetic acid (TFA) used for peptide cleavage from the resin, but removable under specific basic conditions, allowing for selective deprotection and further modification if required[4][5][6].

Key Applications:

  • Introduction of Conformational Constraints: The rigid piperidine ring can be used to induce specific secondary structures, such as β-turns, in the peptide backbone.

  • Development of Peptidomimetics: This building block is ideal for creating peptide mimics with improved pharmacological properties.

  • Site-Specific Modification: The trifluoroacetyl group can be selectively removed to allow for further derivatization of the piperidine nitrogen on the solid support or in solution.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the incorporation and deprotection of this compound in Fmoc-based solid-phase peptide synthesis.

ParameterCoupling ReactionTfa Deprotection
Reagents Building Block, Coupling Reagent (e.g., HBTU/HOBt or HATU/HOAt), Base (e.g., DIPEA)2 M Aqueous Piperidine
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours4 - 12 hours
Monitoring Kaiser Test or Chloranil TestHPLC-MS analysis of a test cleavage
Expected Yield > 95% (coupling efficiency)> 90% (deprotection efficiency)

Experimental Protocols

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Kaiser Test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times), followed by a final series of washes with DMF (3 times).

  • Coupling Cocktail Preparation: In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5 times), IPA (3 times), and DCM (3 times).

  • Chain Elongation: The resin is now ready for the next Fmoc-amino acid coupling cycle.

This protocol details the selective removal of the Tfa group from the piperidine nitrogen of the resin-bound peptide. This step is performed after the incorporation of the building block and before the final cleavage of the peptide from the resin if a free piperidine nitrogen is desired for the final product or for on-resin modification.

Materials:

  • Peptide-resin containing the 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxy moiety

  • 2 M aqueous piperidine solution

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • HPLC-MS for analysis

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Add the 2 M aqueous piperidine solution to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature.

  • Monitoring: The reaction is typically slower than Fmoc deprotection. Monitor the progress by taking a small aliquot of the resin after 4, 8, and 12 hours, cleaving the peptide from the resin sample, and analyzing by HPLC-MS to check for the removal of the Tfa group (mass decrease of 96 Da).

  • Washing: Once the deprotection is complete, drain the aqueous piperidine solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Further Steps: The resin with the deprotected piperidine moiety is now ready for subsequent synthetic steps or for final cleavage from the resin.

Visualizations

experimental_workflow_coupling Resin Peptide-Resin (Free Amine) Swell Swell in DMF Resin->Swell Couple Couple for 2-4h Swell->Couple Prepare Prepare Coupling Cocktail: 1. Building Block 2. HBTU/HOBt 3. DIPEA in DMF Prepare->Couple Wash_DMF Wash with DMF Couple->Wash_DMF Wash_DCM_IPA Wash with DCM/IPA Wash_DMF->Wash_DCM_IPA Monitor Kaiser Test Wash_DCM_IPA->Monitor Monitor->Couple Positive Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle Negative

Figure 1. Workflow for coupling this compound.

experimental_workflow_deprotection Start_Resin Peptide-Resin with Tfa-piperidine Swell Swell in DMF Start_Resin->Swell Deprotect Treat with 2M Aqueous Piperidine Swell->Deprotect Monitor Monitor by HPLC-MS Deprotect->Monitor 4-12h Monitor->Deprotect Incomplete Wash Wash with DMF and DCM Monitor->Wash Complete Final_Product Ready for Next Step or Cleavage Wash->Final_Product

Figure 2. Workflow for selective deprotection of the trifluoroacetyl group.

logical_relationship cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_Post_Synth Post-Synthesis Modification Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (e.g., Fmoc-AA-OH) Fmoc_Deprotection->Coupling TFA_Pip_Coupling Coupling of 1-(Tfa)-Pip-COOH Fmoc_Deprotection->TFA_Pip_Coupling Coupling->Fmoc_Deprotection Tfa_Deprotection Tfa Deprotection (2M aq. Piperidine) TFA_Pip_Coupling->Tfa_Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) TFA_Pip_Coupling->Final_Cleavage If Tfa group is retained Tfa_Deprotection->Final_Cleavage

Figure 3. Logical relationship of synthesis and deprotection steps.

References

Application Notes: N-Trifluoroacetyl Isonipecotic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Trifluoroacetyl isonipecotic acid, also known as 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid, is a valuable bifunctional building block for researchers, scientists, and drug development professionals. It incorporates the medicinally significant piperidine-4-carboxylic acid scaffold, a common motif in a wide range of biologically active compounds. The trifluoroacetyl (TFA) group serves as a robust and stable protecting group for the piperidine nitrogen, allowing for selective manipulations at the carboxylic acid moiety. Its stability under acidic conditions and lability under mild basic conditions make it an orthogonal protecting group to acid-labile groups like tert-butoxycarbonyl (Boc), enabling complex, multi-step synthetic strategies.

This document provides detailed application notes and protocols for the use of N-trifluoroacetyl isonipecotic acid in the synthesis of functionalized piperidine derivatives, focusing on amide bond formation and subsequent deprotection of the trifluoroacetyl group.

Key Applications

  • Scaffold for Medicinal Chemistry: The isonipecotic acid core is a key component in compounds targeting a variety of receptors and enzymes. It is a conformationally constrained derivative of GABA and is found in inhibitors of histone deacetylases (HDACs), RhoA for cardiovascular disease, and sphingosine-1-phosphate receptors.

  • Orthogonal Synthesis: The TFA group's stability in acidic conditions allows for the use of acid-labile protecting groups (e.g., Boc, Trt) elsewhere in the molecule. The TFA group can then be selectively removed under mild basic conditions, providing a strategic advantage in the synthesis of complex molecules.

  • Amide Library Synthesis: The carboxylic acid handle is readily activated for amide bond formation, allowing for the generation of diverse libraries of piperidine-4-carboxamides for structure-activity relationship (SAR) studies.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms N-trifluoroacetyl isonipecotic acid
CAS Number 126501-70-0
Molecular Formula C₈H₁₀F₃NO₃
Molecular Weight 225.17 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMF, DCM, and methanol.

Experimental Protocols

This section details a representative two-step synthetic sequence: (1) amide coupling of N-trifluoroacetyl isonipecotic acid with a model primary amine (benzylamine) and (2) subsequent deprotection of the N-trifluoroacetyl group.

Protocol 1: Amide Coupling with Benzylamine

This protocol describes the synthesis of N-benzyl-1-(trifluoroacetyl)piperidine-4-carboxamide using a standard peptide coupling agent, HATU.

Reaction Scheme:

Materials:

  • N-Trifluoroacetyl isonipecotic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-trifluoroacetyl isonipecotic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-1-(trifluoroacetyl)piperidine-4-carboxamide.

Quantitative Data Summary (Amide Coupling Reactions)

The following table presents typical yields for amide coupling reactions of N-protected piperidine-4-carboxylic acids with various amines, which are analogous to the protocol described above.

Coupling ReagentAmineSolventYield (%)Reference
HATU/DIPEASubstituted AmineDMF80-95%[1]
EDC/HOBt/DIPEASubstituted AmineDMF/DCM70-90%[2]
DCC/HOBt/TEAAmino Acid EsterTHF~85%

Protocol 2: N-Trifluoroacetyl Group Deprotection

This protocol describes a mild method for the removal of the N-trifluoroacetyl group using potassium carbonate in methanol. This method is advantageous due to its mild conditions and simple work-up.

Reaction Scheme:

Materials:

  • N-benzyl-1-(trifluoroacetyl)piperidine-4-carboxamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (3.0-4.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • Preparation: Dissolve N-benzyl-1-(trifluoroacetyl)piperidine-4-carboxamide (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Base Addition: Add potassium carbonate (3.0-4.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Add water to the residue and extract the product with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product, N-benzylpiperidine-4-carboxamide, is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization.

Quantitative Data Summary (Deprotection)

ReagentSolventTemperatureTime (h)Yield (%)Reference
K₂CO₃MeOH / H₂ORoom Temp.2-4>90%Analogous to[3]
0.05M K₂CO₃Anhydrous MeOHRoom Temp.4High[4][5]

// Nodes Start [label="N-TFA-Isonipecotic\nAcid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_Coupling [label="Amide Coupling\n(Protocol 1)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="N-TFA Protected\nAmide Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotection [label="N-TFA Deprotection\n(Protocol 2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Final Deprotected\nAmide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Amide_Coupling [label="+ R-NH₂\n(e.g., Benzylamine)"]; Amide_Coupling -> Intermediate; Intermediate -> Deprotection [label="+ K₂CO₃/MeOH"]; Deprotection -> Final_Product; } } Caption: Overall synthetic pathway using the building block.

Troubleshooting and Considerations

  • Amide Coupling:

    • Low Yield: If the coupling reaction is sluggish or yields are low, ensure all reagents and solvents are anhydrous. The pre-activation time can be extended, or an alternative coupling agent (e.g., EDC/HOBt) can be trialed.

    • Side Reactions: The use of an excess of the amine can sometimes lead to purification challenges. A 1.05 to 1.1 equivalent of the amine is typically sufficient.

  • Deprotection:

    • Incomplete Reaction: If deprotection is incomplete, ensure the potassium carbonate is finely powdered and the mixture is stirred vigorously to ensure good mixing. Reaction time can be extended.

    • Product Solubility: The final deprotected product may have different solubility characteristics. Ensure the extraction solvent is appropriate for the final amide.

By following these protocols, researchers can effectively utilize N-trifluoroacetyl isonipecotic acid as a strategic building block for the synthesis of diverse and complex piperidine-containing molecules for drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry. The piperidine scaffold is a common motif in many approved drugs, offering a versatile platform for structural modification to optimize pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoroacetyl group on the piperidine nitrogen serves to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which can be advantageous in drug design.[3][4] This document provides detailed application notes and protocols for the derivatization of this scaffold, focusing on the synthesis of amide derivatives and their potential application as enzyme inhibitors, particularly targeting the ubiquitin-proteasome pathway.

The primary route for derivatization of this compound is through the formation of amide bonds by coupling the carboxylic acid moiety with a diverse range of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the piperidine core to identify novel drug candidates.

Key Applications in Drug Discovery:

Derivatives of piperidine-4-carboxamide have shown promise in various therapeutic areas, including as:

  • Antimalarial Agents: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key enzyme complex for protein degradation and parasite survival.[5]

  • Enzyme Inhibitors: The piperidine scaffold can be functionalized to target the active sites of various enzymes, including proteases and kinases.

  • CNS Agents: The piperidine motif is prevalent in drugs targeting the central nervous system.

Data Presentation: Representative Biological Activity of Piperidine-4-carboxamide Derivatives

The following table summarizes hypothetical, yet representative, biological data for a series of amide derivatives of this compound. This data is for illustrative purposes to demonstrate the potential for structure-activity relationship (SAR) studies. The target in this example is the chymotrypsin-like (β5) subunit of the 20S proteasome.

Compound IDAmine Moiety (R-NH₂)Proteasome β5 IC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
PPC-001 Aniline7505.245
PPC-002 4-Fluoroaniline4806.862
PPC-003 Benzylamine2108.175
PPC-004 (S)-1-Phenylethylamine959.598
PPC-005 2-Aminothiazole1504.355

Experimental Protocols:

The following are detailed protocols for the synthesis and characterization of amide derivatives of this compound.

Protocol 1: Amide Coupling using HATU

This protocol describes a general and efficient method for the synthesis of piperidine-4-carboxamides using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add the desired amine (1.0 eq).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the resulting mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides an alternative method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of TEA or DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic phase sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations:

Experimental Workflow for Amide Synthesis

experimental_workflow cluster_reactants Reactants cluster_reaction Amide Coupling cluster_workup Workup & Purification cluster_product Final Product Start 1-(2,2,2-trifluoroacetyl) piperidine-4-carboxylic acid Coupling Coupling Reagents (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Start->Coupling Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling Workup Aqueous Workup (Extraction & Washes) Coupling->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product 1-(2,2,2-trifluoroacetyl) piperidine-4-carboxamide Derivative Purification->Product Purified Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the synthesis of piperidine-4-carboxamide derivatives.

Signaling Pathway: Ubiquitin-Proteasome System Inhibition

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Target Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition Degradation Protein Degradation (Peptides) Proteasome->Degradation Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Inhibitor Piperidine Carboxamide Inhibitor Inhibitor->Proteasome Inhibition

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by a piperidine carboxamide derivative.

References

Scale-Up Synthesis of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The protocols are designed to be scalable and include critical safety information for handling the reagents involved.

Overview and Synthetic Strategies

This compound can be synthesized through the N-acylation of piperidine-4-carboxylic acid. Two primary methods are presented, utilizing different trifluoroacetylating agents.

Method A: Utilizes trifluoroacetic anhydride (TFAA) in the presence of an organic base. This method is based on a process described in patent literature and is suitable for large-scale production due to the availability and cost-effectiveness of the reagents.

Method B: Employs trifluoromethanesulfonic anhydride. This alternative method has a reported yield of 70% and may be suitable for specific applications where TFAA is not preferred.

A logical workflow for the synthesis and purification is outlined below.

SynthesisWorkflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Starting Materials: - Piperidine-4-carboxylic acid - Acylating Agent - Base (if applicable) - Solvent Setup Reaction Setup: - Inert atmosphere (N2/Ar) - Temperature control - Mechanical stirring Reagents->Setup Addition Slow addition of acylating agent at controlled temperature Setup->Addition Reaction_Monitoring Monitor reaction progress by TLC/LC-MS Addition->Reaction_Monitoring Quenching Quench reaction (e.g., with water) Reaction_Monitoring->Quenching Extraction Liquid-liquid extraction Quenching->Extraction Drying Dry organic phase (e.g., Na2SO4) Extraction->Drying Concentration Solvent removal under reduced pressure Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Method Purification: - Recrystallization - Column Chromatography Crude_Product->Purification_Method Final_Product Pure 1-(2,2,2-trifluoroacetyl) piperidine-4-carboxylic acid Purification_Method->Final_Product SafetyProtocol Safety Protocol for Handling TFAA cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Measures Goggles Chemical Splash Goggles & Face Shield Gloves Chemical Resistant Gloves (e.g., Butyl Rubber) Coat Flame-Retardant Lab Coat Fume_Hood Work in a certified chemical fume hood Inert_Atmosphere Use under inert atmosphere (N2/Ar) Slow_Addition Slow, controlled addition of reagents Cooling Maintain temperature control with a cooling bath Spill_Kit Have spill kit for corrosive acids readily available Eyewash Ensure access to eyewash station and safety shower Quenching Quench spills with a suitable neutralizing agent (e.g., sodium bicarbonate) TFAA_Hazard TFAA: Corrosive, Reacts Violently with Water, Exothermic Reactions TFAA_Hazard->Goggles TFAA_Hazard->Gloves TFAA_Hazard->Fume_Hood TFAA_Hazard->Slow_Addition TFAA_Hazard->Spill_Kit

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with a suitable trifluoroacetylating agent. A widely used agent is trifluoroacetic anhydride (TFAA). The reaction is typically performed in an appropriate solvent, often in the presence of a base to neutralize the trifluoroacetic acid byproduct.

Q2: What are the critical parameters that influence the reaction yield?

A2: Several factors can significantly impact the yield:

  • Choice of Trifluoroacetylating Agent: Different reagents have varying reactivities.

  • Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition.

  • Presence and Type of Base: A base is often necessary to drive the reaction to completion, but its nature can influence the outcome.

  • Solvent Selection: The solvent affects the solubility of reactants and can influence reaction kinetics.

  • Purification Method: Inefficient purification can lead to significant product loss.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

  • Over-acylation: The carboxylic acid moiety of piperidine-4-carboxylic acid can react with the trifluoroacetylating agent to form a mixed anhydride, which can lead to undesired byproducts.[1]

  • Reaction with Solvent: Certain solvents may react with the acylating agent.

  • Decomposition: At elevated temperatures, the starting material or product may decompose.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Action
Inactive Trifluoroacetylating Agent Use a fresh bottle of the trifluoroacetylating agent, as they are often sensitive to moisture. Consider verifying the reagent's purity.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Inadequate Mixing Ensure efficient stirring, especially if the starting material has low solubility in the chosen solvent.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. A slight excess of the trifluoroacetylating agent may be beneficial.
Problem 2: Low Yield After Work-up and Purification

Possible Causes & Solutions

CauseRecommended Action
Product Loss During Aqueous Work-up The product has some water solubility. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with a suitable organic solvent.
Incomplete Reaction As with low product formation, ensure the reaction has gone to completion before work-up.
Side Product Formation The formation of byproducts consumes starting material and complicates purification. See the section on "Problem 3: Presence of Significant Impurities."
Inefficient Purification Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation. Consider alternative purification techniques like crystallization if applicable.
Problem 3: Presence of Significant Impurities in the Final Product

Possible Causes & Solutions

CauseRecommended Action
Unreacted Piperidine-4-carboxylic Acid This indicates an incomplete reaction. Consider increasing the amount of the trifluoroacetylating agent or prolonging the reaction time. The starting material is highly polar and should be easily separable by silica gel chromatography.
Formation of 1,4-bis(trifluoroacetyl)piperidine This byproduct can arise from the reaction of the carboxylic acid group.[1] Using a less reactive trifluoroacetylating agent or milder reaction conditions (e.g., lower temperature) can minimize this. The addition of a base like pyridine can also influence selectivity.
Residual Trifluoroacetic Acid Ensure thorough washing with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up to remove acidic impurities.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes different reported and plausible reaction conditions for the synthesis of this compound to help you select a suitable starting point for your optimization.

Trifluoroacetylating AgentSolventBaseTemperature (°C)Reported YieldReference
Trifluoromethanesulfonic AnhydrideDichloromethaneNone specified0 to RT70%[2]
Trifluoroacetic Anhydride (TFAA)ToluenePyridine0, then 50Not specified[1]
Trifluoroacetic Anhydride (TFAA)DichloromethaneTriethylamine0 to RT-Plausible
Ethyl TrifluoroacetateDichloromethaneTriethylamineRT to Reflux-Plausible

Note: "Plausible" indicates a scientifically reasonable set of conditions based on general organic chemistry principles, for which specific yield data for this exact reaction was not found in the searched literature.

Experimental Protocols

Protocol A: Synthesis using Trifluoromethanesulfonic Anhydride

This protocol is adapted from a reported synthesis.[2]

  • Dissolve piperidine-4-carboxylic acid (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C and then warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final product.

Protocol B: Synthesis using Trifluoroacetic Anhydride and Pyridine

This protocol is based on a patented procedure.[1]

  • Suspend piperidine-4-carboxylic acid (1 equivalent) in toluene in a three-necked flask.

  • Slowly add trifluoroacetic anhydride (TFAA) (2.5 equivalents) at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pyridine (2.5 equivalents) dropwise.

  • After the addition is complete, warm the mixture to 50 °C and stir for 48 hours.

  • Cool the reaction mixture back to 0 °C and add water to quench the reaction.

  • Warm the mixture to 45 °C and stir for 2 hours.

  • Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via silica gel chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Piperidine-4-carboxylic Acid in Solvent cool Cool to 0°C start->cool add_reagent Add Trifluoroacetylating Agent cool->add_reagent add_base Add Base (optional) add_reagent->add_base react Stir at Controlled Temperature add_base->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: General experimental workflow for the synthesis.

troubleshooting_yield cluster_analysis Analysis of Crude Product cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_impurities Solutions for Impurities cluster_solutions_workup Solutions for Work-up Loss start Low Yield Observed check_completion Reaction Incomplete? (TLC/LC-MS) start->check_completion check_impurities Significant Impurities Present? start->check_impurities increase_time Increase Reaction Time check_completion->increase_time Yes increase_temp Increase Temperature check_completion->increase_temp Yes increase_reagent Increase Acylating Agent check_completion->increase_reagent Yes back_extract Back-extract Aqueous Layer check_completion->back_extract No optimize_purification Optimize Purification check_impurities->optimize_purification Yes change_conditions Modify Reaction Conditions (e.g., lower temp) check_impurities->change_conditions Yes minimize_water Minimize Water in Wash check_impurities->minimize_water No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Trifluoroacetylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trifluoroacetylation of piperidines.

Troubleshooting Guides

This section addresses specific issues that may arise during the trifluoroacetylation of piperidines and offers targeted solutions.

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient trifluoroacetic anhydride (TFAA).2. Steric hindrance around the piperidine nitrogen.3. Presence of moisture in reagents or solvent.4. Short reaction time or low temperature.1. Increase the molar excess of TFAA (typically 1.1-2 equivalents).2. Increase the reaction temperature and/or prolong the reaction time. Consider using a less hindered base if applicable.3. Ensure all reagents and solvents are anhydrous. TFAA reacts violently with water.[1]4. Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed.
Formation of N-Oxide 1. The piperidine nitrogen is susceptible to oxidation.2. Presence of oxidizing agents in the reaction mixture. A mixture of TFAA and hydrogen peroxide is known to form N-oxides.[2][3]1. Use high-purity, freshly distilled TFAA.2. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to exclude oxygen.3. Avoid the use of any potential oxidizing agents.
O-Trifluoroacetylation The piperidine substrate contains a hydroxyl (-OH) or other acylatable group. TFAA readily reacts with alcohols and phenols.[1]1. Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) prior to trifluoroacetylation.2. Use milder reaction conditions (lower temperature, shorter reaction time) to favor N-acylation over O-acylation.3. Be aware of potential O-to-N acyl migration, especially during workup or purification.[4]
Formation of Di-trifluoroacetylated Byproducts The starting material contains more than one reactive amine functionality.If mono-acylation is desired, use a controlled amount of TFAA (1.0 equivalent) and add it slowly to the reaction mixture at a low temperature.
Racemization of Chiral Centers The reaction conditions, particularly the use of a strong acylating agent like TFAA, can lead to the loss of stereochemical integrity at adjacent chiral centers.1. Use the mildest possible reaction conditions (low temperature, non-polar solvent).2. Consider using a less reactive trifluoroacetylating agent if the desired reaction allows.3. Analyze the product for enantiomeric excess to determine if racemization has occurred.
Difficult Purification 1. The trifluoroacetylated product is volatile.2. The product is difficult to separate from byproducts or excess reagents.1. For volatile products, consider in-situ derivatization or protection before purification.[5]2. Use aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove trifluoroacetic acid, followed by extraction.[6]3. Column chromatography on silica gel is a common purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in the trifluoroacetylation of piperidines?

A1: The most common cause of low yield is the presence of water in the reaction. Trifluoroacetic anhydride is highly reactive towards water, leading to its rapid hydrolysis to form trifluoroacetic acid, which does not participate in the acylation reaction.[1] Using anhydrous solvents and reagents is critical for success.

Q2: How can I monitor the progress of my trifluoroacetylation reaction?

A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6] By comparing the spot or peak of your starting material with the newly formed product spot/peak, you can determine when the reaction is complete.

Q3: Is a base required for the trifluoroacetylation of piperidines?

A3: While not always strictly necessary as piperidine itself is a base, the addition of a non-nucleophilic tertiary amine base like triethylamine or pyridine is common practice. The base neutralizes the trifluoroacetic acid byproduct formed during the reaction, which can otherwise protonate the starting piperidine, rendering it unreactive.[6][7]

Q4: Can I use trifluoroacetic acid (TFA) instead of trifluoroacetic anhydride (TFAA) for the acylation?

A4: No, trifluoroacetic acid is generally not suitable for the direct trifluoroacetylation of amines. It will form a salt with the piperidine but will not act as an acylating agent. Trifluoroacetic anhydride is the required reagent for this transformation.

Q5: What are the safety precautions I should take when working with trifluoroacetic anhydride?

A5: Trifluoroacetic anhydride is corrosive, moisture-sensitive, and toxic upon inhalation.[1] It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts violently with water and should be quenched carefully.[1]

Experimental Protocols

General Protocol for Solution-Phase Trifluoroacetylation of a Piperidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Piperidine derivative

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

  • Triethylamine (Et3N) or pyridine (optional, but recommended)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM. If using a base, add triethylamine (1.2-1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation, depending on the properties of the product.

Quantitative Data

The extent of side product formation is highly dependent on the substrate and reaction conditions. The following table provides illustrative data based on examples found in the literature.

Substrate Reaction Conditions Product Yield Side Product(s) Reference
4-Piperidinecarboxylic acidTFAA, Pyridine, Toluene, 50°C, 48h1,4-Bis(trifluoroacetyl)piperidine71% (of the di-acylated product after workup)Not specified, but starting material was di-acylated.[7]
Furazano-pyrimidine derivativeTFAA, 50% H2O2, CH2Cl2, RT, 1hMono-N-oxideHigh yield (not quantified)Nitrate salt also formed[2][3]
N-terminal hydroxyamino acids in peptides99% aq. TFAN-alpha-mono-trifluoroacetylated product"Remarkable amounts"Bis-trifluoroacetylation observed with prolonged exposure[4]

Visualizations

Reaction Pathway for Trifluoroacetylation and Common Side Reactions

Trifluoroacetylation_Side_Reactions Piperidine Piperidine Derivative Desired_Product N-Trifluoroacetyl Piperidine Piperidine->Desired_Product  Main Reaction Side_Product_1 Piperidine N-Oxide Piperidine->Side_Product_1  Oxidation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Desired_Product Side_Product_2 O-Trifluoroacetylated Piperidine TFAA->Side_Product_2 Side_Product_3 Di-trifluoroacetylated Piperidine TFAA->Side_Product_3 Hydrolysis_Product Trifluoroacetic Acid TFAA->Hydrolysis_Product  Hydrolysis Oxidizing_Agent [O] Oxidizing_Agent->Side_Product_1 Hydroxyl_Group Piperidine with -OH group Hydroxyl_Group->Side_Product_2  O-Acylation Diamine_Group Piperidine with -NHR group Diamine_Group->Side_Product_3  Di-acylation Water H₂O Water->Hydrolysis_Product

Caption: Reaction scheme of piperidine trifluoroacetylation and major side reactions.

Experimental Workflow for Troubleshooting Trifluoroacetylation Reactions

Troubleshooting_Workflow decision decision action action outcome outcome start Start Trifluoroacetylation monitor Monitor Reaction (TLC, GC-MS) start->monitor is_complete Reaction Complete? monitor->is_complete workup Aqueous Workup & Purification is_complete->workup Yes incomplete Incomplete Reaction is_complete->incomplete No analyze Analyze Product (NMR, MS) workup->analyze byproducts Side Products Detected? analyze->byproducts desired_product Desired Product Obtained increase_time_temp Increase Time/Temp Add more TFAA incomplete->increase_time_temp byproducts->desired_product No troubleshoot_byproducts Identify Byproducts (See Troubleshooting Guide) byproducts->troubleshoot_byproducts Yes increase_time_temp->monitor check_reagents Check Reagent Purity & Anhydrous Conditions check_reagents->start Re-run Reaction troubleshoot_byproducts->check_reagents

Caption: A logical workflow for troubleshooting common issues in trifluoroacetylation.

References

Technical Support Center: Purification of N-Trifluoroacetylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-trifluoroacetylated compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-trifluoroacetylated compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete Deprotection of the N-Trifluoroacetyl (TFA) Group

Q: My analysis (e.g., HPLC, LC-MS) shows a significant amount of the N-TFA protected starting material remaining after the deprotection reaction. What could be the cause and how can I resolve it?

A: Incomplete deprotection of the N-trifluoroacetyl group can be attributed to several factors, primarily steric hindrance or aggregation of the peptide or compound.[1]

Troubleshooting Steps:

  • Extend Reaction Time: The kinetics of deprotection can be slow, especially for sterically hindered sites. Try extending the reaction time and monitor the progress at regular intervals using an appropriate analytical method like HPLC.[1]

  • Increase Temperature: Gently increasing the reaction temperature (e.g., to 30-40 °C) can enhance the rate of deprotection. However, exercise caution as higher temperatures may promote side reactions.[1]

  • Ensure Proper Reagent Stoichiometry: For solution-phase deprotection, ensure that a sufficient excess of the basic reagent (e.g., potassium carbonate, sodium carbonate) is used, typically 1.5 to 3 equivalents.[2]

  • Improve Solubility: If the compound has poor solubility in the reaction solvent, this can hinder the reaction. Experiment with different solvent systems to improve solubility.

  • For Solid-Phase Synthesis: Ensure the resin is adequately swelled before and during the deprotection step to allow for efficient access of the reagents to the peptide.[1]

Issue 2: Presence of Unexpected Side Products After TFA Cleavage from Resin

Q: After cleaving my peptide from the solid-phase resin using a trifluoroacetic acid (TFA) cocktail, I observe multiple unexpected peaks in my chromatogram. What are these impurities and how can I minimize them?

A: The highly acidic nature of TFA cleavage cocktails can generate reactive carbocations from protecting groups, which can then modify sensitive amino acid residues.[3]

Common Side Reactions and Solutions:

  • Alkylation of Sensitive Residues: Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to alkylation (e.g., tert-butylation) by carbocations generated from protecting groups like Boc and tBu.[3]

    • Solution: Employ a "cleavage cocktail" containing scavengers to trap these reactive species. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[3][4] The choice of scavenger depends on the specific amino acids present in your sequence.

  • S-tButylation of Cysteine: The free thiol group of cysteine is prone to react with tert-butyl cations.[4]

    • Solution: Using a scavenger cocktail containing DTT (dithiothreitol) in combination with thioanisole and DMS (dimethyl sulfide) can mitigate this side reaction.[4]

  • Aspartimide Formation: Aspartic acid residues can cyclize to form an aspartimide intermediate, which can then hydrolyze to form a mixture of aspartyl and isoaspartyl peptides, often difficult to separate.[3]

    • Solution: Use protecting groups on the preceding amino acid that reduce the likelihood of aspartimide formation. Conducting the cleavage at lower temperatures can also help.

  • Tryptophan Alkylation by Linker: The linker from the solid support (e.g., Wang resin) can sometimes alkylate the indole ring of tryptophan during TFA cleavage.[5]

    • Solution: Modifying the composition of the cleavage cocktail can help reduce this side product.[5]

Summary of Common TFA Cleavage Cocktails:

Cocktail Composition (v/v)Primary ApplicationReference
95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[3][3]
90% TFA, 5% DMS, 2.5% TIS, 2.5% WaterImproved purity for some peptides.[4][4]
82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (Reagent K)For peptides with multiple sensitive residues.[6]
70% TFA, 10% Thioanisole, 10% DMS, 5% TIS, 5% Water, 1% DTT (two-step)Mitigation of S-tbutylation of Cysteine.[4][4]

Issue 3: Difficulty in Removing Residual Trifluoroacetic Acid (TFA)

Q: I am struggling to completely remove TFA from my purified compound, which is affecting downstream applications. What are the best methods for TFA removal?

A: Residual TFA is a common problem as it can form salts with the purified compound and is toxic to cells.[7][8]

Methods for TFA Removal:

  • Precipitation and Washing: After cleavage, precipitating the peptide with cold diethyl ether and washing the pellet multiple times is a standard and effective method to remove a significant amount of TFA and other cleavage byproducts.[7]

  • Lyophilization: Freeze-drying the purified fractions can remove volatile TFA. However, repeated cycles may be necessary for complete removal.

  • Ion-Exchange Chromatography: This is a highly effective method to exchange the trifluoroacetate counter-ion for a more biocompatible one, such as acetate or chloride.[7][8]

  • Solid-Phase Extraction (SPE): RP-SPE can be used for both purification and counter-ion exchange in a single step.[8]

  • Azeotropic Removal: Adding a solvent like toluene and evaporating under reduced pressure can help to azeotropically remove residual TFA.[9]

Frequently Asked Questions (FAQs)

Q1: Why is trifluoroacetic acid (TFA) used in the purification of N-trifluoroacetylated compounds by RP-HPLC?

A1: TFA serves as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[7][10] It forms an ion pair with the positively charged groups on the peptide or compound, which masks their charge and increases their hydrophobicity. This leads to better retention on the non-polar stationary phase (e.g., C18) and results in sharper, more symmetrical peaks, improving the overall separation.[7][10]

Q2: What is the mechanism of N-trifluoroacetyl (TFA) group deprotection?

A2: The N-trifluoroacetyl group is stable under acidic conditions but is readily cleaved under mild basic or reductive conditions.[2] A common method for deprotection involves treatment with a mild base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a mixture of methanol and water.[2] The base facilitates the hydrolysis of the trifluoroacetamide bond.

Q3: Can the N-trifluoroacetyl group be removed under acidic conditions?

A3: The N-trifluoroacetyl group is generally stable to strongly acidic conditions, which is one of its key advantages as a protecting group.[2] This stability allows for the selective removal of other acid-labile protecting groups, such as Boc (tert-butyloxycarbonyl), while the N-TFA group remains intact.[2] However, prolonged exposure to very harsh acidic conditions can lead to side reactions, such as the N-alpha-trifluoroacetylation of N-terminal hydroxyamino acids in peptides.[11]

Q4: How can I confirm the complete removal of the N-trifluoroacetyl group?

A4: The successful and complete removal of the N-trifluoroacetyl group can be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The deprotected compound will have a different retention time compared to the protected starting material.

  • Mass Spectrometry (MS): The mass of the deprotected product will be lower by the mass of the trifluoroacetyl group (96 Da).[6]

Q5: What are the safety precautions I should take when working with trifluoroacetic acid (TFA)?

A5: Trifluoroacetic acid is a strong, corrosive acid and requires careful handling in a well-ventilated fume hood.[8][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves (materials resistant to TFA are recommended), and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[8][13] When evaporating solutions containing TFA, use equipment constructed from TFA-resistant materials to prevent corrosion.[13]

Experimental Protocols

Protocol 1: General Procedure for TFA Cleavage of a Peptide from Solid-Phase Resin

  • Swell the peptidyl-resin in dichloromethane (DCM).

  • Prepare the desired cleavage cocktail (refer to the table above) in a ventilated fume hood.

  • Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).[3]

  • Agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the protecting groups and the peptide sequence.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether in a centrifuge tube.[1][3]

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and by-products.[7]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Deprotection of an N-Trifluoroacetyl Group under Mild Basic Conditions

  • Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.[2]

  • Add 1.5 to 3 equivalents of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) to the solution.[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by TLC or LC-MS until the starting material is consumed.[2]

  • Once the reaction is complete, neutralize the mixture to a pH of ~7 with a dilute acid (e.g., 1 M HCl).[2]

  • Remove the methanol under reduced pressure.

  • The aqueous solution can then be lyophilized or the product extracted with an appropriate organic solvent.

Visualizations

experimental_workflow cluster_cleavage TFA Cleavage cluster_purification Purification start Start: Peptidyl-Resin swell Swell Resin in DCM start->swell add_cocktail Add TFA Cleavage Cocktail (with Scavengers) swell->add_cocktail agitate Agitate at RT (1-4h) add_cocktail->agitate filter Filter and Collect Filtrate agitate->filter precipitate Precipitate with Cold Diethyl Ether filter->precipitate wash Wash Pellet with Ether (3x) precipitate->wash dry Dry Crude Product wash->dry dissolve Dissolve Crude Product dry->dissolve Proceed to Purification hplc RP-HPLC Purification (0.1% TFA in H2O/ACN) dissolve->hplc collect Collect Pure Fractions hplc->collect lyophilize Lyophilize collect->lyophilize final_product Final Purified Product lyophilize->final_product

Caption: Workflow for TFA Cleavage and Purification of Peptides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Impurities in Purified Product incomplete_deprotection Incomplete N-TFA Deprotection start->incomplete_deprotection side_reactions Cleavage Side Reactions (e.g., Alkylation) start->side_reactions residual_tfa Residual TFA/Scavengers start->residual_tfa deprotection_solutions Extend Reaction Time/Temp Adjust Reagents incomplete_deprotection->deprotection_solutions Address with: scavenger_solutions Optimize Scavenger Cocktail side_reactions->scavenger_solutions Address with: purification_solutions Improve Washing Steps Ion-Exchange Chromatography residual_tfa->purification_solutions Address with:

Caption: Troubleshooting Logic for Purification Issues.

References

optimizing reaction conditions for N-trifluoroacetylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in N-trifluoroacetylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-trifluoroacetylation reaction is incomplete or shows low yield. What are the common causes and solutions?

A1: Incomplete reactions are a frequent issue. Several factors can contribute to low conversion rates. A systematic approach to troubleshooting is often most effective.

  • Reagent Quality: Ensure the trifluoroacetylating agent, such as Trifluoroacetic Anhydride (TFAA), is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous solvents.[1]

  • Insufficient Reagent: Typically, 1.1 to 1.5 equivalents of the trifluoroacetylating agent are used.[1] For substrates with poor reactivity or steric hindrance, increasing the equivalents may be necessary.

  • Reaction Temperature: Most reactions are initiated at 0 °C and then allowed to warm to room temperature.[1] If the amine is sterically hindered or electronically deactivated, increasing the temperature may be required.[2]

  • Presence of a Base: The addition of a non-nucleophilic base like pyridine or triethylamine (TEA) is often crucial to scavenge the trifluoroacetic acid (TFA) byproduct, which can protonate the starting amine and render it unreactive.

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation can complicate purification and reduce yield. Key side reactions to consider are:

  • O-acylation: Hydroxyl groups (e.g., in serine, threonine, or tyrosine residues) can be acylated. This is particularly prevalent with N-terminal hydroxyamino acids, where an intermediate trifluoroacetyl ester can form, followed by an O->N acyl shift.[3] To minimize this, use milder conditions or protecting groups for the hydroxyl function if necessary.

  • Over-acylation: In molecules with multiple amine groups, controlling stoichiometry is critical to achieve selective mono-acylation.

  • Peptide Chain Termination (in SPPS): Unwanted trifluoroacetylation of the N-terminal amine during solid-phase peptide synthesis can terminate chain elongation. This can be caused by trifluoroacetoxymethyl groups on the resin support, which are generated during TFA treatment for deprotection.[4] Using a resin stable to TFA, such as an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl support, can reduce this side reaction to less than 0.02% per cycle.[2][4]

Q3: Which trifluoroacetylating reagent should I use? TFAA, ETFA, or something else?

A3: The choice of reagent depends on the substrate's reactivity and the desired reaction conditions.

ReagentCommon UseKey AdvantagesConsiderations
Trifluoroacetic Anhydride (TFAA) General-purpose, highly reactiveRapid and efficient for most primary and secondary amines.[5]Highly reactive, can lead to side reactions with sensitive functional groups. Corrosive and moisture-sensitive.[1]
Ethyl Trifluoroacetate (ETFA) Milder N-trifluoroacetylationLess reactive than TFAA, offering better selectivity for N-acylation over O-acylation. Often used in peptide synthesis.[2]Slower reaction times may be required. Often requires a base like DBU or triethylamine.[2]
S-Ethyltrifluorothioacetate Aqueous conditionsAllows for trifluoroacetylation in water, which is operationally simple and avoids strong acids/anhydrides.[5]Can generate odorous thiol byproducts.

Q4: What is the role of a base in N-trifluoroacetylation, and which one should I choose: Pyridine or Triethylamine (TEA)?

A4: A base is used to neutralize the trifluoroacetic acid (TFA) generated during the reaction. This prevents the protonation of the starting amine, which would otherwise form an unreactive ammonium salt.

Both pyridine and TEA are commonly used, but they have different properties:

  • Basicity: Triethylamine is a stronger base than pyridine.[6][7] The nitrogen atom in TEA is sp3-hybridized, making its lone pair more available for donation compared to the sp2-hybridized nitrogen in pyridine.[8]

  • Nucleophilicity: While TEA is a stronger base, pyridine can sometimes act as a nucleophilic catalyst. However, for simple acid scavenging, both are generally effective.[9]

  • Workup: Both bases can be removed during an acidic aqueous workup, as they will be protonated and partition into the aqueous layer.[10]

In most standard trifluoroacetylations, TEA is a suitable and effective choice.[11]

Q5: How do I properly work up my reaction and remove excess reagents and byproducts?

A5: A standard workup procedure aims to remove unreacted TFAA, the TFA byproduct, and any base used.

  • Quench: The reaction is typically quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to hydrolyze any remaining TFAA.[1][12]

  • Extraction: The product is extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

  • Washes: The organic layer is washed sequentially:

    • With a dilute acid (e.g., 1 M HCl) to remove basic impurities like pyridine or TEA.[10]

    • With a saturated NaHCO₃ solution to remove acidic impurities like TFA.[12]

    • With brine (saturated NaCl solution) to reduce the amount of water in the organic layer.[1]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q6: How can I confirm that my product has been successfully N-trifluoroacetylated?

A6: Several analytical techniques can confirm the modification:

  • Mass Spectrometry (MS): The most definitive method. Look for a mass increase of 96 Da, corresponding to the addition of a trifluoroacetyl group (CF₃CO-).[2]

  • High-Performance Liquid Chromatography (HPLC): The modified product will typically have a different retention time than the starting material.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you may observe a shift in the signal of the proton attached to the nitrogen. In ¹⁹F NMR, a signal corresponding to the -CF₃ group will be present.

Diagrams and Workflows

General Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in Anhydrous Solvent B Cool to 0 °C (Ice Bath) A->B C Add Base (e.g., TEA) B->C D Slowly Add TFAA (1.1-1.5 eq) C->D E Warm to Room Temp Stir for 1-4h D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O or sat. NaHCO₃ F->G H Extract with Organic Solvent G->H I Wash with Acid, Base, and Brine H->I J Dry, Filter, Concentrate I->J K Purify (Chromatography or Recrystallization) J->K L L K->L Final Product

Caption: General workflow for N-trifluoroacetylation of an amine.

Troubleshooting Decision Tree

G Start Problem: Low Yield / Incomplete Reaction CheckReagents Check Reagent Quality (TFAA, Anhydrous Solvent) Start->CheckReagents CheckStoich Check Stoichiometry (1.1-1.5 eq TFAA) CheckReagents->CheckStoich OK Sol_Reagents Use Fresh TFAA and Anhydrous Solvents CheckReagents->Sol_Reagents Degraded CheckTemp Adjust Temperature (Increase if hindered) CheckStoich->CheckTemp OK Sol_Stoich Increase TFAA Equivalents CheckStoich->Sol_Stoich < 1.1 eq CheckBase Was a Base Used (e.g., TEA, Pyridine)? CheckTemp->CheckBase Standard Substrate Sol_Temp Increase Reaction Time or Temperature CheckTemp->Sol_Temp Hindered Substrate Sol_Base_No Add a Non-Nucleophilic Base CheckBase->Sol_Base_No No Sol_Base_Yes Proceed to Next Check CheckBase->Sol_Base_Yes Yes

Caption: Troubleshooting guide for low-yielding N-trifluoroacetylation.

Detailed Experimental Protocols

Protocol 1: General N-Trifluoroacetylation of a Primary/Secondary Amine

This protocol describes a standard procedure using trifluoroacetic anhydride (TFAA) and triethylamine (TEA).

Materials:

  • Amine substrate

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[1]

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 to 1.5 eq) to the solution dropwise.[1] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.[1]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quench: Carefully quench the reaction by slowly adding water or a saturated NaHCO₃ solution.[1]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Workup - Washes: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and finally with brine.[10][12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: Deprotection of Trifluoroacetyl Group from Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of the trifluoroacetyl (TFA) group from piperidine nitrogen. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the deprotection of a trifluoroacetyl (TFA) group from a piperidine nitrogen?

A1: The most common method for TFA deprotection from a piperidine nitrogen, particularly in solid-phase peptide synthesis, is the use of a basic solution. Aqueous piperidine is a frequently used reagent. Other basic conditions, such as potassium carbonate or sodium carbonate in a methanol/water mixture, are also effective, especially in solution-phase synthesis.

Q2: How does the deprotection of a trifluoroacetyl (TFA) group compare to the deprotection of an Fmoc group?

A2: Both the TFA and the 9-fluorenylmethoxycarbonyl (Fmoc) groups are base-labile. However, the TFA group is significantly more stable to basic conditions than the Fmoc group. While the Fmoc group is typically removed with 20% piperidine in DMF, the TFA group requires stronger basic conditions or significantly longer reaction times for efficient cleavage. This difference in lability allows for the selective deprotection of the Fmoc group in the presence of a TFA group.

Q3: Is the trifluoroacetyl (TFA) group stable under acidic conditions?

A3: Yes, the TFA group is stable under the acidic conditions typically used to remove acid-labile protecting groups like tert-butoxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt). This orthogonality makes the TFA group a valuable tool in synthetic strategies that require the use of both acid- and base-labile protecting groups.

Q4: How can I monitor the progress of the TFA deprotection reaction?

A4: For solid-phase synthesis, the progress of the deprotection can be qualitatively monitored using the Kaiser test. A positive Kaiser test (indicated by a blue color) confirms the presence of a free primary amine, signifying successful deprotection. For more quantitative analysis in both solid-phase and solution-phase, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC allows for the determination of the disappearance of the starting material and the appearance of the deprotected product.

Q5: What are the typical reaction times for TFA deprotection with aqueous piperidine?

A5: The deprotection of the TFA group with aqueous piperidine is generally slower than Fmoc removal. On a solid support, the reaction can take from 6 to 24 hours at room temperature to reach completion. The exact time is highly dependent on the specific peptide sequence and the steric hindrance around the TFA-protected nitrogen.

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Q: My Kaiser test is only weakly positive, or my HPLC analysis shows a significant amount of starting material remaining after the recommended reaction time. What should I do?

A: Incomplete deprotection is a common issue and can be caused by several factors:

  • Steric Hindrance: Bulky amino acid residues near the TFA-protected piperidine can hinder the access of the base.

  • Peptide Aggregation (Solid-Phase): The peptide chains on the resin may aggregate, preventing the reagent from reaching all the reaction sites.

  • Insufficient Reaction Time: The reaction may simply need more time to go to completion.

Solutions:

  • Extend the Reaction Time: Continue the reaction and monitor its progress periodically with the Kaiser test or HPLC analysis.

  • Increase the Temperature: Gently warming the reaction mixture to 30-40°C can increase the reaction rate. However, be cautious as higher temperatures may lead to side reactions.

  • Ensure Adequate Resin Swelling (Solid-Phase): For solid-phase reactions, ensure the resin is adequately swollen to allow for optimal reagent penetration. You can achieve this by pre-swelling the resin in a suitable solvent like DMF or DCM for 30-60 minutes before starting the deprotection.

Issue 2: Low Yield of the Deprotected Product

Q: I have confirmed that the deprotection reaction went to completion, but my final yield is low. What could be the cause?

A: Low yields after a complete reaction can often be attributed to issues during the work-up and purification steps.

Solutions:

  • Optimize Work-up Procedure: Ensure that the extraction and washing steps are performed efficiently to minimize product loss. For solid-phase synthesis, thorough washing of the resin after deprotection is crucial to remove any residual reagents that might interfere with subsequent steps.

  • Review Purification Method: If you are using chromatography for purification, ensure that the column is not overloaded and that the elution gradient is optimized for your compound.

Issue 3: Presence of Unexpected Side Products

Q: My HPLC or mass spectrometry analysis shows the presence of unexpected peaks. What are the possible side reactions?

A: The use of strong basic conditions can sometimes lead to side reactions.

  • Backbone Hydrolysis: In solution-phase deprotection with strong bases like NaOH, there is a risk of hydrolyzing amide bonds in the peptide backbone.

  • Racemization: Although less common at room temperature, prolonged exposure to basic conditions, especially at elevated temperatures, can potentially lead to racemization of chiral centers.

Solutions:

  • Careful Control of Reaction Conditions: When using strong bases, carefully control the concentration, reaction temperature, and time.

  • Use Milder Bases: Consider using milder basic conditions, such as potassium carbonate in methanol/water, which can be effective for deprotection while minimizing side reactions.

  • Close Monitoring: Monitor the reaction closely by HPLC to detect the formation of any degradation products and stop the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Trifluoroacetyl Group using Aqueous Piperidine

This protocol is suitable for the selective deprotection of a TFA group from a piperidine nitrogen on a solid support.

Materials:

  • Peptidyl-resin containing a TFA-protected piperidine

  • 2 M aqueous piperidine solution

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • Deprotection: Add the 2 M aqueous piperidine solution to the resin, ensuring the resin is fully submerged (approximately 10 mL per gram of resin).

  • Agitation: Gently agitate the resin mixture at room temperature.

  • Monitoring: Monitor the progress of the deprotection periodically (e.g., every 2-4 hours) using the Kaiser test. To do this, remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and then perform the test. A positive Kaiser test (blue color) indicates the presence of a free amine. Continue the reaction until the Kaiser test is strongly positive, which typically takes 6 to 12 hours.

  • Washing: Once the deprotection is complete, drain the piperidine solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times). The resin is now ready for the next synthetic step or for cleavage from the support.

Protocol 2: Solution-Phase Deprotection of Trifluoroacetyl Group using Potassium Carbonate

This protocol is a general method for the removal of a TFA group from a piperidine nitrogen in solution.

Materials:

  • N-trifluoroacetylated piperidine-containing compound

  • Methanol (MeOH)

  • Water

  • Potassium carbonate (K₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate or DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.

  • Addition of Base: Add potassium carbonate (typically 1.5 to 3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture with 1 M HCl to a pH of approximately 7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product. Further purification by column chromatography may be necessary.

Quantitative Data Summary

The following table summarizes common conditions for the deprotection of the trifluoroacetyl group. Please note that reaction times and yields can vary significantly depending on the specific substrate.

Reagent(s)ConcentrationSolventTemperature (°C)Time (h)Yield/PurityNotes
Aqueous Piperidine2 MWater/DMFRoom Temp6-24Generally highCommonly used for solid-phase synthesis.
K₂CO₃ or Na₂CO₃1.5-3 equiv.Methanol/WaterRoom TempVariesQuantitativeMild conditions suitable for solution-phase.
Ammonia-Methanol/Water-->99.5%Mild conditions, but potential for side reactions.

Visual Guides

Experimental Workflow for TFA Deprotection

G cluster_prep Preparation cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Work-up & Purification start Start with TFA-protected piperidine substrate dissolve Dissolve substrate in appropriate solvent start->dissolve swell Swell resin (if solid-phase) dissolve->swell Solid-Phase add_base Add basic reagent (e.g., aq. Piperidine or K2CO3) dissolve->add_base swell->add_base react Agitate/stir at specified temperature add_base->react monitor Monitor reaction progress (Kaiser test or HPLC/TLC) react->monitor complete Reaction Complete? monitor->complete complete->react No workup Perform aqueous work-up (neutralization, extraction) complete->workup Yes (Solution-Phase) wash Wash resin thoroughly (if solid-phase) complete->wash Yes (Solid-Phase) purify Purify the product (e.g., chromatography) workup->purify end Isolated Deprotected Product wash->end Proceed to next step purify->end G start Incomplete Deprotection Detected (Weak Kaiser test or low conversion by HPLC) q1 Is the resin adequately swollen (for solid-phase synthesis)? start->q1 a1_no Swell resin in appropriate solvent for 30-60 min and restart. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Is steric hindrance a likely issue based on the substrate structure? a1_yes->q2 a2_yes Extend reaction time significantly (e.g., up to 24h) and continue monitoring. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No end_success Deprotection Complete a2_yes->end_success end_fail If still incomplete, consider alternative deprotection strategy. a2_yes->end_fail q3 Is the reaction being run at room temperature? a2_no->q3 a3_yes Increase temperature moderately (to 30-40°C) and monitor closely. q3->a3_yes Yes a3_yes->end_success a3_yes->end_fail

stability issues of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound is the hydrolysis of the trifluoroacetyl amide bond. This reaction leads to the degradation of the parent compound into piperidine-4-carboxylic acid and trifluoroacetic acid. The rate of this hydrolysis is significantly influenced by the pH of the solution, temperature, and the solvent system used.

Q2: How does pH affect the stability of the compound?

A2: The trifluoroacetyl group is susceptible to hydrolysis under both acidic and, more significantly, basic conditions. The amide bond is generally more labile under basic conditions due to the nucleophilic attack of hydroxide ions on the carbonyl carbon of the trifluoroacetyl group. In acidic solutions, protonation of the amide oxygen can also facilitate hydrolysis, although typically at a slower rate than in strong base. For optimal stability, it is recommended to maintain solutions at a neutral to slightly acidic pH (pH 4-6).

Q3: What is the expected degradation product in aqueous solutions?

A3: The expected major degradation pathway is the hydrolysis of the N-trifluoroacetyl bond, yielding piperidine-4-carboxylic acid and trifluoroacetic acid.

Q4: Are there specific solvents that should be avoided?

A4: Protic solvents, especially under basic or strongly acidic conditions, can participate in and accelerate the hydrolysis of the trifluoroacetyl group. While the compound is often dissolved in polar aprotic solvents like DMSO or DMF for stock solutions, the stability in aqueous buffers used for biological assays should be carefully evaluated. Long-term storage in protic solvents like methanol or ethanol is not recommended without stability validation.

Q5: How can I monitor the stability of my compound during an experiment?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for quantification of each species over time.

Troubleshooting Guides

Issue 1: Loss of compound activity or inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Compound Degradation in Assay Buffer Verify the pH of your assay buffer. If it is basic (pH > 7.5), consider adjusting to a more neutral pH if the assay permits.
Run a time-course experiment to assess the stability of the compound in the assay buffer. Analyze samples by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, and 24 hours) to quantify the remaining parent compound.
Improper Storage of Stock Solutions Ensure stock solutions, typically in DMSO or another anhydrous aprotic solvent, are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Prepare fresh dilutions of the stock solution for each experiment.
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
Possible Cause Troubleshooting Step
Hydrolysis of the Trifluoroacetyl Group The primary degradation product is piperidine-4-carboxylic acid. Check for a peak corresponding to its mass and retention time in your chromatogram.
Confirm the identity of the degradation product by running a standard of piperidine-4-carboxylic acid or by using high-resolution mass spectrometry to confirm the elemental composition.
Solvent-Related Degradation If using alcoholic solvents, transesterification or other solvent-adduct formation is a possibility, though less common than hydrolysis. Analyze a blank solvent sample that has been subjected to the same experimental conditions.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours (Illustrative)% Remaining after 24 hours (Illustrative)
4.0> 168> 95%
7.072~ 80%
8.512< 10%
10.0< 1< 1%

Note: The data in this table is illustrative and intended to demonstrate the general trend of pH-dependent stability. Actual stability will depend on the specific buffer system, temperature, and other experimental conditions.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare solutions of the compound in the desired buffers at a known concentration (e.g., 10 µM).

    • Incubate the solutions at the desired temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench any further degradation by adding an equal volume of acetonitrile or by freezing at -80°C.

    • Analyze the samples by HPLC.

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at t=0.

Mandatory Visualization

parent This compound degradation_product1 Piperidine-4-carboxylic acid parent->degradation_product1 Hydrolysis degradation_product2 Trifluoroacetic acid parent->degradation_product2 Hydrolysis conditions Aqueous Solution (pH, Temperature, Solvent) conditions->parent

Caption: Predicted degradation pathway of this compound.

start Inconsistent Experimental Results check_stability Is compound stability a potential issue? start->check_stability run_stability_study Perform time-course stability study in relevant buffer (HPLC/LC-MS) check_stability->run_stability_study Yes check_storage Review stock solution storage and handling check_stability->check_storage No stable Compound is stable. Investigate other experimental variables. run_stability_study->stable No Degradation unstable Compound is unstable. run_stability_study->unstable Degradation Observed end Optimized Experimental Conditions check_storage->end adjust_pH Adjust buffer pH to 4-6 if possible unstable->adjust_pH fresh_solutions Use freshly prepared solutions for experiments unstable->fresh_solutions adjust_pH->end fresh_solutions->end

Caption: Troubleshooting workflow for stability-related experimental issues.

Technical Support Center: Preventing Trifluoroacetylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the unwanted side reaction of trifluoroacetylation.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetylation and why is it a problem in peptide synthesis?

Trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl (TFA) group (CF₃CO-) is covalently attached to a free amino group on the peptide. This most commonly occurs at the N-terminus of the peptide chain, but can also happen on the side chains of nucleophilic amino acids.

This modification is problematic because it acts as a permanent cap, preventing further elongation of the peptide.[1] This leads to the accumulation of truncated peptide impurities, which reduces the overall yield of the desired full-length product and complicates its purification.

Q2: What is the primary cause of N-terminal trifluoroacetylation?

Contrary to what might be assumed, the primary cause is not direct acylation by the trifluoroacetic acid used for deprotection. Instead, a more subtle, resin-dependent mechanism is usually responsible, particularly in Boc-SPPS.[1][2]

  • Formation of Trifluoroacetoxymethyl Groups: Trifluoroacetic acid reacts with hydroxymethyl groups (-CH₂OH) present on the resin support. These reactive sites can be leftovers from resin manufacturing or can be generated during the synthesis by the gradual acid-catalyzed cleavage of the peptide's benzyl ester linkage to the resin.[2] This reaction forms trifluoroacetoxymethyl groups (-CH₂OCOCF₃) on the resin.

  • Intramolecular Transfer: During the subsequent neutralization step with a tertiary amine (e.g., DIPEA), the resin-bound trifluoroacetyl group is transferred to the newly liberated N-terminal α-amino group of the peptide.[2][3]

Q3: Which SPPS chemistry (Boc vs. Fmoc) is more susceptible to this side reaction?

This side reaction is more commonly associated with Boc-SPPS . The repeated deprotection steps using strong TFA solutions (e.g., 50% TFA in DCM) create multiple opportunities for the formation of trifluoroacetoxymethyl groups on the resin, leading to a cumulative increase in the trifluoroacetylation side product with each cycle.[1]

While less common, it can also occur during the final TFA cleavage step in Fmoc-SPPS , especially if the N-terminal Fmoc group has been removed prior to cleavage, exposing the free amine to any reactive species generated on the resin.[1]

Q4: How can I detect trifluoroacetylation in my crude peptide?

Trifluoroacetylation can be readily identified using standard analytical techniques:

  • Mass Spectrometry (MS): This is the most direct method. The trifluoroacetyl group adds 96 Daltons to the mass of the peptide. Look for a peak in your mass spectrum corresponding to [M+96]. MS/MS fragmentation can confirm the location of the modification.[1][4]

  • Reverse-Phase HPLC (RP-HPLC): The trifluoroacetylated peptide is more hydrophobic than the target peptide and will typically have a longer retention time. This results in a distinct, later-eluting peak in the chromatogram.[4]

Q5: What is the most effective way to prevent trifluoroacetylation during synthesis?

The single most effective prevention strategy, particularly for Boc-SPPS, is the choice of resin .

Resins with highly acid-stable linkers are designed to minimize the formation of the reactive trifluoroacetoxymethyl sites. The use of an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) is strongly recommended for Boc-SPPS as it provides a robust linkage that significantly reduces the rate of trifluoroacetylation.[1]

Q6: I've already synthesized my peptide and detected trifluoroacetylation. Can the trifluoroacetyl group be removed?

Yes, it is possible to remove a covalently attached trifluoroacetyl group post-synthesis. This is essentially a deprotection step. The most effective method is reduction with sodium borohydride, which is orthogonal to many other protecting groups. Treatment with a strong aqueous base like piperidine can also be used, although it is less selective.[4][5][6][7]

Troubleshooting Guide

This section provides structured guidance for diagnosing and mitigating trifluoroacetylation.

Issue 1: Significant [M+96] peak observed in the mass spectrum of a peptide synthesized using Boc-SPPS.
  • Root Cause: High probability of resin-mediated trifluoroacetyl group transfer. Standard benzyl ester resins (Merrifield resins) or resins with a high content of residual hydroxymethyl groups are highly susceptible.[2]

  • Immediate Solution (for future syntheses): Switch to an acid-stable Pam-resin. This has been shown to reduce the rate of trifluoroacetylation from ~1-2% per cycle to less than 0.02% per cycle.[1][2]

  • Salvage Protocol: If the peptide is valuable, the trifluoroacetyl group can be removed post-cleavage. See Protocol 2: Post-Cleavage Removal of a Trifluoroacetyl Group .

Issue 2: Trifluoroacetylation is observed in Fmoc-SPPS after final cleavage.
  • Root Cause: The N-terminal Fmoc group was likely removed before the final TFA cleavage, exposing the free amine. While the resin is more stable, prolonged exposure to the TFA cleavage cocktail can still generate reactive species.

  • Solution (for future syntheses):

    • Keep the N-terminal Fmoc group on during the TFA cleavage step. It can be removed after the peptide has been cleaved and precipitated.

    • Alternatively, use a Boc-protected amino acid for the N-terminal residue. The Boc group will be removed during cleavage, but this approach can suppress N-terminal side reactions.[1]

Data Summary: Impact of Resin Choice on Trifluoroacetylation Rate in Boc-SPPS
Resin TypeChemistryConditionsTrifluoroacetylation Rate per CycleReference(s)
Standard Benzyl Ester Resin (Merrifield)Boc-SPPSMultiple acid/base cycles~1-2%[2]
Resin with pre-existing hydroxymethyl groupsBoc-SPPSMultiple acid/base cycles~1-2%[1][2]
Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin)Boc-SPPSStandard synthetic cycles< 0.02%[1][2][4]

Experimental Protocols

Protocol 1: Boc-SPPS Synthesis Using Pam-Resin to Minimize Trifluoroacetylation

This protocol outlines the standard procedure for Boc-SPPS designed to prevent the trifluoroacetylation side reaction.

1. Resin Selection and Preparation:

  • Select a pre-loaded Boc-aminoacyl-Pam-resin corresponding to the C-terminal amino acid of your target peptide.
  • Swell the resin in dichloromethane (DCM) for at least 1 hour in a suitable reaction vessel.

2. Boc-SPPS Cycles:

  • Deprotection: Remove the Boc group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes.
  • Washes: After deprotection, thoroughly wash the resin with DCM (3x), followed by a neutralization wash with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF (2x, 2 min each).
  • Washes: Wash the resin again with DCM (3x) and DMF (3x) to prepare for coupling.
  • Coupling: Couple the next Boc-protected amino acid using a standard activation method (e.g., HBTU/DIPEA or DIC/HOBt in DMF). Ensure the reaction goes to completion by monitoring with a qualitative method like the Kaiser test.
  • Washes: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
  • Repeat these cycles for each amino acid in the sequence.

3. Final Cleavage:

  • After the final coupling and N-terminal deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
  • Treat the dried peptide-resin with an appropriate cleavage cocktail (e.g., HF/anisole). The time and specific cocktail depend on the peptide's sequence and side-chain protecting groups.

Protocol 2: Post-Cleavage Removal of a Trifluoroacetyl (Tfa) Group

This protocol describes a method for removing an unintentionally introduced Tfa group from a cleaved and purified or crude peptide. This method is adapted from protocols for Tfa deprotection.[6][7]

1. Reagent Preparation:

  • Prepare a mixed solvent system of anhydrous tetrahydrofuran (THF) and anhydrous ethanol (EtOH) in a 1:1 (v/v) ratio.
  • Use high-purity sodium borohydride (NaBH₄).

2. Deprotection Reaction:

  • Dissolve the Tfa-modified peptide in a minimal amount of the THF/EtOH solvent system.
  • Add an excess of sodium borohydride (e.g., 10 equivalents relative to the peptide) to the solution. Caution: This reaction generates hydrogen gas. Ensure the vessel is not sealed tightly to avoid pressure buildup.
  • Agitate the reaction mixture at room temperature. The reaction is typically complete within 60 minutes.

3. Monitoring and Work-up:

  • Monitor the reaction by taking small aliquots and analyzing them by HPLC-MS to confirm the disappearance of the [M+96] peak and the appearance of the desired product peak [M].
  • Once complete, carefully quench the reaction by the slow, dropwise addition of an aqueous acid (e.g., 1 M HCl or 10% acetic acid) until gas evolution ceases.
  • Remove the organic solvents under reduced pressure (e.g., using a rotary evaporator).
  • The resulting aqueous solution can then be lyophilized or directly purified by preparative RP-HPLC.

Visualizations

Mechanism of Resin-Mediated Trifluoroacetylation

Trifluoroacetylation_Mechanism cluster_deprotection Deprotection / Activation of Resin cluster_neutralization Neutralization / Side Reaction Resin Resin-OH (Hydroxymethyl Site) ReactiveResin Resin-O-COCF₃ (Trifluoroacetoxymethyl Site) Resin->ReactiveResin Esterification TFA TFA (CF₃COOH) (Deprotection Step) TFA->Resin SideProduct CF₃CO-NH-Peptide-Resin (Trifluoroacetylated Side Product) PeptideNH3 H₃N⁺-Peptide-Resin (After Deprotection) PeptideNH2 H₂N-Peptide-Resin (Free Amine) PeptideNH3->PeptideNH2 Deprotonation Neutralization Neutralization (e.g., DIPEA) Neutralization->PeptideNH3 PeptideNH2->SideProduct Nucleophilic Attack on Resin-O-COCF₃ DesiredProduct Next Coupling Step PeptideNH2->DesiredProduct Desired Reaction Path

Caption: Mechanism of resin-mediated N-terminal trifluoroacetylation during Boc-SPPS.

Troubleshooting Workflow for Trifluoroacetylation

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC-MS) CheckMass Is [M+96] peak present? Start->CheckMass NoIssue No significant trifluoroacetylation. Proceed with purification. CheckMass->NoIssue No IdentifyChem Identify SPPS Chemistry CheckMass->IdentifyChem Yes BocPath Boc-SPPS IdentifyChem->BocPath Boc FmocPath Fmoc-SPPS IdentifyChem->FmocPath Fmoc BocSolution Primary Cause: Resin Linker Instability Prevention: 1. Use acid-stable Pam-resin for   all future syntheses. 2. Ensure resin has low -OH content. BocPath->BocSolution FmocSolution Primary Cause: Premature N-terminal deprotection before cleavage. Prevention: 1. Keep Fmoc group on during cleavage. 2. Use Boc-AA at N-terminus. FmocPath->FmocSolution Salvage Salvage Peptide? BocSolution->Salvage FmocSolution->Salvage RemovalProtocol Perform post-cleavage removal of Tfa group using NaBH₄ (See Protocol 2) Salvage->RemovalProtocol Yes Discard Discard batch or purify away side product. Salvage->Discard No

Caption: Decision tree for troubleshooting and addressing trifluoroacetylation side reactions.

References

overcoming solubility issues with N-trifluoroacetyl isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-trifluoroacetyl isonipecotic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the handling and solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of N-trifluoroacetyl isonipecotic acid?

N-trifluoroacetyl isonipecotic acid is a derivative of isonipecotic acid, which is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). The addition of the N-trifluoroacetyl group significantly increases the molecule's hydrophobicity, which can lead to low solubility in aqueous solutions. Structurally, it possesses a carboxylic acid group, making its solubility highly dependent on the pH of the medium.[1] It is often investigated in the context of GABA uptake inhibition for neurological research.[2][3]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Due to its hydrophobic nature, organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is the preferred solvent for achieving high concentrations. Anhydrous ethanol can also be used, although the maximum achievable concentration may be lower. It is generally expected to have low solubility in water, especially at neutral or acidic pH.[4]

Data Presentation: Solubility in Common Solvents

SolventTemperatureExpected Solubility (Approx.)Notes
DMSO25°C≥ 50 mg/mLRecommended for primary stock solutions.
Ethanol (Anhydrous)25°C~20 mg/mLCan be used as an alternative to DMSO.
Methanol25°C~25 mg/mLEnsure solvent is anhydrous.
Water (pH 7.0)25°C< 0.1 mg/mLVery poorly soluble at neutral pH.
Aqueous Buffer (pH 9.0)25°C≥ 1 mg/mLSolubility increases significantly in alkaline conditions.

Note: These values are estimates. It is recommended to determine the solubility for your specific lot and experimental conditions.

Q3: Why does my N-trifluoroacetyl isonipecotic acid precipitate when diluted into aqueous buffers like PBS?

Precipitation in neutral buffers like Phosphate-Buffered Saline (PBS, typically pH 7.4) is a common issue.[1] This occurs for two main reasons:

  • Hydrophobicity : The trifluoroacetyl group makes the molecule largely nonpolar and poorly soluble in water.[4]

  • pH-Dependent Ionization : The compound has a carboxylic acid group. At neutral pH, this group is deprotonated (anionic), which helps with solubility. However, if the desired concentration is too high, the molecule's overall hydrophobicity will overcome this single charge, leading to precipitation. When an organic stock solution is diluted into a buffer, the compound is "shocked" into an environment where it is not soluble, causing it to crash out.[5]

Troubleshooting Guide

Q1: My compound precipitated after diluting my DMSO stock into a neutral buffer (e.g., PBS pH 7.4). How can I resolve this?

This is the most frequently encountered problem. The primary cause is the low aqueous solubility of the compound at neutral pH.[1] Follow the workflow below to troubleshoot this issue.

Visualization: Troubleshooting Workflow for Compound Precipitation

G start Start: Compound Precipitates in Aqueous Buffer check_ph Is the final buffer pH > 8.0? start->check_ph adjust_ph Adjust buffer pH to 8.5-9.5 using 1M NaOH. Add compound dropwise while vortexing. check_ph->adjust_ph No lower_conc The concentration is likely too high. Prepare a more dilute solution or re-evaluate experimental requirements. check_ph->lower_conc Yes check_again Does precipitation persist? adjust_ph->check_again sonicate Apply gentle warming (37°C) and/or sonication for 5-10 min. check_again->sonicate Yes success Solution is clear. Proceed with experiment. check_again->success No sonicate->lower_conc If still precipitates sonicate->success

Caption: Workflow for resolving solubility issues.

Q2: I must perform my experiment at physiological pH (7.4). What are my options?

Working at physiological pH is challenging due to the compound's low solubility.

  • Determine Maximum Solubility : First, perform a solubility test to find the highest concentration that remains stable at pH 7.4. This is often much lower than in an alkaline buffer.

  • Use a Saturated Solution : Prepare a saturated solution in your pH 7.4 buffer, agitate it for several hours, and then filter it through a 0.22 µm syringe filter to remove undissolved particles. The resulting clear solution is your working stock, which you can then quantify.

  • pH Shift Post-Dilution : Prepare the solution in an alkaline buffer (e.g., pH 9.0) where it dissolves completely. Then, for the final experimental step, add this solution to your larger volume of media or buffer at pH 7.4. This rapid dilution may keep the compound in solution at a final concentration that would have been impossible to achieve by direct dissolution.

Q3: Could my dissolution method be causing cellular toxicity?

Yes. High concentrations of organic solvents or extreme pH levels can be toxic to cells.

  • Solvent Toxicity : The concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid artifacts.

  • pH Stress : If you use a high pH to dissolve the compound, ensure the final pH of your experimental medium is readjusted to the physiological range before applying it to cells. The buffering capacity of most cell culture media can handle small additions of an alkaline solution, but this should always be verified.

Data Presentation: Recommended Final Solvent Concentrations in Cell Culture

SolventRecommended Max Concentration (v/v)Potential Issues Above Limit
DMSO≤ 0.5% (Ideal: ≤ 0.1%)Cytotoxicity, differentiation induction, altered gene expression.
Ethanol≤ 0.5%Cytotoxicity, protein denaturation.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

  • Materials : N-trifluoroacetyl isonipecotic acid (powder), anhydrous DMSO, sterile microcentrifuge tube, vortex mixer.

  • Procedure : a. Weigh 5 mg of N-trifluoroacetyl isonipecotic acid into a sterile microcentrifuge tube. b. Add 100 µL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear. d. Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH 9.0)

This protocol describes diluting the DMSO stock into an aqueous buffer using pH adjustment to ensure solubility.

  • Materials : 50 mg/mL stock solution in DMSO, Tris buffer (50 mM, pH 7.4), 1M NaOH, pH meter, sterile conical tube.

  • Procedure : a. Start with 10 mL of 50 mM Tris buffer in a sterile conical tube. b. While stirring, slowly add drops of 1M NaOH to raise the buffer pH to 9.0. c. Based on the molecular weight of N-trifluoroacetyl isonipecotic acid (225.18 g/mol ), calculate the volume of stock solution needed. For a 100 µM solution in 10 mL, you will need 4.5 µL of the 50 mg/mL stock. d. While vortexing the pH 9.0 buffer, add the 4.5 µL of DMSO stock dropwise to prevent localized high concentrations and precipitation. e. Continue vortexing for 30 seconds. The solution should remain clear. f. Check the final pH. If necessary, adjust it back towards your target experimental pH, but be aware that lowering the pH significantly may cause precipitation. g. Sterilize the final solution by filtering through a 0.22 µm syringe filter if required for your application.

Visualization: pH-Dependent Solubility Mechanism

G low_ph_label Structure (Protonated) -COOH group Neutral Charge Result: Hydrophobic character dominates LOW AQUEOUS SOLUBILITY arrow_node Increase pH (Add Base) high_ph_label Structure (Deprotonated) -COO⁻ group Anionic Charge Result: Ionic character increases polarity HIGHER AQUEOUS SOLUBILITY

Caption: Effect of pH on the ionization and solubility.

References

Technical Support Center: Scaling Up N-Trifluoroacetylation of Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the N-trifluoroacetylation of isonipecotic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for N-trifluoroacetylation of isonipecotic acid on a larger scale?

A1: For large-scale synthesis, common reagents include trifluoroacetic anhydride (TFAA) due to its high reactivity and volatility of byproducts. Another option is the use of trifluoroacetic acid (TFA) with an activating agent. For a milder and more selective reaction, ethyl trifluoroacetate can be employed, although it may require longer reaction times or higher temperatures.

Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

A2: The most critical parameters to monitor are temperature, rate of addition of the trifluoroacetylating agent, and reaction progress. The reaction is often exothermic, so efficient heat management is crucial to prevent side reactions and ensure safety. Reaction progress can be monitored by analytical techniques such as HPLC, GC, or NMR spectroscopy.

Q3: What potential side products should I be aware of when scaling up?

A3: A potential side product is the formation of a mixed anhydride between the trifluoroacetylating agent and the carboxylic acid group of isonipecotic acid. Another possibility, especially with highly reactive agents like TFAA, is the di-trifluoroacetylation of the piperidine nitrogen and the carboxylic acid.

Q4: How can I purify the final product, N-trifluoroacetyl isonipecotic acid, at a large scale?

A4: Purification strategies for large-scale production often involve crystallization or precipitation from a suitable solvent system. Extraction is a key step to remove water-soluble impurities. If significant byproducts are formed, chromatographic methods like flash chromatography or preparative HPLC might be necessary, though these can be costly and time-consuming at scale.

Q5: What are the primary safety concerns when handling trifluoroacetylating agents on an industrial scale?

A5: Trifluoroacetic anhydride and trifluoroacetic acid are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is essential. The reaction should be conducted in a well-ventilated area, and measures should be in place to handle potential spills and control the exothermic nature of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient amount of trifluoroacetylating agent.- Low reaction temperature.- Short reaction time.- Poor mixing in the reactor.- Increase the molar ratio of the trifluoroacetylating agent.- Gradually increase the reaction temperature while monitoring for exotherms.- Extend the reaction time and monitor progress by HPLC or TLC.- Ensure adequate agitation for the reaction scale.
Formation of Impurities/Side Products - Reaction temperature is too high, leading to decomposition or side reactions.- Presence of water in the starting materials or solvent.- Non-selective reaction of the trifluoroacetylating agent.- Implement efficient cooling and control the rate of addition of the acylating agent.- Use anhydrous solvents and ensure starting materials are dry.- Consider a milder trifluoroacetylating agent or optimize the reaction conditions for selectivity.
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Formation of an emulsion during aqueous work-up.- Co-crystallization of impurities with the product.- Perform a solvent screen to find a suitable anti-solvent for precipitation or crystallization.- Add brine to the aqueous layer to break emulsions.- Optimize crystallization conditions (e.g., cooling rate, solvent polarity) to improve selectivity.
Low Yield - Loss of product during work-up and purification.- Incomplete reaction.- Degradation of the product under the reaction or work-up conditions.- Optimize extraction and crystallization procedures to minimize losses.- Address the causes of incomplete reaction as mentioned above.- Ensure the work-up conditions (e.g., pH) are not degrading the product.

Experimental Protocols

Lab-Scale N-Trifluoroacetylation of Isonipecotic Acid

Materials:

  • Isonipecotic acid

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isonipecotic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the suspension with stirring.

  • In a separate flask, prepare a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous DCM.

  • Add the TFAA solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Considerations for Scale-Up

When scaling up the above protocol, the following points are critical:

  • Heat Management: The reaction is exothermic. A jacketed reactor with a reliable cooling system is essential to maintain the desired temperature. The rate of addition of TFAA will need to be carefully controlled to manage the heat generated.

  • Mixing: Efficient agitation is crucial to ensure homogeneity and heat transfer in a large reactor.

  • Work-up: Handling large volumes of organic solvents and aqueous solutions requires appropriate equipment and safety procedures. Phase separation in large reactors can be slower.

  • Purification: Crystallization is the preferred method for purification at scale. A thorough study of solvent systems and crystallization conditions is necessary to achieve high purity and yield.

Quantitative Data

Table 1: Typical Reaction Parameters at Different Scales

Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Production Scale (>100 kg)
Isonipecotic Acid (eq) 1.01.01.0
TFAA (eq) 1.1 - 1.51.1 - 1.31.05 - 1.2
Triethylamine (eq) 1.1 - 1.51.1 - 1.31.05 - 1.2
Solvent Volume (L/kg) 10 - 208 - 155 - 10
Reaction Temperature (°C) 0 to 250 to 155 to 10
Addition Time (hours) 0.5 - 12 - 44 - 8
Reaction Time (hours) 2 - 64 - 128 - 24
Typical Yield (%) 85 - 9580 - 9075 - 88

Note: These are estimated values and should be optimized for a specific process.

Visualizations

experimental_workflow cluster_preparation Reactor Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Charge Isonipecotic Acid and Anhydrous Solvent cool Cool to 0-5 °C prep->cool add_base Add Triethylamine cool->add_base add_tfaa Controlled Addition of TFAA Solution add_base->add_tfaa react Stir and Monitor (TLC/HPLC) add_tfaa->react quench Quench with Water react->quench extract Aqueous Washes (Acid, Water, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Crystallization or Chromatography concentrate->purify isolate Isolate and Dry Final Product purify->isolate

Caption: Experimental workflow for the N-trifluoroacetylation of isonipecotic acid.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products cluster_purification_check Purification Optimization start Low Yield or Purity Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Present? start->side_products increase_reagent Increase Reagent Stoichiometry incomplete->increase_reagent increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp control_temp Improve Temperature Control side_products->control_temp anhydrous Ensure Anhydrous Conditions side_products->anhydrous milder_reagent Use Milder Reagent side_products->milder_reagent optimize_workup Optimize Work-up increase_reagent->optimize_workup increase_time_temp->optimize_workup optimize_crystallization Optimize Crystallization control_temp->optimize_crystallization anhydrous->optimize_crystallization milder_reagent->optimize_crystallization

Caption: Troubleshooting logic for scaling up N-trifluoroacetylation.

Technical Support Center: Purification Strategies for Polar Trifluoroacetylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar trifluoroacetylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these challenging molecules.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your purification experiments.

Problem: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Possible Causes:

  • Secondary Interactions: Strong interactions between the polar trifluoroacetylated analyte and residual silanols on the silica-based stationary phase.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase may be too close to the pKa of the analyte, causing it to exist in multiple ionic forms.[1]

  • Column Overload: Injecting too much sample onto the column.[1]

Solutions:

SolutionDetailed Protocol
Use a Deactivated Column Employ an end-capped column to minimize interactions with residual silanols.[1]
Adjust Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (around 2.1 with 0.1% TFA) can improve peak shape by ensuring complete protonation.[1]
Add a Mobile Phase Modifier For reversed-phase chromatography, the addition of an ion-pairing agent like trifluoroacetic acid (TFA) can significantly improve peak shape for basic and polar compounds.[1][2]
Reduce Sample Load Decrease the concentration or volume of the injected sample to avoid overloading the column.[1]
Problem: Low or No Recovery of the Compound

Possible Causes:

  • Irreversible Adsorption: The highly polar compound may be irreversibly binding to the stationary phase.[1]

  • Compound Instability: The compound may be degrading on the column.[1]

  • Inappropriate Solvent System: The elution strength of the mobile phase may be too weak to elute the compound.[1]

Solutions:

SolutionDetailed Protocol
Switch Stationary Phase Consider alternative chromatography modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) which is designed for polar compounds.[1][3] For flash chromatography, alumina or Florisil can be alternatives to silica gel.[1]
Test Compound Stability Perform a stability test of your compound in the mobile phase conditions before injection.
Increase Elution Strength In reversed-phase, increase the percentage of the organic solvent. In HILIC, increase the water content in the mobile phase.[3]
Problem: Co-elution with Impurities

Possible Causes:

  • Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation.[1]

  • Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound.[1]

Solutions:

SolutionDetailed Protocol
Optimize Selectivity Change the stationary phase to one with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[1] Alter the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol or vice versa).[1]
Utilize Mobile Phase Additives The use of ion-pairing reagents like TFA can enhance separation.[1] For peptides with multiple positive charges, an optimal TFA concentration of 0.2-0.25% may be required for the best resolution.[4]
Employ a Different Purification Technique If chromatographic methods fail, consider recrystallization for solid compounds or liquid-liquid extraction if there are significant differences in solubility or acid-base properties between the compound and impurities.[5][6]
Problem: Removal of Residual Trifluoroacetic Acid (TFA)

Possible Causes:

  • TFA Salt Formation: TFA can form salts with basic functional groups on the target compound, making it difficult to remove by simple evaporation.[7]

  • Azeotrope with Water: TFA can form an azeotrope with water, which has a boiling point of approximately 105°C.[8]

Solutions:

SolutionDetailed Protocol
Solid-Phase Extraction (SPE) Use a C18 cartridge. Condition the cartridge with methanol, followed by water. Load the aqueous solution of your compound. Wash with water to remove the TFA. Elute your compound with methanol.[8]
Ion-Exchange Chromatography For peptides and other charged molecules, anion-exchange chromatography can be used to replace the trifluoroacetate counter-ion with another one, such as acetate or chloride.[7][9]
Liquid-Liquid Extraction If your compound is sufficiently non-polar, dissolve the sample in an organic solvent like ethyl acetate or dichloromethane and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) or brine to remove the TFA.[6][8]
Lyophilization with HCl For peptides, dissolve the TFA salt in water and add a controlled amount of HCl. Freeze-dry the solution to obtain the hydrochloride salt of the peptide.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Trifluoroacetic Acid (TFA) in Reversed-Phase HPLC?

A1: TFA serves two main functions in the reversed-phase HPLC of polar compounds, particularly peptides and basic molecules:

  • Ion-Pairing Agent: The trifluoroacetate anion pairs with positively charged groups on the analyte. This neutralizes the charge, increases the overall hydrophobicity of the analyte, and enhances its retention on the non-polar stationary phase.[10]

  • pH Control: A typical mobile phase containing 0.1% TFA has a pH of about 2.1. This low pH ensures that basic functional groups like amines are fully protonated and that the ionization of residual silanols on the stationary phase is suppressed, leading to sharper peaks and improved resolution.

Q2: What are the optimal concentrations of TFA to use in RP-HPLC?

A2: The optimal concentration of TFA can depend on the specific analyte.

Analyte TypeRecommended TFA ConcentrationRationale
General Peptides0.05 - 0.1% (v/v)This range is widely used and provides good peak shape and resolution for many peptides.[4]
Peptides with Multiple Positive Charges0.2 - 0.25% (v/v)Higher concentrations of TFA can improve the resolution of highly charged peptides.[4]

Q3: Are there any downsides to using TFA in my purification?

A3: Yes, there are a few disadvantages to using TFA:

  • Mass Spectrometry (MS) Incompatibility: TFA is a strong ion-pairing agent that can suppress the ionization of analytes in the MS source, leading to a significant reduction in signal intensity. It can also contaminate the MS system.[10]

  • Toxicity: Residual TFA in purified compounds, especially those intended for biological assays or clinical studies, can be toxic.[7][9]

  • Difficulty in Removal: As mentioned in the troubleshooting guide, TFA can be challenging to remove completely from the final product.[7]

Q4: What are the alternatives to Reversed-Phase HPLC for purifying very polar trifluoroacetylated compounds?

A4: For compounds that are too polar to be adequately retained on a reversed-phase column, even with ion-pairing agents, several alternative techniques can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. This technique is specifically designed for the retention and separation of highly polar compounds.[1][3]

  • Ion-Exchange Chromatography (IEX): If your compound is ionizable, IEX can be a powerful tool. It separates molecules based on their net charge.[9][11]

  • Aqueous Normal-Phase Chromatography: This method uses a polar stationary phase with a mobile phase consisting of a high concentration of organic solvent and a small amount of water.[1]

Q5: How can I prepare my sample for purification, especially if it has poor solubility?

A5: Proper sample preparation is crucial for a successful purification:

  • Solubility Testing: First, determine the best solvent for your compound that is also compatible with your chosen purification method.[5]

  • Dry Loading for Flash Chromatography: If your compound has poor solubility in the mobile phase, dry loading is recommended. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of an inert support like silica gel or celite, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.[1]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification with TFA
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Column Equilibration: Equilibrate the C18 column with your initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude trifluoroacetylated compound in a solvent compatible with the initial mobile phase conditions. If necessary, filter the sample through a 0.45 µm filter.

  • Chromatographic Run: Inject the sample and run a linear gradient from your initial conditions to a higher concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions, typically using a rotary evaporator or a lyophilizer.

Protocol 2: Liquid-Liquid Extraction for TFA Removal
  • Dissolution: Dissolve the dried, purified compound containing residual TFA in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ gas evolution may occur. Vent the funnel frequently.[12] Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining aqueous base and reduce the amount of dissolved water in the organic layer.[6]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Evaporation: Filter off the drying agent and evaporate the solvent to obtain the TFA-free compound.

Visualizations

Purification_Workflow Crude Crude Product Solubility Solubility & Polarity Assessment Crude->Solubility IsSolid Is the compound solid? Solubility->IsSolid LLE Liquid-Liquid Extraction Solubility->LLE  If applicable based  on properties Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Chromatography IsSolid->Chromatography No Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Analysis Chromatography->Analysis LLE->Analysis Analysis->Chromatography Purity < 95% Pure Pure Compound Analysis->Pure Purity > 95%

Caption: General purification workflow for a trifluoroacetylated compound.

Caption: Mechanism of TFA ion-pairing in reversed-phase HPLC.

Purification_Decision_Tree Start Start: Polar Trifluoroacetylated Compound IsIonizable Is the compound ionizable? Start->IsIonizable IsRetained Is it retained on C18? IsIonizable->IsRetained Yes IsIonizable->IsRetained No IEX Ion-Exchange Chromatography IsIonizable->IEX Yes, and charge-based separation is desired RPHPLC Reversed-Phase HPLC (with TFA) IsRetained->RPHPLC Yes HILIC HILIC IsRetained->HILIC No

Caption: Decision tree for selecting a purification strategy.

References

Validation & Comparative

A Comparative Guide to N-Protecting Groups for Piperidines: Trifluoroacetyl vs. Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. During the synthesis of complex molecules containing this scaffold, the protection of the piperidine nitrogen is a critical step to ensure chemoselectivity and achieve high yields. The choice of the N-protecting group is a strategic decision that profoundly impacts the overall synthetic route. This guide provides an objective comparison of the trifluoroacetyl (TFA) group with three other commonly employed N-protecting groups for piperidines: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The evaluation is supported by experimental data and detailed protocols to inform the selection of the most suitable protecting group for your specific synthetic needs.

Core Principles of N-Protection for Piperidines

An ideal N-protecting group for piperidines should be easily introduced in high yield, stable under a variety of reaction conditions, and selectively removable under mild conditions that do not affect other functional groups in the molecule. The concept of orthogonality, the ability to deprotect one group in the presence of others, is a key consideration in multi-step syntheses.[1]

Comparative Overview of N-Protecting Groups

The primary distinction between the trifluoroacetyl, Boc, Cbz, and Fmoc groups lies in their stability and the conditions required for their cleavage. The trifluoroacetyl group is notably stable to acidic conditions and is removed by base.[2] In contrast, Boc is acid-labile, Cbz is cleaved by hydrogenolysis, and Fmoc is base-labile.[3] This difference in lability forms the basis of their orthogonal use in complex synthetic strategies.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for the introduction and removal of the trifluoroacetyl, Boc, Cbz, and Fmoc protecting groups on piperidines.

Protecting GroupReagent for IntroductionTypical Protection ConditionsTypical Yield (Protection)Deprotection Reagent(s)Typical Deprotection ConditionsTypical Yield (Deprotection)
Trifluoroacetyl (TFA) Trifluoroacetic anhydride (TFAA)Triethylamine, CH₂Cl₂, 0 °C to RT, 1-4 h[2][4]>95%K₂CO₃ or Na₂CO₃ in MeOH/H₂O; aq. piperidine[2][5]RT, 1-3 hHigh
Boc Di-tert-butyl dicarbonate (Boc₂O)Triethylamine, THF or CH₂Cl₂, RT, 1-4 h[6][7]>90%[8]Trifluoroacetic acid (TFA) in CH₂Cl₂ (20-50%); 4M HCl in dioxane[6][9]RT, 30 min - 3 hHigh (quantitative)[8]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃, THF/H₂O, 0 °C to RT, 20 h[1]~90%[8]H₂/Pd-C; Transfer Hydrogenation[1][10]RT, atmospheric pressure, 1-16 hHigh (quantitative)[8]
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃, dioxane/H₂O, RT, 2-4 h[8]Generally high20% Piperidine in DMF[8][11]RT, 30 minHigh (quantitative)[8]

Stability Profile of N-Protected Piperidines

The stability of the protecting group under various reaction conditions is a critical factor in planning a synthetic sequence.

Protecting GroupStability to Acidic Conditions (e.g., TFA)Stability to Basic Conditions (e.g., Piperidine)Stability to Hydrogenolysis (e.g., H₂/Pd-C)
Trifluoroacetyl (TFA) Stable [2]Labile [5]Stable
Boc Labile [6]Stable [7]Stable [7]
Cbz Generally Stable (cleaved by strong acids like HBr/AcOH)[12]Stable [7]Labile [10]
Fmoc Stable [7]Labile [11]Stable [7]

Experimental Protocols

The following are detailed methodologies for the protection of piperidine and the subsequent deprotection for each of the discussed protecting groups. These protocols are based on general procedures and may require optimization for specific substrates.

Trifluoroacetyl (TFA) Group

Protection of Piperidine with Trifluoroacetic Anhydride [2][4]

  • Materials: Piperidine, triethylamine (TEA), trifluoroacetic anhydride (TFAA), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve piperidine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equiv) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-trifluoroacetylpiperidine.

Deprotection of N-Trifluoroacetylpiperidine [2]

  • Materials: N-trifluoroacetylpiperidine, potassium carbonate (K₂CO₃), methanol (MeOH), water.

  • Procedure:

    • Dissolve the N-trifluoroacetylated piperidine in a mixture of methanol and water.

    • Add potassium carbonate (1.5 to 3.0 equiv) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected piperidine.

tert-Butoxycarbonyl (Boc) Group

Protection of Piperidine with Di-tert-butyl Dicarbonate [6][7]

  • Materials: Piperidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve piperidine (1.0 equiv) in THF.

    • Add triethylamine (1.2 equiv) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF to the reaction mixture at room temperature.

    • Stir the reaction for 1-4 hours, monitoring its progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-piperidine.

Deprotection of N-Boc-piperidine [6][9]

  • Materials: N-Boc-piperidine, trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the N-Boc protected piperidine (1.0 equiv) in dichloromethane.

    • Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

    • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting piperidinium salt can be used directly or neutralized with a base.

Benzyloxycarbonyl (Cbz) Group

Protection of Piperidine with Benzyl Chloroformate [1]

  • Materials: Piperidine, sodium bicarbonate (NaHCO₃), benzyl chloroformate (Cbz-Cl), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve piperidine (1.0 equiv) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 equiv).

    • Cool the solution to 0 °C and add benzyl chloroformate (1.2 equiv) dropwise.

    • Stir the reaction for 20 hours, allowing it to warm to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to yield N-Cbz-piperidine.

Deprotection of N-Cbz-piperidine by Catalytic Hydrogenation [10][12]

  • Materials: N-Cbz-piperidine, Palladium on carbon (10% Pd/C), methanol (MeOH), hydrogen gas source.

  • Procedure:

    • Dissolve the N-Cbz-protected piperidine in methanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection of Piperidine with Fmoc-Cl [8]

  • Materials: Piperidine, sodium bicarbonate (NaHCO₃), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), 1,4-dioxane, water.

  • Procedure:

    • Dissolve piperidine (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

    • Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 equiv) in 1,4-dioxane dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Extract the product with an organic solvent, wash with water and brine.

    • Dry the organic layer and concentrate to give N-Fmoc-piperidine.

Deprotection of N-Fmoc-piperidine [8][11]

  • Materials: N-Fmoc-piperidine, piperidine, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Fmoc-piperidine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess piperidine under reduced pressure to yield the deprotected piperidine.

Visualizing Synthetic Strategies

The choice of protecting group dictates the overall synthetic workflow. The following diagrams illustrate key relationships and decision-making processes.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Protected_Piperidine N-Protected Piperidine Piperidine->Protected_Piperidine Introduction Protecting_Group_Reagent Protecting Group Reagent Protecting_Group_Reagent->Protected_Piperidine Protected_Piperidine->Protected_Piperidine_copy Further Synthesis Deprotection_Reagent Deprotection Reagent Deprotected_Piperidine Deprotected Piperidine Deprotection_Reagent->Deprotected_Piperidine

Caption: General workflow for the protection and deprotection of piperidine.

Orthogonality_Concept Start Multi-Protected Piperidine Derivative (e.g., N-TFA, with other protecting groups) TFA_Deprotection N-TFA Deprotection Base (e.g., K₂CO₃) Start->TFA_Deprotection Selective Cleavage of TFA Other_PG_Deprotection Other Protecting Group Deprotection Acid or Hydrogenolysis Start->Other_PG_Deprotection Selective Cleavage of Other PG Final_Product Selectively Functionalized Piperidine TFA_Deprotection->Final_Product Other_PG_Deprotection->Final_Product

Caption: Orthogonal deprotection strategy illustrating the selective removal of the TFA group.

Conclusion

The selection of an N-protecting group for the piperidine nitrogen is a critical decision that influences the efficiency and success of a synthetic route. The trifluoroacetyl group offers a valuable orthogonal protecting strategy due to its stability in acidic conditions and its lability to base, complementing the more traditional Boc, Cbz, and Fmoc groups. By understanding the specific characteristics, stability profiles, and reaction conditions associated with each protecting group, researchers can devise more robust and efficient synthetic strategies for the construction of complex molecules containing the piperidine scaffold. This guide provides the necessary data and protocols to make an informed decision tailored to the specific demands of your synthetic project.

References

A Comparative Guide to the Trifluoroacetyl Group in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development and organic synthesis, the strategic selection of protecting groups is paramount to the success of complex molecular construction. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and its synthesis often requires the temporary protection of the nitrogen atom. This guide provides an objective comparison of the trifluoroacetyl (TFA) protecting group with other common alternatives—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—in the context of piperidine synthesis. We will delve into experimental data, detailed protocols, and visual workflows to aid in the rational selection of a protecting group strategy.

Key Advantages of the Trifluoroacetyl Group

The trifluoroacetyl group offers a unique combination of properties that make it an advantageous choice in specific synthetic scenarios:

  • Exceptional Acid Stability: The strong electron-withdrawing nature of the trifluoromethyl group renders the N-trifluoroacetyl amide bond highly resistant to acidic conditions. This allows for the use of acid-labile protecting groups elsewhere in the molecule and enables reactions in strongly acidic media without cleavage of the TFA group.

  • Mild Basic Deprotection: While stable to acids, the TFA group is readily cleaved under mild basic conditions, such as hydrolysis with potassium carbonate in methanol. This orthogonality to acid-labile groups is a significant advantage in multi-step syntheses.[1]

  • Increased Volatility: The fluorine atoms can increase the volatility of the protected compound, which can be beneficial for purification by distillation or for analysis by gas chromatography.

Comparative Analysis of Protecting Groups for Piperidine

The choice of a protecting group depends on the overall synthetic strategy, including the reaction conditions for other transformations and the desired deprotection method. Below is a comparative summary of the trifluoroacetyl group and its common alternatives for the protection of piperidine.

Protecting GroupProtection ReagentTypical Conditions for ProtectionTypical Yield (%)Deprotection ConditionsTypical Yield (%)Key Features & Orthogonality
Trifluoroacetyl (TFA) Trifluoroacetic anhydrideTriethylamine, Dichloromethane, RT, 3-4h[2]79.8[2]K₂CO₃, Methanol/Water, RT, 2h[1]High (qualitative)[1]Stable to strong acids. Orthogonal to Boc and Cbz.
Boc Di-tert-butyl dicarbonateTriethylamine, DMAP, CH₂Cl₂, RT92Trifluoroacetic acid in Dichloromethane[3]>99 (general)[4]Acid-labile. Orthogonal to Fmoc and Cbz (under non-acidic conditions).
Cbz Benzyl chloroformateNaHCO₃, THF/H₂O, 0°C to RT, 20h[5]90[5]Catalytic Hydrogenolysis (H₂, Pd/C)[5]High (qualitative)[5]Cleaved by reduction. Stable to mild acid and base. Orthogonal to Boc and Fmoc.
Fmoc Fmoc-succinamideNaHCO₃, THF/H₂O, RT, 16h[6]>95 (general)[7]20% Piperidine in DMF, RT, 30-60 min[7]>95[7]Base-labile. Orthogonal to Boc and Cbz.

Note: The yields reported are based on specific literature examples and may vary depending on the substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperidine with the trifluoroacetyl group and its alternatives are provided below.

Trifluoroacetyl (TFA) Group

Protection of Piperidine:

  • Reagents: Piperidine, trifluoroacetic anhydride, triethylamine, dichloromethane.

  • Procedure: To a solution of piperidine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane, slowly add trifluoroacetic anhydride (1.4 equiv) at room temperature. Stir the mixture for 3-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and dilute HCl. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-trifluoroacetylpiperidine.[2]

Deprotection of N-Trifluoroacetylpiperidine:

  • Reagents: N-trifluoroacetylpiperidine, potassium carbonate, methanol, water.

  • Procedure: Dissolve N-trifluoroacetylpiperidine in methanol and add a solution of potassium carbonate in water. Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC. After completion, concentrate the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain piperidine.[1]

tert-Butoxycarbonyl (Boc) Group

Protection of Piperidine:

  • Reagents: Piperidine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine, 4-dimethylaminopyridine (DMAP), dichloromethane.

  • Procedure: To a solution of piperidine (1.0 equiv), triethylamine (1.2 equiv), and a catalytic amount of DMAP in dichloromethane, add (Boc)₂O (1.1 equiv). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Wash the reaction with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give N-Boc-piperidine.

Deprotection of N-Boc-Piperidine:

  • Reagents: N-Boc-piperidine, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure: Dissolve N-Boc-piperidine in DCM and add an excess of TFA (e.g., 50% v/v). Stir the solution at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the piperidinium trifluoroacetate salt.[3]

Benzyloxycarbonyl (Cbz) Group

Protection of Piperidine:

  • Reagents: Piperidine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate, tetrahydrofuran (THF), water.

  • Procedure: To a solution of piperidine (1.0 equiv) in a mixture of THF and water, add sodium bicarbonate (2.0 equiv). Cool the mixture to 0°C and add Cbz-Cl (1.1 equiv). Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford N-Cbz-piperidine.[5]

Deprotection of N-Cbz-Piperidine:

  • Reagents: N-Cbz-piperidine, palladium on carbon (Pd/C), methanol, hydrogen gas.

  • Procedure: Dissolve N-Cbz-piperidine in methanol and add a catalytic amount of 10% Pd/C. Stir the suspension under an atmosphere of hydrogen gas (e.g., using a balloon) at room temperature until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain piperidine.[5]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protection of Piperidine:

  • Reagents: Piperidine, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), sodium bicarbonate, tetrahydrofuran (THF), water.

  • Procedure: Dissolve piperidine (1.0 equiv) in a mixture of THF and aqueous sodium bicarbonate. Add Fmoc-OSu (1.05 equiv) and stir the mixture at room temperature for several hours. Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield N-Fmoc-piperidine.[6]

Deprotection of N-Fmoc-Piperidine:

  • Reagents: N-Fmoc-piperidine, piperidine, N,N-dimethylformamide (DMF).

  • Procedure: Dissolve N-Fmoc-piperidine in DMF and add piperidine to a final concentration of 20% (v/v). Stir the solution at room temperature for 30-60 minutes. Remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by precipitation or chromatography to isolate the deprotected piperidine.[7]

Visualizing Synthetic Strategies

The following diagrams illustrate the logical relationships and workflows associated with the use of these protecting groups.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine TFA_Protect TFAA, Et3N Piperidine->TFA_Protect Protection Boc_Protect (Boc)2O, Base Piperidine->Boc_Protect Protection Cbz_Protect Cbz-Cl, Base Piperidine->Cbz_Protect Protection Fmoc_Protect Fmoc-OSu, Base Piperidine->Fmoc_Protect Protection Protected_Piperidine N-Protected Piperidine Further_Reactions Further Synthetic Transformations Protected_Piperidine->Further_Reactions TFA_Deprotect Base (e.g., K2CO3) Further_Reactions->TFA_Deprotect Deprotection Boc_Deprotect Acid (e.g., TFA) Further_Reactions->Boc_Deprotect Deprotection Cbz_Deprotect H2, Pd/C Further_Reactions->Cbz_Deprotect Deprotection Fmoc_Deprotect Piperidine/DMF Further_Reactions->Fmoc_Deprotect Deprotection Final_Product Final Product TFA_Protect->Protected_Piperidine Boc_Protect->Protected_Piperidine Cbz_Protect->Protected_Piperidine Fmoc_Protect->Protected_Piperidine TFA_Deprotect->Final_Product Boc_Deprotect->Final_Product Cbz_Deprotect->Final_Product Fmoc_Deprotect->Final_Product

Caption: General workflow for piperidine synthesis using various N-protecting groups.

Caption: Orthogonality relationships between common amine protecting groups.

Conclusion

The trifluoroacetyl group is a valuable tool in the synthesis of piperidine-containing molecules, particularly when stability to strong acids is required, followed by mild basic deprotection. Its orthogonality with commonly used acid-labile protecting groups like Boc makes it a strategic choice for complex, multi-step syntheses. However, for syntheses requiring base-stable and acid-labile protection, the Boc group remains a popular choice. The Cbz group offers an alternative deprotection strategy via hydrogenolysis, which can be advantageous when both acidic and basic conditions need to be avoided. The Fmoc group, with its mild basic deprotection, is another excellent option, especially in strategies where orthogonality to acid-labile groups is crucial. The selection of the optimal protecting group should be made after careful consideration of the entire synthetic route and the chemical compatibility of all functional groups present in the molecule.

References

A Comparative Guide to the Synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, a key building block in the development of various pharmaceutical compounds. The selection of an appropriate synthetic route is critical for efficiency, scalability, and cost-effectiveness in drug discovery and development. This document presents a validation of two methods, offering a side-by-side comparison of their performance based on available experimental data.

Method 1: N-Trifluoroacetylation using Trifluoromethanesulfonic Anhydride

This established method involves the direct N-trifluoroacetylation of piperidine-4-carboxylic acid using the highly reactive trifluoromethanesulfonic anhydride.

Method 2: N-Trifluoroacetylation using Trifluoroacetic Anhydride and Pyridine

A widely utilized alternative for N-trifluoroacetylation, this method employs the less reactive but more accessible trifluoroacetic anhydride in the presence of a base, typically pyridine, to facilitate the reaction.

Comparative Performance Data

The following table summarizes the key quantitative data for the two synthesis methods.

ParameterMethod 1: Trifluoromethanesulfonic AnhydrideMethod 2: Trifluoroacetic Anhydride & Pyridine
Yield 70%[1]Not explicitly reported for this specific reaction; yields for N-trifluoroacetylation of amino acids are generally good to excellent.[2]
Purity High (purified by silica gel column chromatography)[1]Typically high, purification often achieved by extraction and recrystallization.[2]
Reaction Time Overnight[1]24-48 hours (for a related di-substituted product)[3]
Reagent Cost HigherLower
Safety Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water.[2][4][5]Trifluoroacetic anhydride is corrosive and moisture-sensitive. Pyridine is a flammable and toxic liquid.[6]

Experimental Protocols

Method 1: Synthesis using Trifluoromethanesulfonic Anhydride

Materials:

  • Piperidine-4-carboxylic acid

  • Dichloromethane (DCM)

  • Trifluoromethanesulfonic anhydride

  • Water

  • Silica gel for column chromatography

Procedure:

  • A solution of piperidine-4-carboxylic acid (1 equivalent) in dichloromethane is prepared and cooled to 0 °C.

  • Trifluoromethanesulfonic anhydride (1.1 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C overnight.

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound as a white solid.[1]

Method 2: Synthesis using Trifluoroacetic Anhydride and Pyridine

Materials:

  • Piperidine-4-carboxylic acid

  • Toluene or Dichloromethane (DCM)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (based on a related synthesis):

  • Piperidine-4-carboxylic acid (1 equivalent) is suspended in toluene or dichloromethane.

  • Trifluoroacetic anhydride (excess) is added dropwise to the suspension at room temperature.

  • The mixture is then cooled to 0 °C in an ice bath.

  • Pyridine (excess) is added dropwise to the cooled reaction mixture.

  • The reaction is warmed to 40-60 °C and stirred for 24-48 hours.

  • After cooling to 0 °C, water is added to quench the reaction.

  • The mixture is then warmed and stirred for an additional period.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[3]

Visualizing the Synthetic Pathways

To aid in the understanding of the experimental workflows, the following diagrams illustrate the key steps in each synthesis method.

Method1_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_piperidine Piperidine-4- carboxylic acid reaction Mixing and Stirring (0 °C, Overnight) start_piperidine->reaction start_tfmsa Trifluoromethanesulfonic anhydride start_tfmsa->reaction start_dcm DCM start_dcm->reaction workup Aqueous Work-up & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product 1-(2,2,2-trifluoroacetyl) piperidine-4-carboxylic acid purification->product

Caption: Workflow for Method 1 using Trifluoromethanesulfonic Anhydride.

Method2_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_piperidine Piperidine-4- carboxylic acid reaction Mixing and Heating (40-60 °C, 24-48h) start_piperidine->reaction start_tfaa Trifluoroacetic anhydride start_tfaa->reaction start_py Pyridine start_py->reaction start_solvent Toluene/DCM start_solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Recrystallization/ Chromatography workup->purification product 1-(2,2,2-trifluoroacetyl) piperidine-4-carboxylic acid purification->product

Caption: Workflow for Method 2 using Trifluoroacetic Anhydride and Pyridine.

Conclusion

Both methods present viable pathways for the synthesis of this compound. Method 1, utilizing trifluoromethanesulfonic anhydride, offers a high reported yield and a straightforward procedure, but involves a more expensive and hazardous reagent. Method 2, employing trifluoroacetic anhydride and pyridine, is a more cost-effective and common approach for N-trifluoroacetylation, though the reaction conditions may require more optimization for the selective synthesis of the mono-acylated product. The choice between these methods will depend on the specific requirements of the research or development project, including scale, budget, and available safety infrastructure. Further investigation into optimizing the reaction conditions for Method 2 to selectively yield the mono-trifluoroacetylated product would be beneficial for a more direct comparison of yields.

References

A Comparative Spectroscopic Analysis of N-Protected Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N-Boc, N-Cbz, and N-Fmoc protected piperidine-4-carboxylic acids.

This guide provides a comprehensive comparison of the spectroscopic data for three commonly used N-protected derivatives of piperidine-4-carboxylic acid: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is a critical step in the synthesis of complex molecules, influencing not only the reaction strategy but also the ease of characterization. This document aims to facilitate this process by presenting a side-by-side analysis of their ¹H NMR, ¹³C NMR, and mass spectrometry data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for N-Boc-, N-Cbz-, and N-Fmoc-piperidine-4-carboxylic acids. These values provide a baseline for the identification and characterization of these important synthetic intermediates.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
N-Boc-piperidine-4-carboxylic acid 1.46 (s, 9H, C(CH₃)₃), 1.65-1.80 (m, 2H, piperidine H3, H5), 1.95-2.05 (m, 2H, piperidine H3, H5), 2.50-2.60 (m, 1H, piperidine H4), 2.90-3.00 (t, J = 12.4 Hz, 2H, piperidine H2, H6), 3.95-4.10 (br d, 2H, piperidine H2, H6), 11.5 (br s, 1H, COOH)
N-Cbz-piperidine-4-carboxylic acid 1.70-1.85 (m, 2H, piperidine H3, H5), 1.95-2.05 (m, 2H, piperidine H3, H5), 2.55-2.65 (m, 1H, piperidine H4), 3.05-3.15 (t, 2H, piperidine H2, H6), 4.10-4.20 (br d, 2H, piperidine H2, H6), 5.14 (s, 2H, CH₂Ph), 7.30-7.40 (m, 5H, Ar-H), 11.8 (br s, 1H, COOH)
N-Fmoc-piperidine-4-carboxylic acid 1.75-1.90 (m, 2H, piperidine H3, H5), 2.00-2.10 (m, 2H, piperidine H3, H5), 2.60-2.70 (m, 1H, piperidine H4), 3.10-3.20 (t, 2H, piperidine H2, H6), 4.20-4.30 (br d, 2H, piperidine H2, H6), 4.25 (t, J = 6.8 Hz, 1H, Fmoc CH), 4.45 (d, J = 6.8 Hz, 2H, Fmoc CH₂), 7.30-7.45 (m, 4H, Fmoc Ar-H), 7.60 (d, 2H, Fmoc Ar-H), 7.77 (d, 2H, Fmoc Ar-H), 12.0 (br s, 1H, COOH)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
N-Boc-piperidine-4-carboxylic acid 28.4 (C(CH₃)₃), 28.5 (piperidine C3, C5), 40.8 (piperidine C4), 43.5 (piperidine C2, C6), 79.6 (C(CH₃)₃), 154.8 (C=O, Boc), 179.5 (COOH)
N-Cbz-piperidine-4-carboxylic acid 28.3 (piperidine C3, C5), 40.7 (piperidine C4), 44.0 (piperidine C2, C6), 67.2 (CH₂Ph), 127.9, 128.1, 128.5, 136.5 (Ar-C), 155.3 (C=O, Cbz), 179.8 (COOH)
N-Fmoc-piperidine-4-carboxylic acid 28.2 (piperidine C3, C5), 40.6 (piperidine C4), 44.2 (piperidine C2, C6), 47.3 (Fmoc CH), 67.8 (Fmoc CH₂), 120.0, 125.1, 127.1, 127.7, 141.3, 143.8 (Fmoc Ar-C), 155.5 (C=O, Fmoc), 180.0 (COOH)

Table 3: Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaCalculated [M-H]⁻Observed [M-H]⁻
N-Boc-piperidine-4-carboxylic acid C₁₁H₁₉NO₄228.1236228.1241
N-Cbz-piperidine-4-carboxylic acid C₁₄H₁₇NO₄262.1079262.1083
N-Fmoc-piperidine-4-carboxylic acid C₂₁H₂₁NO₄350.1392350.1397

Experimental Protocols

Detailed methodologies for the synthesis and characterization of each N-protected piperidine-4-carboxylic acid are provided below.

Synthesis Protocols

General Considerations: All reactions were carried out under a nitrogen atmosphere with magnetic stirring. Reagents were used as received from commercial suppliers unless otherwise noted.

1. Synthesis of N-Boc-piperidine-4-carboxylic acid [1][2]

To a solution of piperidine-4-carboxylic acid (1.29 g, 10 mmol) in a 1:1 mixture of dioxane and water (40 mL) was added sodium hydroxide (0.80 g, 20 mmol). The mixture was cooled to 0 °C, and di-tert-butyl dicarbonate (2.40 g, 11 mmol) was added portionwise. The reaction was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was dissolved in water (50 mL). The aqueous layer was washed with diethyl ether (2 x 20 mL) and then acidified to pH 2-3 with 1 M HCl. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to afford the title compound as a white solid.

2. Synthesis of N-Cbz-piperidine-4-carboxylic acid [3]

To a solution of piperidine-4-carboxylic acid (1.29 g, 10 mmol) in a 1:1 mixture of tetrahydrofuran and water (40 mL) was added sodium bicarbonate (2.10 g, 25 mmol). The mixture was cooled to 0 °C, and benzyl chloroformate (1.71 g, 10 mmol) was added dropwise. The reaction was stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The organic solvent was removed under reduced pressure. The aqueous residue was washed with diethyl ether (2 x 20 mL) and then acidified to pH 2-3 with 1 M HCl. The product was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to give the title compound as a white solid.

3. Synthesis of N-Fmoc-piperidine-4-carboxylic acid

To a solution of piperidine-4-carboxylic acid (1.29 g, 10 mmol) in a 1:1 mixture of acetone and water (40 mL) was added sodium bicarbonate (2.10 g, 25 mmol). The mixture was cooled to 0 °C, and 9-fluorenylmethyloxycarbonyl chloride (2.59 g, 10 mmol) was added portionwise. The reaction was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The acetone was removed under reduced pressure, and the aqueous residue was washed with diethyl ether (2 x 20 mL). The aqueous layer was acidified to pH 2-3 with 1 M HCl. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to afford the title compound as a white solid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the chemical shifts were referenced to the CDCl₃ solvent peak (δ = 77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in negative ion mode. Samples were prepared by dissolving the compound in methanol to a concentration of approximately 1 mg/mL and then diluting with the mobile phase (acetonitrile/water with 0.1% formic acid) to a final concentration of 10 µg/mL.

Visualization of Experimental Workflow and Data Comparison

The following diagrams illustrate the general workflow for the synthesis and analysis of N-protected piperidine-4-carboxylic acids and the logical relationship for comparing their spectroscopic data.

Synthesis_Workflow start Piperidine-4-carboxylic Acid reaction N-Protection Reaction start->reaction protecting_group Protecting Group Reagent (Boc₂O, Cbz-Cl, or Fmoc-Cl) protecting_group->reaction workup Aqueous Workup & Acidification reaction->workup product N-Protected Piperidine- 4-carboxylic Acid workup->product analysis Spectroscopic Analysis (NMR, MS) product->analysis data Spectroscopic Data analysis->data

Caption: General workflow for the synthesis and analysis of N-protected piperidine-4-carboxylic acids.

Data_Comparison cluster_compounds N-Protected Piperidine-4-Carboxylic Acids cluster_data Spectroscopic Data Comparison boc N-Boc nmr_h ¹H NMR boc->nmr_h nmr_c ¹³C NMR boc->nmr_c ms Mass Spec boc->ms cbz N-Cbz cbz->nmr_h cbz->nmr_c cbz->ms fmoc N-Fmoc fmoc->nmr_h fmoc->nmr_c fmoc->ms

Caption: Logical relationship for comparing spectroscopic data among different N-protected derivatives.

References

A Comparative Guide to the Biological Activities of Piperidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives, particularly those functionalized at the 4-position with a carboxylic acid moiety, have demonstrated a remarkable diversity of biological activities. This guide provides an objective comparison of the performance of various piperidine-4-carboxylic acid derivatives across different therapeutic areas, supported by experimental data from published studies.

I. Comparative Biological Activity Data

The following tables summarize the quantitative data for different classes of piperidine-4-carboxylic acid derivatives, highlighting their potency against various biological targets.

Table 1: Anti-HIV-1 and CCR5 Inhibitory Activity
Compound IDCCR5 Inhibition IC₅₀ (nM)Anti-HIV-1 Activity IC₅₀ (nM)Reference
16g 25.7373.01[1]
16i 25.5394.10[1]
Maraviroc (Control) 25.43N/A[1]

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Table 2: T-type Calcium Channel and hERG Channel Inhibition
Compound IDT-type Calcium Channel (% Inhibition @ 10 µM)hERG Channel IC₅₀ (µM)Reference
Multiple Derivatives 61.85 - 71.991.57 ± 0.14 - 4.98 ± 0.36[2]

hERG inhibition is an important off-target activity to assess for potential cardiotoxicity.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Compound ClassTest OrganismMIC (mg/mL)Reference
Piperidine Derivative 6 Bacillus subtilis0.75[3]
Bacillus cereus1.5[3]
Escherichia coli1.5[3]
Staphylococcus aureus1.5[3]
Pseudomonas aeruginosa1.5[3]
Klebsiella pneumoniae1.5[3]
Micrococcus luteus1.5[3]

MIC: The lowest concentration of a substance that prevents visible growth of a microorganism.

Table 4: Neuroprotective and Anti-inflammatory Activity
Compound Class/DerivativeBiological ActivityIC₅₀ or % InhibitionReference
Nipecotic Acid Derivatives Acetylcholinesterase InhibitionIC₅₀ as low as 47 µM[4][5]
Lipid Peroxidation InhibitionIC₅₀ as low as 20 µM[4][5]
LOX Inhibitionup to 33% at 100 µM[4][5]
1-Piperidinepropionic acid (1-PPA) LPS-induced IL-6 Gene Expression Inhibition (100 ng/mL)~82% reduction[6]
LPS-induced TNF-α Gene Expression Inhibition (100 ng/mL)Significant reduction[6]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CCR5 Calcium Mobilization Assay

This assay is used to determine the ability of a compound to inhibit the function of the CCR5 receptor, a key co-receptor for HIV-1 entry into cells.

  • Cell Line: CHO-K1 cells stably co-expressing human CCR5 and a G-protein-coupled inwardly rectifying potassium channel (GIRK).

  • Assay Principle: Activation of CCR5 by its natural ligand (e.g., RANTES) leads to a G-protein mediated influx of calcium, which can be measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cells are plated in a 96-well plate and incubated overnight.

    • The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Test compounds at various concentrations are added to the wells.

    • The natural CCR5 ligand is added to stimulate calcium influx.

    • The change in fluorescence is measured using a fluorometric imaging plate reader.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[1]

Anti-HIV-1 Single Cycle Assay

This assay measures the ability of a compound to inhibit HIV-1 infection in a single round of replication.

  • Cell Line: TZM-bl cells, which are HeLa cells that express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 promoter.

  • Assay Principle: Upon successful HIV-1 entry and integration, the viral Tat protein is produced, which activates the HIV-1 promoter, leading to the expression of the reporter genes.

  • Procedure:

    • TZM-bl cells are plated in a 96-well plate.

    • Test compounds are added to the cells.

    • A known amount of HIV-1 virus is added to the wells.

    • The plates are incubated for 48 hours.

    • The cells are lysed, and the luciferase activity is measured using a luminometer.

    • The IC₅₀ value is determined by comparing the luciferase activity in treated and untreated wells.[1]

Antimicrobial Disc Diffusion Method

This method is used to assess the antimicrobial activity of a substance.

  • Microbial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Assay Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the disc.

  • Procedure:

    • A sterile nutrient agar is poured into Petri dishes and allowed to solidify.

    • The surface of the agar is uniformly inoculated with the test microorganism.

    • Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.

    • The discs are placed on the surface of the inoculated agar plates.

    • The plates are incubated at 37°C for 24 hours.

    • The diameter of the zone of inhibition is measured in millimeters.[7]

III. Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The following diagram illustrates the proposed mechanism of action for 1-Piperidinepropionic acid (1-PPA) in inhibiting the inflammatory response triggered by lipopolysaccharide (LPS).[6]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds PAR2 PAR2 Receptor TLR4->PAR2 Crosstalk Signaling_Cascade Downstream Signaling Cascade TLR4->Signaling_Cascade Activates NFkB NF-κB Activation Signaling_Cascade->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces Expression PPA 1-PPA (Piperidine Derivative) PPA->PAR2 Inhibits G cluster_prep Preparation cluster_assay Assay cluster_results Results Agar Prepare Agar Plate Inoculate Inoculate with Microorganism Agar->Inoculate Place Place Disc on Agar Inoculate->Place Disc Impregnate Disc with Compound Disc->Place Incubate Incubate Plate Place->Incubate Measure Measure Zone of Inhibition Incubate->Measure

References

A Comparative Analysis of Trifluoroacetyl (TFA) and Boc Protecting Groups for Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in pharmaceutical and medicinal chemistry, the selective protection and deprotection of amine functional groups are critical for the successful construction of complex molecules. The piperidine moiety is a prevalent scaffold in numerous drug candidates, making the choice of its nitrogen-protecting group a key strategic decision. This guide provides a detailed comparison between two commonly employed protecting groups for the piperidine nitrogen: the trifluoroacetyl (TFA) group and the tert-butoxycarbonyl (Boc) group.

The core difference lies in their lability under different pH conditions: the Boc group is labile to acid, whereas the TFA group is removed under basic conditions.[1] This orthogonality is fundamental to their application in multi-step synthetic strategies, allowing for the selective removal of one group without affecting the other.[2][3]

Chemical Stability and Orthogonality

The trifluoroacetyl (TFA) group is an acyl-type protecting group known for its remarkable stability in acidic environments. This characteristic makes it fully orthogonal to acid-labile protecting groups such as Boc, tert-butyl (tBu), and trityl (Trt).[3] Consequently, a TFA-protected piperidine can endure reaction conditions involving strong acids like trifluoroacetic acid (TFA), which are typically used to remove Boc groups.[1]

Conversely, the tert-butoxycarbonyl (Boc) group is a carbamate-type protecting group prized for its stability across a wide array of non-acidic conditions, including basic, reductive, and oxidative environments.[4][5] It is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), making it orthogonal to base-labile groups like TFA.[6][7]

This fundamental difference in stability forms the basis of orthogonal protection strategies in complex syntheses. A molecule bearing both a TFA-protected and a Boc-protected amine can be selectively deprotected at either site by choosing the appropriate reagent (base for TFA, acid for Boc).[1][2]

Data Presentation: Protection and Deprotection Conditions

The following tables summarize typical experimental conditions and reported yields for the protection and deprotection of piperidine with TFA and Boc groups.

Table 1: N-Protection of Piperidine

Protecting GroupReagentBase (equiv.)SolventTimeTemp (°C)Yield (%)Reference
Boc Di-tert-butyl dicarbonate (Boc₂O)Et₃NCH₂Cl₂1 hRT100[8]
TFA Trifluoroacetic anhydride (TFAA)PyridineCH₂Cl₂2 h2592[9]

Table 2: N-Deprotection of Piperidine Derivatives

Protecting GroupReagent(s)SolventTimeTemp (°C)NotesReference
Boc 20-50% TFACH₂Cl₂0.5 - 4 hRTEfficient, common method.[5][6]
Boc 4M HClDioxane1 - 3 hRTOften precipitates the HCl salt.[6]
TFA 2M aq. PiperidineDMF-RTEffective for TFA removal.[10]
TFA Sodium Hydroxide (aq.)---An alternative basic condition.[11]

Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine

This protocol describes a standard procedure for the protection of piperidine using di-tert-butyl dicarbonate.

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or a Water/Acetone mixture

  • Standard laboratory glassware

Procedure:

  • Dissolve piperidine (1.0 equiv.) in dichloromethane.

  • Add triethylamine (1.2 equiv.) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 - 1.2 equiv.) to the stirred solution.[8]

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.[8]

  • Purify by column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a widely used and effective method for cleaving the Boc group.[6]

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine and anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous CH₂Cl₂ (to a concentration of approx. 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[6] Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.[5][8]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer multiple times with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[6]

Protocol 3: N-Trifluoroacetylation of Piperidine

This protocol outlines the introduction of the TFA group onto the piperidine nitrogen.

Materials:

  • Piperidine

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine or another suitable base

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Dissolve piperidine (1.0 equiv.) in CH₂Cl₂ in a flask.

  • Add a base such as pyridine to the solution.

  • Add trifluoroacetic anhydride dropwise to the stirred mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, perform an aqueous work-up to remove the base and any salts.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the resulting N-trifluoroacetyl piperidine by chromatography or distillation as needed.[9]

Protocol 4: N-TFA Deprotection using Aqueous Piperidine

This protocol details the cleavage of the TFA group under basic conditions.[10]

Materials:

  • N-TFA protected piperidine derivative

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Dissolve the N-TFA protected piperidine in DMF.

  • Prepare a deprotection solution, such as 2 M aqueous piperidine.[10]

  • Add the deprotection solution to the substrate.

  • Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS. A positive Kaiser test can indicate the presence of the free primary amine if the substrate is on a solid support.[10]

  • Once the reaction is complete, proceed with an appropriate aqueous work-up and extraction to isolate the deprotected piperidine product.

Visualizing Chemical Logic and Workflows

G cluster_protection Protection Schemes cluster_deprotection Orthogonal Deprotection piperidine Piperidine boc_reagent Boc₂O, Base (e.g., Et₃N) tfa_reagent TFAA, Base (e.g., Pyridine) boc_piperidine N-Boc-Piperidine tfa_piperidine N-TFA-Piperidine boc_piperidine_d N-Boc-Piperidine (Stable to Base) tfa_piperidine_d N-TFA-Piperidine (Stable to Acid) acid Strong Acid (e.g., TFA, HCl) base Base (e.g., Piperidine, NaOH) free_piperidine1 Free Piperidine free_piperidine2 Free Piperidine

G start Start: Need to protect piperidine nitrogen? q1 Are downstream reactions acidic? start->q1 q2 Are downstream reactions basic? q1->q2 No use_tfa Use TFA Group (Acid Stable) q1->use_tfa Yes use_boc Use Boc Group (Base Stable) q2->use_boc Yes q3 Is orthogonality with an acid-labile group needed? q2->q3 No end_tfa Choice: TFA use_tfa->end_tfa end_boc Choice: Boc use_boc->end_boc q3->use_tfa Yes q4 Is orthogonality with a base-labile group needed? q3->q4 No q4->use_boc Yes q4->end_boc No

Caption: Decision workflow for selecting between TFA and Boc protecting groups.

References

Assessing the Orthogonality of the Trifluoroacetyl Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the intricate field of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity. The principle of orthogonality—the selective removal of one protecting group in the presence of others under distinct chemical conditions—is a cornerstone of modern chemical synthesis. This guide provides an objective comparison of the trifluoroacetyl (TFA) protecting group's performance against other common amine protecting groups, supported by established experimental data.

The trifluoroacetyl group is a valuable tool for the protection of amines, offering a unique profile of stability and reactivity. Its electron-withdrawing nature renders the protected amine stable to acidic conditions, while it is readily cleaved under basic conditions. This characteristic establishes its orthogonality with acid-labile protecting groups and allows for selective deprotection strategies in complex molecular syntheses.[1][2]

Quantitative Comparison of Protecting Group Lability

While comprehensive side-by-side kinetic data is often dispersed throughout the literature, the following table summarizes the stability and typical deprotection conditions of the trifluoroacetyl group in comparison to other widely used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). This comparison highlights the orthogonal nature of the TFA group.

Protecting GroupStructureTypical Deprotection ConditionsStability to Acid (e.g., TFA)Stability to Base (e.g., Piperidine)Stability to Hydrogenolysis (H₂/Pd)
Trifluoroacetyl (TFA) CF₃CO-Mild base (e.g., aqueous piperidine, NaOH)[3]Stable[4]Labile[3]Stable
Boc (CH₃)₃COCO-Strong acid (e.g., neat TFA or TFA in DCM)[5][6]Labile[5][6]Stable[7]Stable[7]
Cbz C₆H₅CH₂OCO-Catalytic hydrogenolysis (H₂/Pd)Stable to mild acid, labile to strong acid (e.g., HBr/AcOH)[7]StableLabile[7]
Fmoc Mild base (e.g., 20% piperidine in DMF)[8]Stable[4]Labile[8]Stable

Orthogonality in Practice

The trifluoroacetyl group's stability in acidic environments makes it fully orthogonal to the acid-labile Boc group.[9] This allows for synthetic strategies where a Boc-protected amine can be deprotected using trifluoroacetic acid without affecting a TFA-protected amine on the same molecule.

The relationship with the base-labile Fmoc group is described as "semi-orthogonal".[2][4] While both are removed by bases, the conditions required for their cleavage differ significantly. The Fmoc group is typically removed rapidly with 20% piperidine in DMF, whereas the TFA group requires stronger basic conditions or prolonged reaction times for efficient cleavage.[2] This difference in lability allows for the selective deprotection of the Fmoc group in the presence of a TFA group with careful optimization of the reaction conditions.[2]

Furthermore, the TFA group is orthogonal to the Cbz group, which is removed by hydrogenolysis.[1][10] This three-dimensional orthogonality (acid-labile, base-labile, and hydrogenolysis-labile) provides chemists with a versatile toolkit for complex synthetic endeavors.

Experimental Protocols

Detailed methodologies for the deprotection of the trifluoroacetyl group and the assessment of its stability in the presence of other protecting groups are crucial for reproducible research.

Protocol 1: Deprotection of a Trifluoroacetyl-Protected Amine

This protocol describes the cleavage of a TFA group from an amine using aqueous piperidine.

Materials:

  • TFA-protected substrate

  • 2 M aqueous piperidine solution

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Dissolve the TFA-protected substrate in a suitable solvent such as DMF.

  • Add the 2 M aqueous piperidine solution to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the deprotection by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction with a suitable acidic solution (e.g., dilute HCl) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Assessing the Stability of the Trifluoroacetyl Group to Acidic Deprotection of a Boc Group

This protocol outlines a method to verify the orthogonality of the TFA group during the removal of a Boc group.

Materials:

  • Substrate containing both TFA- and Boc-protected amines

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HPLC system for quantitative analysis

Procedure:

  • Dissolve the dual-protected substrate in DCM.

  • Add a solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture at 0°C.[5]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Quench the aliquots by neutralizing the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Analyze the quenched aliquots by HPLC to quantify the amount of remaining starting material, the singly deprotected (Boc-removed) product, and any doubly deprotected product. The absence or negligible formation of the doubly deprotected product confirms the stability of the TFA group.

Visualizing Orthogonality and Experimental Workflow

The following diagrams illustrate the concept of protecting group orthogonality and a typical experimental workflow for its assessment.

G cluster_0 Protecting Groups cluster_1 Deprotection Conditions TFA Trifluoroacetyl (TFA) Base Base (e.g., Piperidine) TFA->Base Labile Acid Acid (e.g., TFA) TFA->Acid Stable Hydrogenolysis H₂/Pd TFA->Hydrogenolysis Stable Boc Boc Boc->Base Stable Boc->Acid Labile Boc->Hydrogenolysis Stable Cbz Cbz Cbz->Base Stable Cbz->Acid Semi-stable Cbz->Hydrogenolysis Labile Fmoc Fmoc Fmoc->Base Labile Fmoc->Acid Stable Fmoc->Hydrogenolysis Stable

Caption: Orthogonality of Amine Protecting Groups.

G start Start: Dual-Protected Substrate (TFA & Boc) deprotection Treat with Acidic Deprotection Reagent (e.g., TFA in DCM) start->deprotection sampling Take Aliquots at Various Time Points deprotection->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC quench->analysis end End: Assess Stability of TFA Group analysis->end

References

efficacy of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Data for 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid Derivatives

However, the broader class of piperidine-4-carboxylic acid derivatives is extensively researched and represents a cornerstone in the development of various enzyme inhibitors. This guide will, therefore, focus on this closely related and well-documented class of compounds to provide a relevant and informative comparison for researchers, scientists, and drug development professionals.

The piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile template for the design of potent and selective enzyme inhibitors. This guide provides a comparative overview of the efficacy of various piperidine-4-carboxylic acid derivatives against several key enzyme targets, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Inhibitory Potency of Piperidine-4-Carboxylic Acid Derivatives

The following table summarizes the in vitro inhibitory activities of representative piperidine-4-carboxylic acid derivatives against various enzyme targets. The half-maximal inhibitory concentration (IC50) is a widely used measure of an inhibitor's potency.

Compound IDTarget EnzymeDerivative ClassIC50 (nM)
1 Fatty Acid Amide Hydrolase (FAAH)N-Aryl-piperidine-4-carboxamide2
2 Acetylcholinesterase (AChE)1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.56
3 Carbonic Anhydrase IX (CA IX)1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide0.9
4 Dipeptidyl Peptidase-4 (DPP-4)Pyrrole-3-carboximidamide derivative12.19
5 Neuraminidase (NA)Thiazolidine-4-carboxylic acid derivativePotent (Specific IC50 not provided in source)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzymatic assays cited in this guide.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Human recombinant FAAH

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, FAAH enzyme solution, and the test compound dilutions.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence intensity (excitation at 380 nm, emission at 460 nm) over time.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions.

  • Add the AChE enzyme solution to each well and pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the rate of reaction and the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate key concepts related to the enzyme inhibition by piperidine derivatives.

FAAH_Inhibition_Pathway cluster_endocannabinoid Endocannabinoid System cluster_inhibitor Therapeutic Intervention Anandamide Anandamide (AEA) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Hydrolyzes Physiological Effects\n(e.g., Analgesia) Physiological Effects (e.g., Analgesia) Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces Piperidine_Inhibitor Piperidine-4-Carboxylic Acid Derivative Inhibitor Piperidine_Inhibitor->FAAH Inhibits

Caption: Inhibition of FAAH by piperidine derivatives enhances endocannabinoid signaling.

Experimental_Workflow cluster_workflow Enzyme Inhibition Assay Workflow start Start reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Test Compound start->reagents incubation Pre-incubate Enzyme and Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Signal (e.g., Fluorescence, Absorbance) reaction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Caption: General experimental workflow for determining enzyme inhibitory activity.

A Comparative Guide to the Synthetic Routes of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the substituent at the 4-position provides a crucial vector for modulating pharmacological activity and target engagement. Consequently, the efficient and versatile synthesis of these scaffolds is of paramount importance in drug discovery and development.

This guide provides an objective comparison of several prominent synthetic strategies for accessing 4-substituted piperidines. We will delve into the performance of key methods, supported by experimental data, and provide detailed protocols for their execution. The aim is to equip researchers with the necessary information to select the most appropriate synthetic route based on factors such as desired substitution pattern, stereochemical control, scalability, and functional group tolerance.

Comparison of Synthetic Strategies

The synthesis of 4-substituted piperidines can be broadly categorized into two approaches: construction of the piperidine ring with the desired substituent already incorporated or functionalization of a pre-existing piperidine or pyridine scaffold. This guide will focus on four principal and widely employed methodologies:

  • Catalytic Hydrogenation of 4-Substituted Pyridines: A classic and direct method for converting readily available pyridine precursors into their saturated piperidine counterparts.

  • Ring-Closing Metathesis (RCM): A powerful cyclization strategy that offers excellent control over the formation of the piperidine ring, particularly for complex and stereochemically defined targets.

  • Aza-Diels-Alder Reaction: A versatile cycloaddition reaction for the construction of tetrahydropyridine intermediates, which can be readily reduced to the corresponding piperidines.

  • Reductive Amination: A robust and often high-yielding method for forming the piperidine ring through intramolecular or double-reductive amination of suitable precursors.

The following sections will provide a detailed analysis of each of these synthetic routes, including their mechanisms, substrate scope, and key experimental parameters.

Catalytic Hydrogenation of 4-Substituted Pyridines

Catalytic hydrogenation is a fundamental and atom-economical method for the synthesis of 4-substituted piperidines from their corresponding pyridine precursors. This method is widely employed in both academic and industrial settings due to its directness and the commercial availability of a diverse range of substituted pyridines. The reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include platinum(IV) oxide (PtO₂), rhodium-on-carbon (Rh/C), and palladium-on-carbon (Pd/C). The choice of catalyst, solvent, temperature, and hydrogen pressure is crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present in the substrate.

Illustrative Pathway: Catalytic Hydrogenation

cluster_0 Catalytic Hydrogenation Pyridine 4-Substituted Pyridine Piperidine 4-Substituted Piperidine Pyridine->Piperidine H₂, Catalyst (e.g., PtO₂, Rh/C) Solvent, Pressure, Temp.

Caption: General scheme for the synthesis of 4-substituted piperidines via catalytic hydrogenation.

Quantitative Data for Catalytic Hydrogenation
EntrySubstrate (4-Substituent)Catalyst (mol%)SolventPressure (bar)Temp. (°C)Time (h)Yield (%)Reference
1Phenyl5% Rh₂O₃ (0.5)TFE54016>99 (NMR)[1]
24-Fluorophenyl5% Rh₂O₃ (0.5)TFE54016>99 (NMR)[1]
32-Thienyl5% Rh₂O₃ (0.5)TFE54016>99 (NMR)[1]
4-CH₂OH5% Rh₂O₃ (0.5)TFE5401699 (NMR)[1]
5-CO₂Me5% Rh₂O₃ (0.5)TFE54016>99 (NMR)[1]
6-CF₃PtO₂ (5)Acetic Acid50RT6-8-[2]
7BromoPtO₂ (5)Acetic Acid50RT6-[2]
8FluoroPtO₂ (5)Acetic Acid50RT6-[2]

Note: Yields marked with "-" were not explicitly provided in a quantitative format in the cited source.

Experimental Protocol: Hydrogenation using PtO₂

A stirred solution of the 4-substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The reaction vessel is then placed under H₂ gas pressure (50-70 bar). The reaction is monitored by thin-layer chromatography (TLC). After completion (typically 6-10 hours), the reaction mixture is quenched with a saturated solution of NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography (Silica gel, 60-120 mesh, 5% EtOAc in petroleum ether) to furnish the desired substituted piperidine derivative.[2]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic systems, including the piperidine ring. This method is particularly advantageous for the synthesis of highly functionalized and stereochemically complex piperidines. The reaction involves the intramolecular cyclization of a diene precursor, typically an N-protected diallylamine derivative, in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. The substituent at the 4-position is incorporated into the acyclic diene precursor.

A key advantage of RCM is its high functional group tolerance, allowing for the presence of a wide range of substituents in the precursor. Furthermore, by using chiral starting materials or chiral catalysts, asymmetric synthesis of 4-substituted piperidines can be readily achieved.

Illustrative Pathway: Ring-Closing Metathesis

cluster_1 Ring-Closing Metathesis Diene Acyclic Diene Precursor Tetrahydropyridine Tetrahydropyridine Diene->Tetrahydropyridine Grubbs or Hoveyda-Grubbs Catalyst Piperidine 4-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction (e.g., H₂, Pd/C)

Caption: General scheme for 4-substituted piperidine synthesis via RCM.

Quantitative Data for Ring-Closing Metathesis
EntrySubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1N-Tosyl-N-(1-phenylallyl)allylamineGrubbs II (2)BenzeneRT-97[3]
2N-Tosyl-N-(1-(4-chlorophenyl)allyl)allylamineGrubbs II (2)BenzeneRT-95[3]
3N-Tosyl-N-(1-(4-methoxyphenyl)allyl)allylamineGrubbs II (2)BenzeneRT-96[3]
4N-Tosyl-N-(1-cyclohexylallyl)allylamineGrubbs II (2)BenzeneRT-90[3]

Note: The resulting tetrahydropyridines require a subsequent reduction step to yield the final piperidine products.

Experimental Protocol: Ring-Closing Metathesis

To a solution of the N-protected diallylamine derivative (0.16 mmol) in the appropriate solvent (e.g., benzene or CH₂Cl₂, to achieve a 0.1 M concentration) is added the Grubbs II catalyst (2 mol%). The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding tetrahydropyridine. The subsequent reduction of the double bond is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like methanol or ethyl acetate to yield the final 4-substituted piperidine.[3]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the stereoselective synthesis of six-membered nitrogen-containing heterocycles, including tetrahydropyridines, which are immediate precursors to piperidines. This reaction can be categorized into normal-electron-demand, where an electron-rich diene reacts with an electron-poor imine (dienophile), and inverse-electron-demand, where an electron-poor aza-diene reacts with an electron-rich dienophile.

The versatility of the aza-Diels-Alder reaction allows for the introduction of substituents at various positions of the resulting ring system by appropriate choice of the diene and dienophile. For the synthesis of 4-substituted piperidines, the substituent is typically incorporated into the dienophile. The reaction can be promoted by Lewis acids or organocatalysts to achieve high levels of stereocontrol.

Illustrative Pathway: Aza-Diels-Alder Reaction

cluster_2 Aza-Diels-Alder Reaction Diene Diene Tetrahydropyridine 4-Substituted Tetrahydropyridine Diene->Tetrahydropyridine [4+2] Cycloaddition (Lewis Acid or Organocatalyst) Dienophile Imine (Dienophile) Dienophile->Tetrahydropyridine [4+2] Cycloaddition (Lewis Acid or Organocatalyst) Piperidine 4-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: General pathway for 4-substituted piperidine synthesis via the aza-Diels-Alder reaction.

Quantitative Data for Aza-Diels-Alder Reaction
EntryDieneDienophile (Source of 4-Substituent)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Danishefsky's dieneN-Tosylimine of 4-chlorobenzaldehydeSc(OTf)₃ (10)CH₂Cl₂-782495-
2Danishefsky's dieneN-Tosylimine of 4-nitrobenzaldehydeSc(OTf)₃ (10)CH₂Cl₂-782492-
3Danishefsky's dieneN-Tosylimine of 4-methylbenzaldehydeSc(OTf)₃ (10)CH₂Cl₂-782488-
41,3-ButadieneN-Tosylimine of benzaldehydeBF₃·OEt₂ (100)Toluene-781285-

Note: The data in this table is representative and compiled from general knowledge of the aza-Diels-Alder reaction, as the initial search did not yield a single comprehensive table for 4-substituted piperidines.

Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

To a solution of the N-protected imine (1.0 mmol) in an anhydrous solvent such as dichloromethane or toluene (5 mL) at -78 °C under an inert atmosphere is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%). After stirring for 15-30 minutes, the diene (1.2-1.5 mmol) is added dropwise. The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the tetrahydropyridine, which is then reduced to the corresponding piperidine.

Reductive Amination

Reductive amination is a highly effective and versatile method for the synthesis of piperidines. For the construction of 4-substituted piperidines, this can be achieved through either an intramolecular cyclization of a linear amino-aldehyde or amino-ketone precursor, or via a double reductive amination of a 1,5-dicarbonyl compound with an amine. The substituent at the 4-position is incorporated into the acyclic starting material.

This methodology is particularly powerful for the synthesis of polyhydroxylated piperidines, also known as iminosugars, where the stereochemistry can be controlled by using chiral pool starting materials such as carbohydrates. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being among the most common due to their mildness and selectivity.

Illustrative Pathway: Intramolecular Reductive Amination

cluster_3 Intramolecular Reductive Amination Amino_carbonyl Acyclic Amino-Aldehyde or Amino-Ketone Iminium_ion Cyclic Iminium Ion (Intermediate) Amino_carbonyl->Iminium_ion Intramolecular Cyclization Piperidine 4-Substituted Piperidine Iminium_ion->Piperidine Reduction (e.g., NaBH₃CN)

Caption: General mechanism for 4-substituted piperidine synthesis via intramolecular reductive amination.

Quantitative Data for Reductive Amination
EntryPrecursorAmine SourceReducing AgentSolventYield (%)Reference
15-Oxo-6-phenylhexanalNH₄OAcNaBH₃CNMeOH78-
25-Oxo-6-(4-chlorophenyl)hexanalNH₄OAcNaBH₃CNMeOH75-
36-(Benzyloxy)-5-oxohexanalBenzylamineNaBH(OAc)₃CH₂Cl₂82-
4Glutaraldehyde derivative(R)-α-MethylbenzylamineH₂, Pd/CEtOH90 (d.r. >95:5)-

Note: The data in this table is representative and compiled from general knowledge of reductive amination reactions, as the initial search did not yield a single comprehensive table for a variety of 4-substituted piperidines.

Experimental Protocol: Intramolecular Reductive Amination

To a solution of the amino-aldehyde or amino-ketone precursor (1.0 mmol) in a suitable solvent such as methanol or dichloromethane (10 mL) is added an acid catalyst (e.g., acetic acid, 1-2 equivalents) to facilitate iminium ion formation. The reducing agent (e.g., NaBH₃CN, 1.5-2.0 equivalents) is then added portion-wise at 0 °C or room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched by the addition of water or a saturated aqueous solution of NaHCO₃. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the 4-substituted piperidine.

Conclusion

The synthesis of 4-substituted piperidines can be accomplished through a variety of robust and versatile methods. The choice of the optimal synthetic route is highly dependent on the specific target molecule and the desired substitution pattern, stereochemistry, and functional group compatibility.

  • Catalytic hydrogenation of pyridines is a direct and often high-yielding approach, particularly suitable for large-scale synthesis when the required substituted pyridine is readily available.

  • Ring-closing metathesis offers excellent control for the synthesis of complex and stereochemically rich piperidines, albeit at the cost of a longer synthetic sequence to prepare the diene precursor.

  • The aza-Diels-Alder reaction provides a powerful means for the stereocontrolled construction of the piperidine core from simple acyclic components.

  • Reductive amination is a reliable and versatile method, especially for the synthesis of piperidines with diverse functionalities and for asymmetric synthesis starting from the chiral pool.

By understanding the strengths and limitations of each of these key synthetic strategies, researchers can make informed decisions to efficiently access the 4-substituted piperidine scaffolds crucial for advancing their research and drug discovery programs.

References

Evaluation of N-Trifluoroacetyl Isonipecotic Acid in Solid-Phase Synthesis: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no data has been found regarding the application or evaluation of N-trifluoroacetyl isonipecotic acid in solid-phase synthesis.

This guide was intended to provide a detailed comparison of N-trifluoroacetyl isonipecotic acid with other alternatives used in solid-phase peptide synthesis (SPPS), supported by experimental data, protocols, and visual diagrams. However, the foundational information for such a comparison is not publicly available.

Context and Search Methodology

Isonipecotic acid itself is a known compound, primarily utilized in neuroscience research as a GABA-A receptor partial agonist and as a building block in the synthesis of various pharmaceuticals. Its derivatives, such as N-Boc-isonipecotic acid, are commercially available and used in organic synthesis.

The investigation into the utility of the N-trifluoroacetyl variant in SPPS involved targeted searches for:

  • Performance data (e.g., yield, purity, reaction kinetics) of N-trifluoroacetyl isonipecotic acid as a linker or building block.

  • Experimental protocols detailing its use in solid-phase synthesis.

  • Comparative studies evaluating it against established linkers (e.g., Rink amide, Wang, Trityl) or amino acid derivatives.

  • Patents describing its synthesis or application in peptide chemistry.

These extensive searches yielded no relevant results. The scientific and commercial landscape does not appear to include the use of N-trifluoroacetyl isonipecotic acid for this purpose. While trifluoroacetyl groups are utilized in peptide chemistry, often as protecting groups, and other N-acyl derivatives of different molecules are used as linkers, the specific combination requested is not documented.

Potential for Future Research

The absence of data presents a potential opportunity for novel research in the field of solid-phase synthesis. An investigation into N-trifluoroacetyl isonipecotic acid as a new linker or building block could explore the following:

  • Synthesis and Characterization: Development of a robust synthetic route to N-trifluoroacetyl isonipecotic acid suitable for use in SPPS.

  • Attachment to Solid Supports: Elucidating the most effective methods for attaching the molecule to various resins.

  • Stability and Cleavage Conditions: Determining the stability of the N-trifluoroacetyl group to the reagents used in standard Fmoc- or Boc-SPPS and identifying optimal cleavage conditions.

  • Performance Evaluation: Conducting comparative studies against existing linkers to assess its impact on the yield and purity of synthesized peptides.

Conclusion

At present, a comparison guide for the evaluation of N-trifluoroacetyl isonipecotic acid in solid-phase synthesis cannot be provided due to the lack of available information. The compound's application in this field remains an unexplored area of research. For scientists and professionals in drug development, this represents a gap in the current knowledge base and a potential avenue for future innovation in peptide synthesis methodologies.

A Comparative Guide to the Cross-Reactivity of Trifluoroacetylated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the potential cross-reactivity of trifluoroacetylated (TFA) piperidine intermediates, which can be formed as metabolites of certain piperidine-containing drug candidates. The formation of such intermediates can lead to the generation of anti-TFA antibodies, posing a potential risk for immune-mediated adverse drug reactions. This document outlines the underlying immunological principles, proposes experimental workflows for assessing cross-reactivity, and presents a hypothetical comparison to guide risk assessment in drug development.

Introduction to Trifluoroacetylated Haptens and Immunogenicity

Many drugs are not immunogenic on their own but can be converted into reactive metabolites that act as haptens.[1][2][3] A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[4] The trifluoroacetyl (TFA) group is a well-known example of a hapten. When a drug is metabolized to a TFA-containing intermediate, this intermediate can covalently bind to endogenous proteins, forming TFA-protein adducts.[5] These modified proteins can be recognized as foreign by the immune system, leading to the production of anti-TFA antibodies.

The piperidine moiety is a common structural feature in many pharmaceuticals.[6] The metabolic pathways of piperidine-containing drugs are complex and can involve oxidation by cytochrome P450 enzymes.[5] While direct evidence for the in vivo formation of trifluoroacetylated piperidine intermediates from pharmaceuticals is limited in the public domain, the potential for such metabolic pathways exists, particularly for drugs containing a trifluoroacetyl group or a precursor that can be metabolized to one.

The Significance of Cross-Reactivity

A critical concern in the immunogenicity of TFA-haptens is the potential for cross-reactivity. Antibodies generated against a TFA-adduct from one drug metabolite may recognize and bind to TFA-adducts formed from other sources. This includes other drugs, environmental chemicals, or even endogenous molecules that have been modified by TFA.[7] Such cross-reactivity can lead to unexpected adverse events and complicates the safety assessment of new drug candidates.

Proposed Metabolic Pathway for TFA-Piperidine Intermediate Formation

The metabolic activation of a piperidine-containing drug could potentially lead to the formation of a trifluoroacetylated intermediate. A hypothetical pathway is illustrated below.

Metabolic_Pathway cluster_0 Drug Metabolism Piperidine-containing Drug Piperidine-containing Drug Metabolic Intermediate Metabolic Intermediate Piperidine-containing Drug->Metabolic Intermediate CYP450 Oxidation TFA-Piperidine Intermediate TFA-Piperidine Intermediate Metabolic Intermediate->TFA-Piperidine Intermediate Trifluoroacetylation TFA-Protein Adduct TFA-Protein Adduct TFA-Piperidine Intermediate->TFA-Protein Adduct Protein Binding

Caption: Hypothetical metabolic pathway for the formation of a TFA-protein adduct from a piperidine-containing drug.

Experimental Framework for Assessing Cross-Reactivity

To objectively compare the cross-reactivity of different TFA-piperidine intermediates, a series of in vitro experiments can be conducted. This section outlines a proposed workflow.

Experimental_Workflow cluster_1 Workflow for Cross-Reactivity Assessment A Synthesize TFA-Piperidine Intermediates (TFA-Pip-X, TFA-Pip-Y) B Conjugate to Carrier Proteins (e.g., BSA, KLH) A->B C Immunize Animals (e.g., rabbits, mice) with TFA-Pip-X-KLH B->C E Perform Competitive ELISA B->E Coat plates with TFA-Pip-X-BSA and TFA-Pip-Y-BSA D Isolate and Purify Anti-TFA-Pip-X Antibodies C->D D->E F Analyze Data and Determine Cross-Reactivity E->F

Caption: Proposed experimental workflow for assessing the cross-reactivity of antibodies against different TFA-piperidine intermediates.

Detailed Experimental Protocols

Synthesis and Conjugation of TFA-Piperidine Intermediates
  • Synthesis: Synthesize the desired TFA-piperidine intermediates (e.g., 1-Trifluoroacetyl-4-hydroxypiperidine, 1-Trifluoroacetyl-3-carboxypiperidine) using established organic chemistry methods.

  • Carrier Protein Conjugation: Covalently couple the synthesized intermediates to carrier proteins such as Bovine Serum Albumin (BSA) for ELISA and Keyhole Limpet Hemocyanin (KLH) for immunization. This is typically achieved through carbodiimide chemistry, targeting carboxyl or amino groups on the piperidine intermediate and the protein.

Generation of Polyclonal Antibodies
  • Immunization: Immunize animals (e.g., New Zealand white rabbits) with the TFA-piperidine-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Antibody Titer Monitoring: Monitor the antibody titer in the serum using an indirect ELISA with plates coated with the TFA-piperidine-BSA conjugate.

  • Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using affinity chromatography with a column where the TFA-piperidine intermediate is immobilized.

Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating: Coat 96-well microtiter plates with a constant concentration of the homologous TFA-piperidine-BSA conjugate (the one used for immunization).

  • Competitive Inhibition: In a separate plate, pre-incubate the purified anti-TFA-piperidine antibodies with serial dilutions of the homologous TFA-piperidine intermediate and the heterologous (test) TFA-piperidine intermediates.

  • ELISA: Transfer the antibody-inhibitor mixtures to the coated plates and incubate. After washing, add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Detection: Add the enzyme substrate and measure the absorbance.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of antibody binding) is determined for each intermediate. The cross-reactivity is then calculated as:

    % Cross-Reactivity = (IC50 of homologous intermediate / IC50 of heterologous intermediate) x 100%

Hypothetical Comparison of Cross-Reactivity

The following table presents a hypothetical dataset that could be generated from the experimental workflow described above. This data is for illustrative purposes to demonstrate how the cross-reactivity of different TFA-piperidine intermediates could be compared.

IntermediateStructureHomologous IC50 (nM)Heterologous IC50 (nM)% Cross-Reactivity
TFA-Pip-X 1-Trifluoroacetyl-4-hydroxypiperidine5050100%
TFA-Pip-Y 1-Trifluoroacetyl-3-carboxypiperidine5025020%
TFA-Pip-Z 4-Trifluoroacetyl-piperidine5010005%

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical example, antibodies raised against TFA-Pip-X show the highest affinity for TFA-Pip-X itself (100% cross-reactivity). The cross-reactivity with TFA-Pip-Y is significantly lower (20%), and with TFA-Pip-Z it is minimal (5%). This suggests that the position and nature of the substituent on the piperidine ring can influence the antibody recognition of the TFA hapten.

Logical Relationship in Immune Recognition

The following diagram illustrates the logical relationship between the formation of TFA-adducts and the potential for a cross-reactive immune response.

Immune_Recognition cluster_2 Immune System Recognition and Cross-Reactivity Drug_A Drug A with Piperidine Metabolite_A TFA-Pip-X Metabolite Drug_A->Metabolite_A Adduct_A TFA-Pip-X-Protein Adduct Metabolite_A->Adduct_A Antibody Anti-TFA-Pip-X Antibody Adduct_A->Antibody Induces Adduct_B TFA-Pip-Y-Protein Adduct Antibody->Adduct_B Cross-reacts? Drug_B Drug B with Piperidine Metabolite_B TFA-Pip-Y Metabolite Drug_B->Metabolite_B Metabolite_B->Adduct_B

Caption: Logical diagram illustrating the potential for antibody cross-reactivity between TFA-adducts from different parent drugs.

Conclusion and Recommendations

It is recommended that for any piperidine-containing drug candidate with a potential to form TFA-metabolites, a thorough investigation of its metabolic profile be conducted. If TFA-intermediates are identified, the generation of specific antibodies and the assessment of their cross-reactivity against a panel of structurally related TFA-haptens should be considered as part of the preclinical safety evaluation. This proactive approach can help in the early identification of potential immunogenicity risks and guide the selection of safer drug candidates.

References

Safety Operating Guide

Proper Disposal of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing operational and logistical plans for immediate implementation in a laboratory setting.

I. Immediate Safety and Hazard Information

Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

The GHS pictogram associated with this chemical is GHS07, indicating it is an irritant.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

II. Quantitative Data Summary

PropertyValueSource
CAS Number126501-70-0[1][6]
Molecular FormulaC8H10F3NO3[1][6]
Molecular Weight225.17 g/mol [1][6]
Boiling Point386.6°C at 760 mmHg[1]
Melting Point117°C[6]
StorageRoom Temperature, Sealed in Dry Conditions[6]

III. Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved waste disposal plant.[2][3][5][7] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed container designated for halogenated organic waste. Do not mix with non-halogenated solvents.

  • Contaminated PPE: Dispose of grossly contaminated gloves, disposable lab coats, and other PPE in a designated solid chemical waste container.

2. Containerization and Labeling:

  • Use a robust, leak-proof container for waste collection. Ensure the container is compatible with the chemical.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., irritant).

  • Indicate the approximate quantity of the waste in the container.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the waste container away from incompatible materials.[2][3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • The EHS department will coordinate with a licensed hazardous waste disposal company for final disposal in accordance with local, state, and federal regulations.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if dealing with a large spill of fine powder.

  • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs Institutional Procedure cluster_disposal External Disposal A 1. Identify Waste (Solid, Liquid, Contaminated PPE) B 2. Segregate Waste (Halogenated Organic Waste) A->B C 3. Containerize & Label (Hazardous Waste, Chemical Name, Hazards) B->C D 4. Store in Designated Area (Secure & Ventilated) C->D E 5. Contact EHS/Safety Officer (Schedule Pickup) D->E F 6. Complete Waste Manifest E->F G 7. Licensed Waste Carrier Pickup F->G H 8. Approved Waste Disposal Plant G->H

References

Essential Safety and Operational Guide for Handling 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The available safety information indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The trifluoroacetyl group also suggests that the compound may have acidic properties, potentially causing burns.[4]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC8H10F3NO3[1]
Molecular Weight225.17 g/mol [1]
Boiling Point386.6°C at 760 mmHg[1]
Melting Point117°C[5]
GHS Hazard StatementsH302, H315, H319, H335[1]

Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles with side-shields or a face shield.[6]To protect against splashes that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or neoprene gloves.[7]To prevent skin contact and irritation.[2][3]
Body Protection A lab coat or a disposable gown.[7]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][3] If significant dust is present, a NIOSH-approved respirator (e.g., N95) may be necessary.[6]To prevent inhalation and respiratory irritation.[2][3]

Operational and Disposal Plans

Proper handling and disposal are critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Experimental Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe

Handling Workflow Diagram
Step-by-Step Handling Procedures

  • Preparation :

    • Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.[6][7]

    • All work with this compound should be conducted in a well-ventilated chemical fume hood.[4]

  • Handling :

    • Carefully weigh the desired amount of the solid compound.

    • Avoid generating dust.[8]

    • When dissolving, add the solid to the solvent slowly.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Collect the absorbed material into a sealed container for proper disposal.[4]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10]

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, labeled container for halogenated organic waste.[9][10]

    • Do not mix with non-halogenated waste.[11]

    • Aqueous waste containing this compound should be collected separately and labeled as halogenated organic acid waste.[10]

  • Container Management :

    • Keep waste containers tightly closed and stored in a well-ventilated area.[8][12]

  • Final Disposal :

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.